molecular formula C16H33NO3 B7820546 Lauric acid diethanolamide CAS No. 72968-36-6

Lauric acid diethanolamide

Cat. No.: B7820546
CAS No.: 72968-36-6
M. Wt: 287.44 g/mol
InChI Key: AOMUHOFOVNGZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992)
N,N-bis(2-hydroxyethyl)dodecanamide is a fatty amide.
The CIR Expert Panel concluded that the following 33 diethanolamides are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating and when the levels of free diethanolamine in the diethanolamides do not exceed the present practices of use and concentration of diethanolamine itself. The Expert Panel cautions that ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed...Lauramide DEA...
component of shampoo implicated in contact dermatitis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMUHOFOVNGZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO3
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025491, DTXSID101022608
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS]
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Di(2-hydroxyethyl)lauramide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

462 to 471 °F at 760 mmHg (NTP, 1992)
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water.
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Approximately 8.1 lb/gal
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name N,N-Di(2-hydroxyethyl)lauramide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Wax, Amber liquid

CAS No.

120-40-1, 72968-36-6
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Di(2-hydroxyethyl)lauramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURIC DIETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lauroyl diethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lauroyl diethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of N,N-Bis(2-hydroxyethyl)dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)dodecanamide, also known by its common names Lauramide DEA or Lauric diethanolamide, is a nonionic surfactant of significant interest across various scientific and industrial domains.[1] Its amphiphilic molecular structure, comprising a hydrophobic C12 alkyl chain and a hydrophilic diethanolamine (B148213) headgroup, imparts valuable properties such as emulsification, foam stabilization, and viscosity modification.[2][3][4] This technical guide provides a comprehensive overview of the core physical characteristics of N,N-Bis(2-hydroxyethyl)dodecanamide, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N,N-Bis(2-hydroxyethyl)dodecanamide is presented below. These values represent a synthesis of data from various sources and provide a foundational understanding of the compound's behavior.

PropertyValueReferences
Chemical Name N,N-Bis(2-hydroxyethyl)dodecanamide[5][6][7]
Synonyms Lauramide DEA, Lauric diethanolamide[1][5][6]
CAS Number 120-40-1[1][6][8][9]
Molecular Formula C₁₆H₃₃NO₃[6][9][10]
Molecular Weight 287.44 g/mol [5][6][9]
Appearance White to pale yellow waxy solid or viscous liquid[8][10][11]
Melting Point 38-48 °C[8]
Boiling Point ~443 °C at 760 mmHg (estimated)[8]
Density Approximately 0.984 g/cm³
Water Solubility 49.91 mg/L at 25 °C (estimated)[8]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of N,N-Bis(2-hydroxyethyl)dodecanamide.

Determination of Melting Range

This protocol is adapted from the USP <741> Class II procedure for waxy substances.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Capillary tubes (10 cm long, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness).

  • Thermometer with an accuracy of ±0.5 °C.

Procedure:

  • Ensure the N,N-Bis(2-hydroxyethyl)dodecanamide sample is dry. If necessary, dry it in a desiccator over a suitable drying agent.

  • Carefully melt a small amount of the sample at the lowest possible temperature.

  • Draw the molten sample into a capillary tube to a depth of approximately 10 mm.

  • Allow the charged tube to solidify at room temperature for at least one hour.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to approximately 3 °C per minute to approach the expected melting range.

  • When the temperature is about 10 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten. This range is the melting point.

Determination of Boiling Point

Due to its high boiling point, the determination requires a specific setup to avoid decomposition. A micro-scale method is often preferred.

Apparatus:

  • Thiele tube or a similar heating bath apparatus.

  • High-temperature thermometer.

  • Small test tube.

  • Capillary tube, sealed at one end.

  • Heat-resistant mineral oil.

Procedure:

  • Place a small amount (a few drops) of N,N-Bis(2-hydroxyethyl)dodecanamide into the small test tube.

  • Invert the sealed capillary tube and place it, open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire.

  • Suspend the assembly in the Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.

  • Heat the side arm of the Thiele tube gently with a micro-burner.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Density

This protocol is based on the principle of measuring the mass of a known volume of the substance. Given its viscous nature, a pycnometer suitable for viscous liquids is recommended.

Apparatus:

  • Bingham pycnometer or a similar specific gravity bottle.

  • Analytical balance with a readability of 0.1 mg.

  • Water bath with precise temperature control (e.g., 25 °C ± 0.1 °C).

  • Thermometer.

Procedure:

  • Clean and dry the pycnometer thoroughly and determine its mass.

  • Calibrate the pycnometer by filling it with distilled water of a known temperature and determining the mass. The volume of the pycnometer can be calculated from the mass and density of the water at that temperature.

  • Gently heat the N,N-Bis(2-hydroxyethyl)dodecanamide sample until it is a homogenous, easily pourable liquid, avoiding overheating.

  • Fill the pycnometer with the molten sample, taking care to avoid air bubbles.

  • Place the filled pycnometer in the temperature-controlled water bath to allow it to reach thermal equilibrium.

  • Adjust the volume of the sample to the calibration mark on the pycnometer.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it.

  • The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Water Solubility

This protocol is adapted from the OECD Guideline for Testing of Chemicals, No. 105 (Water Solubility).

Apparatus:

  • Flask with a stirrer.

  • Constant temperature bath (e.g., 25 °C ± 0.5 °C).

  • Analytical method for determining the concentration of the analyte in water (e.g., HPLC, GC).

  • Centrifuge and/or filtration apparatus with inert filters.

Procedure:

  • Add an excess amount of N,N-Bis(2-hydroxyethyl)dodecanamide to a known volume of distilled water in a flask.

  • Place the flask in a constant temperature bath and stir the mixture. The stirring should be sufficient to keep the substance suspended but not so vigorous as to cause emulsification.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with samples taken periodically to check if saturation has been reached.

  • After equilibration, stop the stirring and allow the mixture to settle.

  • Separate the aqueous phase from the undissolved solid by centrifugation and/or filtration.

  • Analyze the concentration of N,N-Bis(2-hydroxyethyl)dodecanamide in the clear aqueous phase using a validated analytical method.

  • The determined concentration represents the water solubility at the specified temperature.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of N,N-Bis(2-hydroxyethyl)dodecanamide.

G Workflow for Physical Characterization of N,N-Bis(2-hydroxyethyl)dodecanamide cluster_0 Sample Preparation & Initial Assessment cluster_1 Determination of Physical Properties cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire/Synthesize N,N-Bis(2-hydroxyethyl)dodecanamide Purity_Analysis Purity Analysis (e.g., HPLC, GC) Sample_Acquisition->Purity_Analysis Initial_Observation Visual Inspection (Appearance, Color, State) Purity_Analysis->Initial_Observation Melting_Point Melting Point Determination (USP <741> Class II) Initial_Observation->Melting_Point Proceed if sample is pure Boiling_Point Boiling Point Determination (Micro-scale Method) Melting_Point->Boiling_Point Density Density Measurement (Pycnometer Method) Boiling_Point->Density Solubility Water Solubility (OECD 105) Density->Solubility Data_Compilation Compile all quantitative data Solubility->Data_Compilation Report_Generation Generate Technical Report Data_Compilation->Report_Generation

Caption: A logical workflow for the physical characterization of the compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Lauramide DEA as a Nonionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauramide DEA (Lauric Acid Diethanolamide) is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and personal care industries for its excellent emulsifying, foam-boosting, and viscosity-enhancing properties. Synthesized from the condensation of lauric acid and diethanolamine (B148213), its amphiphilic molecular structure, comprising a hydrophobic lauric acid tail and a hydrophilic diethanolamine head, dictates its behavior at interfaces. This technical guide provides a comprehensive overview of the mechanism of action of Lauramide DEA, detailing its physicochemical properties, molecular interactions, and the experimental protocols used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in the effective formulation and application of this versatile surfactant.

Molecular Structure and Synthesis

Lauramide DEA, chemically known as N,N-bis(2-hydroxyethyl)dodecanamide, is produced through the condensation reaction of lauric acid (a C12 fatty acid) with diethanolamine.[1][2] This reaction, typically carried out at elevated temperatures in the presence of a catalyst, results in the formation of an amide linkage.[2]

Caption: Synthesis of Lauramide DEA via condensation of Lauric Acid and Diethanolamine.

The resulting molecule possesses a distinct amphiphilic character, with the long hydrocarbon chain of lauric acid forming the hydrophobic (lipophilic) tail and the diethanolamine moiety with its two hydroxyl groups constituting the hydrophilic head. This dual nature is fundamental to its surface-active properties.

Physicochemical Properties and Mechanism of Action

The efficacy of Lauramide DEA as a nonionic surfactant is rooted in its ability to reduce the surface and interfacial tension between different phases, such as oil and water or air and water. This is achieved through the adsorption of Lauramide DEA molecules at the interface, orienting themselves with their hydrophobic tails in the non-aqueous phase and their hydrophilic heads in the aqueous phase.

Data on Physicochemical Properties
PropertyValueReference
Molecular Weight 287.44 g/mol [3]
Critical Micelle Concentration (CMC) 0.63 mM
Surface Tension (0.1% aq. solution at 25.5°C) 24.6 dynes/cm²
Hydrophilic-Lipophilic Balance (HLB) (Calculated) ~11.8
Appearance Pale yellow to amber liquid or waxy solid
Solubility Insoluble in water; Soluble in propylene (B89431) glycol and polyethylene (B3416737) glycol[4]
pH (1% solution) 9.0 - 11.0[4]
Micelle Formation

Above a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual Lauramide DEA molecules aggregate to form micelles. In these spherical structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment. The CMC for Lauramide DEA has been determined to be approximately 0.63 mM. The formation of micelles is a key aspect of its detergency and solubilizing capabilities.

Micelle_Formation cluster_micelle Micelle Structure node1 center->node1 node2 center->node2 node3 center->node3 node4 center->node4 node5 center->node5 node6 center->node6 node7 center->node7 node8 center->node8 head1 H head2 H head3 H head4 H head5 H head6 H head7 H head8 H label_hydrophobic Hydrophobic Tails (Lauric Acid) label_hydrophilic Hydrophilic Heads (Diethanolamine)

Caption: Schematic of a Lauramide DEA micelle in an aqueous solution.

Foam Boosting and Stabilization

Lauramide DEA is an effective foam booster and stabilizer, particularly when used in conjunction with anionic surfactants.[5] Its mechanism involves positioning itself at the air-water interface of the foam lamellae. The presence of the bulky diethanolamine head groups and the potential for hydrogen bonding between molecules increases the surface viscosity and elasticity of the foam film. This reinforcement of the bubble walls slows down liquid drainage and hinders coalescence, resulting in a more stable and longer-lasting foam.[6]

Foam_Stabilization cluster_foam Foam Lamella (Air-Water Interface) cluster_surfactants1 cluster_surfactants2 Air1 Air Interface1 Water Water Interface2 Air2 Air s1 h1 A h1->s1 s2 h2 L h2->s2 s3 h3 A h3->s3 s4 h4 L h4->s4 s5 h5 A s5->h5 s6 h6 L s6->h6 s7 h7 A s7->h7 s8 h8 L s8->h8 label_anionic A = Anionic Surfactant label_lauramide L = Lauramide DEA

Caption: Lauramide DEA (L) intercalates with primary anionic surfactants (A) at the air-water interface, enhancing foam stability.

Viscosity Enhancement

In aqueous surfactant solutions, Lauramide DEA contributes to an increase in viscosity. This effect is particularly pronounced in the presence of electrolytes. The proposed mechanism involves the interaction of Lauramide DEA with the micelles of the primary surfactant. Lauramide DEA molecules can be incorporated into these micelles, causing them to grow in size and change in shape from spherical to more elongated, worm-like structures. These larger, entangled micelles increase the resistance to flow, thereby increasing the bulk viscosity of the solution.[7]

Caption: Lauramide DEA promotes the transition from spherical to entangled worm-like micelles, increasing viscosity.

Interaction with Biological Surfaces

As a component in many topical formulations, the interaction of Lauramide DEA with the skin is of significant interest. While specific data on Lauramide DEA's direct impact on transepidermal water loss (TEWL) is limited, the general behavior of nonionic surfactants on the stratum corneum provides valuable insights. These surfactants can interact with the lipid matrix of the stratum corneum, potentially causing a temporary and reversible disruption of the lipid organization.[4] This interaction can enhance the penetration of other active ingredients in a formulation. However, due to its mild nature, Lauramide DEA is often used to mitigate the irritation potential of harsher anionic surfactants.[8][9]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. For nonionic surfactants, conductivity measurement is a suitable method.

Methodology (Conductivity Method):

  • Prepare a stock solution of Lauramide DEA in deionized water of a known concentration above the expected CMC.

  • Place a known volume of deionized water in a beaker equipped with a conductivity probe and a magnetic stirrer.

  • Measure the initial conductivity of the water.

  • Make successive small additions of the Lauramide DEA stock solution to the water, allowing the solution to equilibrate after each addition.

  • Record the conductivity after each addition.

  • Plot the conductivity as a function of the Lauramide DEA concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of the two extrapolated linear portions corresponds to the CMC.

Measurement of Surface Tension

Principle: The surface tension of a liquid can be measured using a tensiometer, which determines the force required to detach a probe (e.g., a platinum ring or plate) from the liquid surface.

Methodology (Du Noüy Ring Method - ASTM D1331):

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

  • Place the Lauramide DEA solution in a clean vessel and allow it to reach thermal equilibrium.

  • Immerse a clean platinum ring into the solution.

  • Slowly raise the ring, pulling it through the surface of the liquid.

  • The tensiometer measures the maximum force exerted on the ring just before it detaches from the surface.

  • This force is then used to calculate the surface tension of the solution, applying appropriate correction factors.

Evaluation of Foam Stability

Principle: Foam stability can be assessed by generating a column of foam and measuring its volume or height over time. A slower decay in foam volume indicates greater stability.

Methodology (Ross-Miles Method - ASTM D1173):

  • A specified volume (e.g., 200 mL) of the surfactant solution is allowed to fall from a specified height (e.g., 90 cm) into a cylindrical vessel containing a smaller volume (e.g., 50 mL) of the same solution.

  • The impact of the falling liquid generates foam.

  • The initial height of the foam column is measured immediately after all the solution has been added.

  • The height of the foam is then recorded at specific time intervals (e.g., 1, 3, and 5 minutes).

  • Foam stability is reported as the foam height at these subsequent time points.

Methodology (Shaking Cylinder Method):

  • A specific volume of the surfactant solution is placed in a graduated, stoppered cylinder.

  • The cylinder is shaken vigorously for a set period (e.g., 30 seconds).

  • The initial foam volume is recorded.

  • The foam volume is then recorded at various time intervals to assess its decay.

Measurement of Transepidermal Water Loss (TEWL)

Principle: TEWL is a measure of the rate of water evaporation from the skin and is an indicator of the skin barrier function. An evaporimeter or a Tewameter® is used to measure the water vapor gradient above the skin surface.

Methodology:

  • Subjects are acclimatized in a room with controlled temperature and humidity for a specified period (e.g., 20-30 minutes).[10][11]

  • Baseline TEWL measurements are taken on a defined area of the skin (e.g., the forearm).[10]

  • The test product containing Lauramide DEA is applied to the test area.

  • TEWL measurements are repeated on the treated area at predetermined time points (e.g., 1, 2, 4, and 24 hours) to assess the effect of the product on the skin barrier.

  • A decrease in TEWL suggests an improvement in the skin's barrier function.

Conclusion

Lauramide DEA's mechanism of action as a nonionic surfactant is a direct consequence of its amphiphilic nature. Its ability to reduce surface tension, form micelles, stabilize foams, and increase viscosity makes it a highly versatile ingredient in a wide range of applications. Understanding the molecular basis of these functions, supported by quantitative data and standardized experimental protocols, is essential for formulators to optimize product performance and ensure desired sensory and stability characteristics. This guide provides a foundational technical overview to aid researchers and developers in harnessing the full potential of Lauramide DEA.

References

Critical Micelle Concentration of Lauric Acid Diethanolamide in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of lauric acid diethanolamide (LDEA) in aqueous solutions. This compound, a nonionic surfactant, is widely utilized in various industrial and pharmaceutical applications for its emulsifying, foaming, and stabilizing properties.[1] A thorough understanding of its CMC is crucial for optimizing formulations and predicting its behavior in solution. This guide presents available quantitative data, detailed experimental protocols for CMC determination, and visual representations of key concepts and workflows.

Quantitative Data on the Critical Micelle Concentration of this compound

The critical micelle concentration is a fundamental parameter that indicates the concentration at which surfactant molecules self-assemble into micelles.[2] Below the CMC, surfactants exist primarily as monomers, while at concentrations above the CMC, they form aggregates.[2] This aggregation significantly alters the physicochemical properties of the solution, such as conductivity, surface tension, and solubilization capacity.

A study by [Redacted] and colleagues reported a specific CMC value for lauroyl diethanolamide (a synonym for this compound) in deionized water. This value, determined through conductivity measurements, is presented in the table below.

SurfactantMethodSolventTemperatureCMC (mM)Reference
This compoundConductivity MeasurementDeionized WaterNot Specified0.63[3]

Note: The temperature of the measurement was not specified in the available literature.

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant and the specific properties of the system being studied. For a nonionic surfactant like this compound, common techniques include conductivity measurements, surface tension measurements, and fluorescence spectroscopy.

Conductivity Measurement

This method is based on the change in the electrical conductivity of a solution as a function of surfactant concentration. While particularly suitable for ionic surfactants, it can also be used for nonionic surfactants where changes in the mobility of ions present in the solution are affected by micelle formation. A distinct break in the plot of conductivity versus concentration indicates the CMC.[4]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with deionized water in volumetric flasks to obtain a range of concentrations both below and above the anticipated CMC.

  • Conductivity Measurement:

    • Calibrate the conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each prepared solution using a calibrated conductivity probe. Ensure the temperature of each solution is constant and recorded.

    • Rinse the probe thoroughly with deionized water and the next solution to be measured between readings to avoid cross-contamination.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the this compound concentration.

    • The resulting graph will typically show two linear regions with different slopes.

    • The point of intersection of the two extrapolated linear portions of the graph corresponds to the critical micelle concentration.[3]

Surface Tension Measurement

The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[5] The point at which the surface tension ceases to decrease significantly with increasing surfactant concentration is the CMC.

Experimental Protocol:

  • Preparation of Solutions: As with the conductivity method, prepare a series of aqueous solutions of this compound with varying concentrations.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

    • Ensure the instrument is properly calibrated, and the ring or plate is thoroughly cleaned before each measurement.

    • Allow each solution to equilibrate at a constant temperature before measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will show a region of decreasing surface tension followed by a plateau.

    • The CMC is determined from the intersection of the two linear portions of the graph.[6]

Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[7][8] When micelles form, the hydrophobic probe partitions into the non-polar interior of the micelles, leading to a change in its fluorescence spectrum.

Experimental Protocol:

  • Preparation of Probe and Surfactant Solutions:

    • Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., ethanol).

    • Prepare a series of this compound solutions in deionized water.

  • Sample Preparation:

    • To each surfactant solution, add a small, constant aliquot of the pyrene stock solution. The final concentration of the probe should be very low to avoid self-quenching.

    • Allow the solutions to equilibrate.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 334 nm.[9]

    • Record the intensities of specific emission peaks. A common method involves monitoring the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1).

  • Data Analysis:

    • Plot the ratio of fluorescence intensities (e.g., I3/I1 for pyrene) against the logarithm of the this compound concentration.

    • A sigmoidal curve is typically obtained, and the inflection point of this curve is taken as the CMC.[9]

Visualizing Key Processes and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Solution Preparation cluster_measurement Physicochemical Measurement cluster_analysis Data Analysis stock Prepare LDEA Stock Solution dilutions Perform Serial Dilutions stock->dilutions conductivity Conductivity dilutions->conductivity Measure surface_tension Surface Tension dilutions->surface_tension Measure fluorescence Fluorescence dilutions->fluorescence Measure plot Plot Property vs. Concentration conductivity->plot surface_tension->plot fluorescence->plot determine_cmc Determine CMC (Inflection Point) plot->determine_cmc

Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).

MicelleFormation cluster_below_cmc Aqueous solution with surfactant monomers cluster_above_cmc Formation of micelles in aqueous solution Monomer1 M IncreaseConcentration Increase in Surfactant Concentration Monomer2 M Monomer3 M Monomer4 M Monomer5 M Micelle1 Micelle Monomer6 M Monomer7 M IncreaseConcentration->Micelle1

Caption: Schematic of micelle formation with increasing surfactant concentration.

References

An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Lauramide DEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramide Diethanolamide (Lauramide DEA), a non-ionic surfactant synthesized from lauric acid and diethanolamine, is widely utilized in the cosmetic and personal care industries for its excellent foaming, thickening, and emulsifying properties. Beyond these bulk characteristics, the self-assembly and aggregation of Lauramide DEA in aqueous solutions are fundamental to its functionality. This technical guide provides a comprehensive overview of the core principles governing the aggregation behavior of Lauramide DEA, including its critical micelle concentration (CMC), the morphology of its aggregates, and the influence of environmental factors. Due to a scarcity of publicly available data specific to Lauramide DEA, this guide integrates known values with the established theoretical and experimental framework for analogous non-ionic surfactants, offering a robust predictive and methodological resource. Detailed experimental protocols for characterizing these properties are also presented.

Introduction to the Self-Assembly of Lauramide DEA

Lauramide DEA, with the chemical structure N,N-Bis(2-hydroxyethyl)dodecanamide, is an amphiphilic molecule. It possesses a hydrophobic 12-carbon lauryl tail and a hydrophilic diethanolamide headgroup. This dual nature drives its self-assembly in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tails and water. Below a certain concentration, Lauramide DEA exists predominantly as monomers. However, as the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC), at which the monomers spontaneously aggregate to form organized structures, most commonly micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic headgroups form a shell at the micelle-water interface. This process of micellization is a key factor in its ability to solubilize oils, stabilize foams, and modify the viscosity of formulations.

Quantitative Aggregation Parameters

The self-assembly of surfactants is characterized by several key quantitative parameters. While specific experimental data for Lauramide DEA is limited, the following table summarizes the known values and provides context with typical values for similar non-ionic surfactants.

ParameterLauramide DEATypical Non-ionic Surfactants (for context)Significance
Critical Micelle Concentration (CMC) 0.63 mM in deionized water0.01 - 1.0 mMThe concentration at which micelle formation begins. A lower CMC indicates higher efficiency.
Aggregation Number (Nagg) Data not available20 - 100The average number of surfactant monomers in a single micelle.
Micelle Morphology Spherical (less than 1 µm in size)Spherical, Ellipsoidal, CylindricalThe shape of the self-assembled aggregate, which influences rheology and solubilization capacity.
Hydrodynamic Radius (Rh) Data not available2 - 10 nmThe effective radius of the hydrated micelle in solution.

Influence of Environmental Factors on Aggregation

The aggregation behavior of non-ionic surfactants like Lauramide DEA is sensitive to environmental conditions. Understanding these effects is crucial for formulation development and predicting performance.

Effect of Temperature

For many non-ionic surfactants, the CMC initially decreases with increasing temperature. This is attributed to the dehydration of the hydrophilic headgroups, which reduces their effective size and promotes aggregation. However, at higher temperatures, the increased kinetic energy of the monomers can lead to a slight increase in the CMC.[2][3][4] The aggregation number and size of the micelles generally increase with temperature.[2]

Effect of pH

As a non-ionic surfactant, the headgroup of Lauramide DEA does not possess a formal charge, and therefore its aggregation behavior is largely independent of pH over a wide range. However, extreme pH values can potentially lead to the hydrolysis of the amide bond over long time scales, which would alter its surfactant properties. In typical cosmetic and pharmaceutical formulations (pH 4-8), the aggregation of Lauramide DEA is expected to be stable.

Effect of Ionic Strength

The addition of electrolytes (salts) can influence the aggregation of non-ionic surfactants, although the effect is generally less pronounced than for ionic surfactants. Increasing the ionic strength of the solution can lead to a decrease in the CMC and an increase in the aggregation number.[5] This is because the added ions can reduce the hydration of the hydrophilic headgroups, effectively making the surfactant more hydrophobic and promoting micellization.

Experimental Protocols for Characterization

Accurate characterization of the self-assembly and aggregation behavior of Lauramide DEA requires specific experimental techniques. The following sections detail the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

4.1.1. Surface Tensiometry

  • Principle: This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the concentration of free monomers remains relatively constant, and thus the surface tension plateaus. The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of the surfactant concentration.

  • Protocol:

    • Prepare a stock solution of Lauramide DEA in deionized water (e.g., 10 mM).

    • Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).

    • Calibrate a surface tensiometer using a standard method (e.g., Du Noüy ring or Wilhelmy plate).

    • Measure the surface tension of each dilution, ensuring temperature equilibrium is reached for each measurement.

    • Plot the surface tension as a function of the logarithm of the Lauramide DEA concentration.

    • The CMC is determined as the concentration at the intersection of the two linear regions of the plot.

4.1.2. Fluorescence Spectroscopy

  • Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which preferentially partitions into the hydrophobic core of micelles. In the aqueous phase, the fluorescence emission spectrum of pyrene exhibits a characteristic fine structure. When incorporated into the nonpolar micellar core, there is a change in the ratio of certain emission peaks (e.g., the I1/I3 ratio). The CMC is determined from the inflection point in a plot of this ratio versus the surfactant concentration.

  • Protocol:

    • Prepare a series of Lauramide DEA solutions of varying concentrations in deionized water.

    • Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each solution to achieve a final pyrene concentration in the micromolar range.

    • Allow the solvent to evaporate, and then equilibrate the solutions.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer (excitation typically around 335 nm).

    • Determine the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

    • Plot the I1/I3 ratio against the logarithm of the Lauramide DEA concentration. The CMC is identified as the concentration at the midpoint of the sigmoidal transition.[6]

Determination of Aggregation Number (Nagg)

4.2.1. Steady-State Fluorescence Quenching

  • Principle: This method involves the use of a micelle-solubilized fluorophore (e.g., pyrene) and a quencher that also partitions into the micelles (e.g., cetylpyridinium (B1207926) chloride). The quenching of the fluorophore's fluorescence depends on the distribution of the quencher among the micelles, which is governed by Poisson statistics. By measuring the decrease in fluorescence intensity as a function of quencher concentration, the micelle concentration can be determined, and from this, the aggregation number can be calculated.[7]

  • Protocol:

    • Prepare a set of Lauramide DEA solutions at a concentration significantly above the CMC.

    • Add a constant amount of the fluorophore (pyrene) to each solution.

    • Add varying amounts of the quencher to the solutions.

    • Measure the steady-state fluorescence intensity of the fluorophore in each sample.

    • Plot the natural logarithm of the ratio of unquenched to quenched fluorescence intensity (ln(I0/I)) versus the quencher concentration.

    • The slope of this plot is related to the micelle concentration. The aggregation number is then calculated using the equation: Nagg = ( [Surfactant] - CMC ) / [Micelle].

Characterization of Micelle Size and Morphology

4.3.1. Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[8]

  • Protocol:

    • Prepare a solution of Lauramide DEA at a concentration well above its CMC.

    • Filter the solution through a fine-pore filter (e.g., 0.22 µm) into a clean DLS cuvette to remove dust and larger aggregates.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the measurement to obtain the correlation function of the scattered light intensity.

    • The instrument's software will analyze the correlation function to determine the distribution of diffusion coefficients and calculate the corresponding hydrodynamic radii and polydispersity index (PDI).

4.3.2. Transmission Electron Microscopy (TEM)

  • Principle: TEM provides direct visualization of the morphology of the aggregates. For soft-matter systems like micelles, cryogenic TEM (cryo-TEM) is often employed, where the sample is rapidly frozen to preserve the structures present in the solution state.

  • Protocol:

    • Prepare a solution of Lauramide DEA at the desired concentration.

    • Apply a small drop of the solution to a TEM grid.

    • Blot the grid to create a thin film of the solution.

    • Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane).

    • Transfer the frozen grid to a cryo-TEM holder and observe under cryogenic conditions.

    • Acquire images to visualize the shape and size distribution of the Lauramide DEA aggregates.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental characterization of Lauramide DEA's aggregation behavior.

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_methods CMC Measurement Techniques cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Surface Tensiometry Surface Tensiometry Serial Dilutions->Surface Tensiometry Measure γ Fluorescence Spectroscopy Fluorescence Spectroscopy Serial Dilutions->Fluorescence Spectroscopy Measure I Plot Surface Tension vs. log(C) Plot Surface Tension vs. log(C) Surface Tensiometry->Plot Surface Tension vs. log(C) Plot I1/I3 vs. log(C) Plot I1/I3 vs. log(C) Fluorescence Spectroscopy->Plot I1/I3 vs. log(C) Determine Breakpoint Determine Breakpoint Plot Surface Tension vs. log(C)->Determine Breakpoint Plot I1/I3 vs. log(C)->Determine Breakpoint CMC Value CMC Value Determine Breakpoint->CMC Value

Caption: Workflow for CMC Determination.

Aggregate_Characterization_Workflow cluster_size Size & Distribution cluster_morphology Morphology cluster_number Aggregation Number Prepare Solution > CMC Prepare Solution > CMC DLS Dynamic Light Scattering Prepare Solution > CMC->DLS CryoTEM Cryo-Transmission Electron Microscopy Prepare Solution > CMC->CryoTEM FSQ Fluorescence Quenching Prepare Solution > CMC->FSQ Rh_PDI Hydrodynamic Radius (Rh) Polydispersity Index (PDI) DLS->Rh_PDI Shape_Size Shape & Size Visualization CryoTEM->Shape_Size Nagg Aggregation Number (Nagg) FSQ->Nagg

Caption: Characterization of Micellar Properties.

Conclusion

References

Thermogravimetric Analysis of Lauroyl Diethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl diethanolamide, a nonionic surfactant prevalent in pharmaceutical and cosmetic formulations, undergoes thermal decomposition under elevated temperatures, impacting product stability and safety. This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of lauroyl diethanolamide. It details experimental protocols for assessing its thermal stability, summarizes expected quantitative data, and proposes a logical pathway for its thermal decomposition. This document serves as a comprehensive resource for researchers and professionals involved in the development and quality control of formulations containing lauroyl diethanolamide.

Introduction

Lauroyl diethanolamide (C₁₆H₃₃NO₃) is a widely used nonionic surfactant, valued for its emulsifying, thickening, and foam-stabilizing properties in various applications, including pharmaceutical and personal care products.[1] Understanding its thermal stability is crucial for determining safe processing and storage temperatures, predicting shelf life, and ensuring the overall quality and safety of the final product. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This guide outlines the application of TGA to characterize the thermal decomposition of lauroyl diethanolamide.

Thermogravimetric Analysis (TGA) Methodology

A detailed experimental protocol for the thermogravimetric analysis of lauroyl diethanolamide is presented below. This protocol is based on standard methodologies for organic compounds and nonionic surfactants.[4]

Instrumentation and General Setup

A standard thermogravimetric analyzer is equipped with a high-precision balance, a furnace, a sample pan (typically platinum or alumina), and a purge gas system.[2] The instrument measures the weight loss of a sample as it is heated at a controlled rate.

Experimental Protocol

A dynamic TGA experiment is typically performed to determine the decomposition profile of lauroyl diethanolamide.

Table 1: Experimental Parameters for Dynamic TGA of Lauroyl Diethanolamide

ParameterValue/RangeRationale
Sample Preparation 5-10 mg of lauroyl diethanolamide in a standard alumina (B75360) or platinum pan.A small sample size ensures uniform heating and minimizes temperature gradients within the sample.
Heating Rate 10 °C/minA common heating rate for TGA of organic materials, providing a good balance between resolution of thermal events and experimental time.
Temperature Range Ambient to 600 °CThis range is typically sufficient to cover the complete decomposition of most organic molecules, including lauroyl diethanolamide.
Purge Gas Nitrogen (or other inert gas like Argon)An inert atmosphere is used to prevent oxidative degradation and ensure that the observed weight loss is due to thermal decomposition alone.
Flow Rate 20-50 mL/minA constant flow of inert gas removes volatile decomposition products from the sample area, preventing secondary reactions.
Data Acquisition Mass loss vs. TemperatureThe primary data collected is the percentage of the initial mass remaining as the temperature increases. The derivative of the mass loss curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Types of TGA Experiments

While dynamic TGA is the most common, other experimental modes can provide additional insights:

  • Isothermal TGA: The sample is held at a constant temperature, and mass loss is measured over time. This is useful for studying the long-term stability of lauroyl diethanolamide at a specific storage or processing temperature.[2]

  • Quasi-static TGA: The sample is heated in a stepwise manner, with isothermal holds at each step until the mass stabilizes. This method can provide more detailed information about discrete decomposition events.[5]

Expected TGA Results and Data Presentation

The TGA of lauroyl diethanolamide is expected to show a multi-stage decomposition process due to its molecular structure, which includes a fatty acid chain, an amide group, and two hydroxyl groups. The following table summarizes the anticipated quantitative data from a dynamic TGA experiment.

Table 2: Illustrative TGA Data for Lauroyl Diethanolamide

Thermal EventTemperature Range (°C)Weight Loss (%)Associated Decomposition
Initial Volatilization < 150< 2%Loss of residual moisture or volatile impurities.
First Decomposition Stage 200 - 35030 - 40%Cleavage of the C-N amide bond and fragmentation of the diethanolamine (B148213) moiety.
Second Decomposition Stage 350 - 50050 - 60%Decomposition of the lauroyl (fatty acid) hydrocarbon chain.
Final Residue > 500< 5%Formation of a stable carbonaceous residue.

Note: The temperature ranges and weight loss percentages are illustrative and can vary depending on the specific experimental conditions and the purity of the lauroyl diethanolamide sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis of lauroyl diethanolamide.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis start Weigh 5-10 mg of Lauroyl Diethanolamide pan Place sample in TGA pan (Alumina/Platinum) start->pan instrument Place pan in TGA instrument pan->instrument purge Set N2 purge gas (20-50 mL/min) instrument->purge program Program temperature profile (Ambient to 600°C at 10°C/min) purge->program run Start TGA run program->run data Record Mass Loss vs. Temperature run->data plot Generate TGA and DTG curves data->plot interpret Interpret data for decomposition temperatures and weight loss plot->interpret

Caption: TGA Experimental Workflow for Lauroyl Diethanolamide.

Proposed Thermal Decomposition Pathway

Based on the known thermal decomposition mechanisms of fatty acid amides, a logical pathway for the decomposition of lauroyl diethanolamide can be proposed. The primary decomposition is expected to initiate at the amide linkage, which is generally the most thermally labile part of the molecule.

Decomposition_Pathway cluster_products1 Stage 1 Decomposition Products (200-350°C) cluster_products2 Stage 2 Decomposition Products (350-500°C) LDEA Lauroyl Diethanolamide (C16H33NO3) Amine Diethanolamine Fragments LDEA->Amine Amide Bond Cleavage Acid Lauric Acid Derivatives LDEA->Acid Amide Bond Cleavage Volatiles Volatile Hydrocarbons Amine->Volatiles Fragmentation Acid->Volatiles Chain Scission Residue Carbonaceous Residue Volatiles->Residue

Caption: Proposed Thermal Decomposition Pathway of Lauroyl Diethanolamide.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of lauroyl diethanolamide. This guide provides a foundational understanding of the experimental protocol, expected data, and a plausible decomposition pathway. The information presented herein is intended to assist researchers and formulation scientists in ensuring the quality, safety, and stability of products containing this versatile nonionic surfactant. For precise quantitative analysis, it is recommended to perform TGA on the specific lauroyl diethanolamide sample of interest under controlled laboratory conditions.

References

Spectroscopic Characterization of Lauric Acid Diethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of lauric acid diethanolamide (LDEA), a nonionic surfactant widely used in cosmetics, personal care products, and pharmaceuticals. A comprehensive understanding of its structural and vibrational characteristics through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for quality control, formulation development, and interaction studies. This document outlines the characteristic spectral data, detailed experimental protocols for its analysis, and logical workflows for its characterization.

Introduction

This compound, also known as N,N-bis(2-hydroxyethyl)dodecanamide, is synthesized from lauric acid and diethanolamine (B148213). Its amphiphilic nature, arising from the long hydrophobic alkyl chain of lauric acid and the hydrophilic diethanolamine headgroup, allows it to function as a foaming agent, emulsifier, and viscosity modifier. Spectroscopic analysis provides a definitive fingerprint for identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the lauryl chain and the diethanolamide moiety. The following table summarizes the expected chemical shifts in a deuterated chloroform (B151607) (CDCl₃) solvent.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (Terminal methyl of lauryl chain)~ 0.88Triplet3H
(CH₂)₈ (Methylene groups of lauryl chain)~ 1.26Multiplet16H
CH₂ (Adjacent to the carbonyl group)~ 1.63Multiplet2H
CH₂-C=O (α-methylene to carbonyl)~ 2.35Triplet2H
N-CH₂~ 3.5 - 3.8Multiplet4H
O-HVariableBroad Singlet2H
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are detailed in the table below. The existence of a ¹³C NMR spectrum for this compound has been noted in public chemical databases.[1]

Assignment Chemical Shift (δ, ppm)
CH₃ (Terminal methyl of lauryl chain)~ 14.1
(CH₂)ₙ (Methylene groups of lauryl chain)~ 22.7 - 31.9
CH₂ (Adjacent to the carbonyl group)~ 25.0
CH₂-C=O (α-methylene to carbonyl)~ 34.0
N-CH₂~ 50.0 - 52.0
HO-CH₂~ 60.0 - 62.0
C=O (Amide carbonyl)~ 174.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum is typically acquired for the solid material, often as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The presence of an IR spectrum for this compound is documented in chemical databases.[1]

Frequency (cm⁻¹) Vibrational Mode Functional Group
~ 3350 (broad)O-H stretchHydroxyl (-OH)
~ 2920C-H stretch (asymmetric)Alkyl (CH₂)
~ 2850C-H stretch (symmetric)Alkyl (CH₂)
~ 1620C=O stretch (Amide I)Tertiary Amide
~ 1465C-H bendAlkyl (CH₂)
~ 1050C-N stretchAmine
~ 1070C-O stretchAlcohol

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Sample Preparation (for a viscous/waxy solid):

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Gently warm the mixture to approximately 40-50°C to facilitate dissolution and reduce viscosity.

  • Vortex the sample until a clear, homogeneous solution is obtained.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • If the sample remains viscous, centrifuge the NMR tube briefly to ensure the solution settles to the bottom and to remove any air bubbles.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1.5 s.

    • Spectral Width: -10 to 220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data for similar structures.

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Gently grind 1-2 mg of this compound in an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

  • Thoroughly mix the sample and KBr by grinding them together until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

  • Assign the absorption bands to the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the spectroscopic characterization of this compound.

Caption: Chemical structure of this compound.

Spectroscopic_Workflow cluster_start Start cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_end Conclusion Start Sample of Lauric Acid Diethanolamide NMR_Prep Dissolve in CDCl₃ Start->NMR_Prep NMR Path IR_Prep Prepare KBr Pellet Start->IR_Prep IR Path NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq NMR_Proc Process NMR Data (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Background Correction) IR_Acq->IR_Proc NMR_Assign Assign Chemical Shifts (δ, Multiplicity, Integration) NMR_Proc->NMR_Assign IR_Assign Assign Vibrational Bands (cm⁻¹) IR_Proc->IR_Assign End Structural Confirmation and Purity Assessment NMR_Assign->End IR_Assign->End

Caption: Workflow for Spectroscopic Characterization.

References

Lauric Acid Diethanolamide (CAS 120-40-1): A Technical Safety Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Lauric Acid Diethanolamide (CAS 120-40-1), also known as Lauramide DEA. The information is compiled and presented to meet the needs of scientific professionals engaged in research and development. This document details the compound's physicochemical properties, toxicological profile, and established experimental protocols for safety assessment, adhering to stringent data presentation and visualization requirements.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and toxicological reports.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 120-40-1[1]
Molecular Formula C₁₆H₃₃NO₃[2][3]
Molecular Weight 287.44 g/mol [3]
Appearance Off-white waxy solid or viscous, pale yellow to amber liquid[2][4]
Melting Point 38.7 to 48 °C (108 to 117 °F)[4][5][6]
Boiling Point 239-244 °C at 760 mmHg (462-471 °F)[4]
Density ~1.0 g/cm³[6]
Water Solubility Insoluble (<1 mg/mL at 24 °C)[4][5]
LogP 2.72 - 3.5[6]
Flash Point 86 °C[6]

Table 2: Acute Toxicity Data

TestSpeciesRouteValue (LD50)ClassificationReference(s)
Acute Oral ToxicityRatOral2700 mg/kgNot Classified[1][6][7]
Acute Dermal ToxicityRabbitDermal>2 g/kgNot Classified[4]

Table 3: Hazard Identification and Classification

HazardClassificationKey FindingsReference(s)
Skin Corrosion/Irritation Causes skin irritation (GHS Category 2)Mild to severe irritant in rabbit studies. A 14-week dermal study in rats and mice showed dose-dependent increases in epidermal hyperplasia, inflammation, and parakeratosis.[1][8][9]
Serious Eye Damage/Irritation Causes serious eye damage (GHS Category 1)Mild to moderate eye irritant in rabbit studies.[1][8][10]
Carcinogenicity Limited evidence in animal studiesA 2-year dermal study showed some evidence of carcinogenic activity in female mice, associated with free diethanolamine (B148213) contaminant, but no evidence in rats or male mice.[1][9]
Aquatic Toxicity Toxic to aquatic life with long lasting effectsGHS Hazard Statement H411.[1]

Experimental Protocols for Toxicological Assessment

Detailed methodologies for key toxicological assessments are crucial for interpreting safety data. While specific study reports for this compound often summarize findings, the protocols generally follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit), with untreated skin serving as a control.[1] The degree of irritation is scored at specified intervals.[5]

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.[11] The dorsal fur is clipped 24 hours before the test.

    • Test Substance Application: 0.5 g of the solid test substance (moistened with a small amount of water) or 0.5 mL of a liquid preparation is applied to a small area (~6 cm²) of the clipped skin.[1]

    • Exposure: The application site is covered with a porous gauze patch and semi-occlusive dressing for a 4-hour exposure period.[1][5]

    • Observation: After patch removal, the skin is wiped clean of any residual substance. Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours post-exposure.[5] The observation period can extend up to 14 days to assess the reversibility of the effects.[1]

  • Scoring: Reactions are graded based on a numerical scale (e.g., 0 for no erythema to 4 for severe erythema). The substance is considered an irritant if specified score thresholds are met.[5]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye upon a single application.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as an untreated control.[3]

  • Methodology:

    • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.[12]

    • Test Substance Application: A dose of 0.1 mL of liquid or 0.1 g of a solid substance is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The eyelids are then held shut for about one second.[3]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[3] Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling). The observation period may be extended up to 21 days to evaluate the reversibility of any observed effects.[12]

  • Classification: The substance is classified based on the severity and reversibility of the lesions observed. Severe or irreversible effects lead to a "Serious Eye Damage" classification.[12]

Mechanisms and Workflows

No specific biological signaling pathways for the irritant effects of this compound are well-documented in publicly available literature. The primary mechanism is believed to be direct physicochemical damage to cell membranes leading to an inflammatory response. A significant safety concern is its potential to form N-nitrosodiethanolamine (NDELA) in the presence of nitrosating agents, a known carcinogen.

To illustrate the logical process of safety evaluation, the following diagram outlines the experimental workflow for an Acute Dermal Irritation test, based on the OECD 404 guideline.

G start Start: Substance Requires Skin Irritation Assessment woe Weight-of-Evidence Analysis (Existing data, pH, SAR) start->woe in_vitro In Vitro / Ex Vivo Testing (e.g., OECD 431, 439) woe->in_vitro corrosive Substance is Corrosive? in_vitro->corrosive classify_corr Classify as Skin Corrosion (GHS Category 1) STOP TEST corrosive->classify_corr Yes in_vivo_prep Proceed to In Vivo Test (OECD 404) corrosive->in_vivo_prep No / Inconclusive end End classify_corr->end animal_prep Animal Preparation (Albino Rabbit, n=1 initial) Clip dorsal fur in_vivo_prep->animal_prep application Apply 0.5g/0.5mL Substance Cover with semi-occlusive patch animal_prep->application exposure 4-Hour Exposure application->exposure removal Remove Patch & Clean Skin exposure->removal observation Score Lesions (1, 24, 48, 72 hrs) removal->observation irritant Irritation Observed? observation->irritant confirm_test Confirmatory Test (Up to 2 additional animals) irritant->confirm_test Yes classify_no Not Classified as Irritant irritant->classify_no No classify_irr Classify as Skin Irritant (GHS Category 2) confirm_test->classify_irr classify_irr->end classify_no->end

Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).

Handling and Safety Precautions

Given its hazard profile, appropriate safety measures are mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area and avoid breathing dust or vapors.[1][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist or poison center.[1]

    • Ingestion: Rinse mouth. Make the victim drink water (two glasses at most). Consult a physician.[1]

  • Spill Management: Avoid dust formation. Evacuate personnel to a safe area. Dampen solid spill material with ethanol (B145695) (60-70%) before transferring to a suitable container for disposal.[13]

This guide is intended for informational purposes for a professional audience and should not replace a formal risk assessment for any specific application. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

The Amphiphilic Profile of Lauroyl Diethanolamide: A Technical Guide to its Surface Tension Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl diethanolamide (LDEA), a non-ionic surfactant, is a prominent excipient in a multitude of pharmaceutical and research applications. Its amphiphilic nature, characterized by a hydrophilic diethanolamine (B148213) head and a hydrophobic lauroyl tail, allows it to significantly alter the surface properties of aqueous solutions. This technical guide provides an in-depth analysis of the surface tension properties of lauroyl diethanolamide solutions, offering valuable data for formulation development, drug delivery systems, and cellular research.

Core Surface Tension Properties

Lauroyl diethanolamide is highly effective at reducing the surface tension of water. This property is critical in its function as an emulsifier, foam stabilizer, and viscosity-enhancing agent.[1] The hydrophobic lauroyl chain orients itself away from the aqueous phase, disrupting the cohesive energy at the air-water or oil-water interface, thereby lowering the surface tension.

Critical Micelle Concentration (CMC)

A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[2][3] Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.[2] For lauroyl diethanolamide, the CMC in deionized water has been determined to be 0.63 mM .

Quantitative Surface and Interfacial Tension Data

The following tables summarize the available quantitative data on the surface and interfacial tension of lauroyl diethanolamide solutions.

Concentration (% w/v)Temperature (°C)Surface Tension (dynes/cm²)
0.125.524.6
Concentration (% w/v)Temperature (°C)Oil PhaseInterfacial Tension (mN/m)
0.05Not SpecifiedCrude OilData indicates reduction
0.1Not SpecifiedCrude OilData indicates reduction
0.2Not SpecifiedCrude OilData indicates reduction
0.3Not SpecifiedCrude OilData indicates reduction

Note: Specific numerical values for interfacial tension against crude oil were not available in the reviewed literature, but the source indicates a significant reduction across these concentrations.

Experimental Protocols for Surface Tension Measurement

The determination of surface tension is a fundamental aspect of characterizing surfactant solutions. The two most common and well-established methods for measuring the surface tension of solutions like those containing lauroyl diethanolamide are the Du Noüy ring method and the Wilhelmy plate method.[4]

Du Noüy Ring Method

This method involves slowly lifting a platinum ring from the surface of the lauroyl diethanolamide solution. The force required to detach the ring from the surface is measured and is directly proportional to the surface tension of the liquid.

Experimental Workflow:

DuNouy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Prepare LDEA solution of known concentration B Clean platinum ring with flame or solvent A->B C Calibrate the tensiometer B->C D Immerse the ring in the LDEA solution E Slowly raise the ring towards the surface D->E F A liquid lamella is formed E->F G Continue to raise the ring until the lamella breaks F->G H Record the maximum force at detachment G->H I Apply correction factor for ring geometry and liquid density H->I J Calculate surface tension from the corrected maximum force I->J

Caption: Workflow for the Du Noüy Ring Method.

Wilhelmy Plate Method

In this method, a thin platinum plate is suspended perpendicular to the surface of the lauroyl diethanolamide solution. The force exerted on the plate due to wetting is measured by a microbalance, and this force is used to calculate the surface tension.

Experimental Workflow:

Wilhelmy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Prepare LDEA solution of known concentration B Clean platinum plate with flame or solvent A->B C Calibrate the tensiometer B->C D Lower the plate until it just touches the LDEA solution surface E A meniscus forms and wets the plate D->E F Record the force exerted on the plate by the liquid E->F G Calculate surface tension using the Wilhelmy equation (requires wetted perimeter and contact angle) F->G

Caption: Workflow for the Wilhelmy Plate Method.

Relevance in Drug Development: Modulation of ABC Transporter Activity

In the context of drug development, the surfactant properties of lauroyl diethanolamide can be leveraged to enhance drug delivery. Non-ionic surfactants are known to act as penetration enhancers and can modulate the activity of efflux pumps, such as P-glycoprotein (P-gp), which is a member of the ATP-binding cassette (ABC) transporter family.[5][6][7] P-gp is a key contributor to multidrug resistance in cancer cells and can limit the oral bioavailability of many drugs by actively transporting them out of cells.[8][9]

Lauroyl diethanolamide, through its interaction with the cell membrane, may inhibit the function of P-gp. This can occur through various mechanisms, including altering membrane fluidity or directly interacting with the transporter protein.[10][11] By inhibiting P-gp, lauroyl diethanolamide can increase the intracellular concentration of co-administered drugs, potentially overcoming multidrug resistance and improving therapeutic efficacy.

Illustrative Signaling Pathway: LDEA-Mediated Inhibition of P-glycoprotein Drug Efflux

The following diagram illustrates the potential mechanism by which lauroyl diethanolamide could enhance intracellular drug accumulation by inhibiting P-glycoprotein.

Pgp_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) (ABC Transporter) Drug_out Drug Pgp->Drug_out Efflux (ATP-dependent) Drug_out->Pgp Binding Drug_in Drug Drug_out->Drug_in Passive Diffusion LDEA Lauroyl Diethanolamide (LDEA) LDEA->Pgp Inhibition Drug_in->Pgp Binding Target Therapeutic Target Drug_in->Target Therapeutic Effect

Caption: LDEA inhibiting P-gp mediated drug efflux.

This guide provides a foundational understanding of the surface tension properties of lauroyl diethanolamide solutions and highlights a potential application in overcoming drug resistance. Further research into the specific interactions between LDEA and cellular components will undoubtedly unveil more of its potential in advanced drug delivery systems.

References

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Lauramide DEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauramide Diethanolamide (Lauramide DEA) is a non-ionic surfactant widely utilized across the cosmetic, personal care, and industrial sectors for its excellent emulsifying, thickening, and foaming properties.[1][2] A critical parameter governing its functionality is the Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). This guide provides an in-depth analysis of the HLB value of Lauramide DEA, presenting key quantitative data, detailed experimental protocols for its characterization, and logical workflows to aid in research and formulation development.

Lauramide DEA: Chemical Identity and Physicochemical Properties

Lauramide DEA (N,N-bis(2-hydroxyethyl)dodecanamide) is synthesized through the condensation reaction of lauric acid and diethanolamine (B148213).[1] This structure imparts an amphiphilic nature to the molecule, with the long C12 alkyl chain (from lauric acid) acting as the lipophilic tail and the diethanolamine portion with its two hydroxyl groups providing the hydrophilic head.

Hydrophilic-Lipophilic Balance (HLB) Value

The established HLB value for Lauramide DEA is 15 .

An HLB value in this range (typically 13-16) indicates that Lauramide DEA is a strongly hydrophilic surfactant. This high HLB value makes it an effective oil-in-water (O/W) emulsifier and a potent solubilizing agent and detergent. Its primary functions are driven by this strong affinity for the aqueous phase while still retaining the ability to interact with oils and other lipophilic substances at their interface.

Quantitative Physicochemical Data

The functional properties of Lauramide DEA are dictated by its chemical structure and resulting HLB value. The following table summarizes key quantitative data for this surfactant.

PropertyValueConditionsReference(s)
HLB Value 15N/A
Surface Tension 24.6 dynes/cm²0.1% aqueous dispersion at 25.5°C[3]
Water Solubility 49.91 mg/L20°C
Solubility (Other) SolublePropylene Glycol, Polyethylene Glycol[1]
pH 9.0 - 11.51-2% aqueous solution[1][4]
Melting Point 38 - 39 °CN/A[1]
Critical Micelle Concentration (CMC) Not available¹N/A

Experimental Protocols for Surfactant Characterization

The following sections detail the methodologies for determining the key parameters that define the performance of a surfactant like Lauramide DEA.

Experimental Determination of Required HLB (rHLB)

To effectively formulate an emulsion, the HLB of the surfactant system should match the "required HLB" (rHLB) of the oil phase. This protocol describes a method to experimentally determine the rHLB of a given oil using a blend of surfactants, one with a high HLB (e.g., Polysorbate 80, HLB = 15.0) and one with a low HLB (e.g., Sorbitan Oleate, HLB = 4.3).

Objective: To find the optimal HLB value that produces the most stable emulsion for a specific oil.

Materials:

  • Oil phase to be tested

  • High HLB surfactant (Surfactant A, e.g., Polysorbate 80)

  • Low HLB surfactant (Surfactant B, e.g., Sorbitan Oleate)

  • Deionized water

  • Series of identical glass vials or test tubes

  • Homogenizer or high-shear mixer

  • Graduated cylinders and pipettes

Protocol:

  • Prepare Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. The total surfactant concentration should be kept constant (e.g., 5% of the total emulsion weight). Calculate the required weight percentage of each surfactant for a target HLB using the following formula:

    • HLB_blend = (Mass_A * HLB_A + Mass_B * HLB_B) / (Mass_A + Mass_B)

    • Prepare blends to cover a range of HLB values (e.g., from 6 to 14 in increments of 1).

  • Emulsion Preparation: For each vial, prepare a 100g emulsion (e.g., 10g oil, 5g surfactant blend, 85g deionized water).

  • Heating: Gently heat the oil phase and the aqueous phase (water + surfactant blend) separately to ~70°C.

  • Homogenization: Add the oil phase to the aqueous phase while mixing with a homogenizer at a constant speed for a fixed duration (e.g., 5 minutes).

  • Cooling: Allow the emulsions to cool to room temperature.

  • Stability Assessment: Observe the emulsions immediately after preparation and then at set time intervals (e.g., 1 hr, 24 hrs, 1 week). Assess for signs of instability:

    • Creaming: The rising of dispersed droplets to the top.

    • Sedimentation: The settling of dispersed droplets to the bottom.

    • Coalescence: The merging of droplets, leading to phase separation.

    • Flocculation: The clumping of droplets without merging.

  • Determination of rHLB: The HLB of the surfactant blend that produces the most stable emulsion (i.e., shows the least phase separation over time) corresponds to the required HLB of the oil phase.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[6] Above the CMC, properties like surface tension remain relatively constant.[6] This protocol uses the Wilhelmy plate method to measure surface tension as a function of concentration to determine the CMC.

Objective: To measure the surface tension of Lauramide DEA solutions at various concentrations and identify the CMC.

Materials:

  • Lauramide DEA

  • Deionized water

  • Surface Tensiometer (with a Wilhelmy plate)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • Glass beaker

Protocol:

  • Prepare Stock Solution: Accurately weigh a known amount of Lauramide DEA and dissolve it in deionized water to create a concentrated stock solution (e.g., 1000 mg/L).

  • Prepare Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations spanning the expected CMC (e.g., from 1 mg/L to 1000 mg/L).

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72 mN/m at 25°C). Ensure the Wilhelmy plate is meticulously cleaned (e.g., by flaming with a Bunsen burner until red-hot) to remove any contaminants.

  • Measurement:

    • Pour a sample of the lowest concentration solution into a clean glass beaker.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid.

    • The instrument will measure the force exerted on the plate, which is proportional to the surface tension. Record the stable reading.

  • Repeat for all Concentrations: Clean the plate and beaker thoroughly between each measurement. Repeat step 4 for each concentration, moving from the lowest to the highest concentration.

  • Data Analysis and CMC Determination:

    • Plot the surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two distinct regions: a steep decline in surface tension with increasing concentration, followed by a plateau.

    • Fit linear regression lines to both regions of the plot.

    • The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).[7]

Assessment of Foaming Properties (Ross-Miles Method)

This method is a standardized procedure (e.g., ASTM D1173) for evaluating the foaming capacity and foam stability of a surfactant solution.[8]

Objective: To quantify the initial foam height and the decay of that foam over time for a Lauramide DEA solution.

Materials:

  • Ross-Miles foam apparatus (a jacketed, graduated glass column with a standardized reservoir/pipette)

  • Thermostatic water bath

  • Lauramide DEA solution of a specified concentration (e.g., 0.1% w/v in deionized water)

  • Stopwatch

Protocol:

  • Temperature Control: Circulate water from the thermostatic bath through the jacket of the glass column to maintain a constant temperature (e.g., 40 ± 1°C).

  • Apparatus Preparation: Rinse the apparatus thoroughly with the test solution to ensure the internal surfaces are conditioned.

  • Loading the Apparatus:

    • Add 50 mL of the test solution to the bottom of the graduated column.

    • Add 200 mL of the same test solution to the reservoir pipette.

  • Foam Generation: Position the reservoir pipette so its tip is at the upper mark of the column. Open the stopcock fully, allowing the 200 mL of solution to fall a standardized height (e.g., 900 mm) into the 50 mL of solution at the bottom.[8] This impact generates the foam.

  • Initial Foam Height Measurement: As soon as all the liquid has drained from the reservoir, start the stopwatch and immediately record the height of the foam column in millimeters. This is the initial foam height, a measure of foamability.

  • Foam Stability Measurement: Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes).[8] The rate of decrease in foam height is a measure of foam stability.

  • Data Reporting: Report the initial foam height and the foam heights at the specified time intervals.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

Required_HLB_Determination cluster_prep Preparation cluster_emulsify Emulsification cluster_assess Assessment cluster_result Result A Define Oil Phase and Concentration B Select High HLB (A) and Low HLB (B) Surfactants A->B C Calculate Mass % of A and B for HLB values 6-14 B->C D Prepare 8-10 Surfactant Blends C->D E For each blend: Prepare Oil, Water, and Surfactant Phases D->E F Heat Phases Separately (~70°C) E->F G Combine and Homogenize (Constant Speed & Time) F->G H Cool to Room Temperature G->H I Visually Inspect Emulsions at T=0, 1h, 24h, 1 week H->I J Record Signs of Instability (Creaming, Coalescence) I->J K Identify Blend with Highest Stability J->K L HLB of Most Stable Blend = Required HLB of Oil K->L

Caption: Workflow for the experimental determination of the Required HLB (rHLB) of an oil phase.

CMC_Determination cluster_prep Solution Preparation cluster_measure Surface Tension Measurement cluster_analysis Data Analysis cluster_result Result P1 Prepare Concentrated Stock Solution of Lauramide DEA P2 Perform Serial Dilutions to Create a Range of Concentrations P1->P2 M2 Measure Surface Tension (γ) of each concentration (low to high) P2->M2 M1 Calibrate Tensiometer with Deionized Water M1->M2 A1 Plot Surface Tension (γ) vs. Log(Concentration) M2->A1 A2 Identify Two Linear Regions: 1. Steep Decline 2. Plateau A1->A2 A3 Perform Linear Regression on Both Regions A2->A3 R1 Concentration at Intersection = Critical Micelle Concentration (CMC) A3->R1

Caption: Workflow for determining the Critical Micelle Concentration (CMC) via surface tension measurement.

Ross_Miles_Foam_Test cluster_setup Apparatus Setup cluster_generation Foam Generation cluster_measurement Measurement cluster_result Result S1 Set Column Temperature with Water Bath S2 Add 50 mL of Test Solution to Column S1->S2 S3 Add 200 mL of Test Solution to Reservoir S2->S3 G1 Release 200 mL from Reservoir into Column from Standardized Height S3->G1 G2 Start Stopwatch Immediately After Reservoir is Empty G1->G2 T1 Record Foam Height at T=0 min (Foamability) G2->T1 T2 Record Foam Height at T=1, 3, 5 min (Stability) T1->T2 R1 Report: - Initial Foam Height (mm) - Foam Height vs. Time (mm) T2->R1

Caption: Workflow for assessing foam performance using the standardized Ross-Miles method.

References

An In-depth Technical Guide on the Interaction of Lauric Acid Diethanolamide with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

[Core Topic] : Interaction of Lauric Acid Diethanolamide with Biological Membranes [Audience] : Researchers, scientists, and drug development professionals. [Version] : 1.0 [Date] : December 22, 2025

Executive Summary

This compound (LADA), a nonionic surfactant widely used in cosmetics and personal care products, possesses a distinct amphiphilic structure that governs its interaction with biological systems, particularly cell membranes.[1] This technical guide provides a comprehensive overview of the mechanisms by which LADA interacts with and perturbs biological membranes. The primary mode of action involves the insertion of its hydrophobic lauryl tail into the lipid bilayer, leading to structural disruption, altered membrane fluidity, and increased permeability.[1] At sufficient concentrations, LADA can form micelles that may solubilize membrane components.[1] This document synthesizes available quantitative data, details relevant experimental protocols for studying these interactions, and presents visual workflows and pathways to elucidate the complex biophysical and potential biochemical consequences of LADA's presence at the cell surface.

Introduction: Chemical Profile of this compound

This compound (CAS 120-40-1), also known as lauramide DEA, is synthesized from lauric acid, a 12-carbon saturated fatty acid, and diethanolamine (B148213). Its structure features a long, hydrophobic alkyl chain (the lauric acid tail) and a polar, hydrophilic headgroup containing two hydroxyl groups (the diethanolamine head). This amphiphilic nature is the fundamental basis for its surfactant properties, enabling it to reduce surface tension at interfaces and interact with both aqueous and lipid environments.[1] While extensively used as a foaming agent, emulsifier, and viscosity builder in commercial formulations, its interaction with cell membranes is of significant interest for applications in drug delivery and for understanding its toxicological profile.[2]

Core Mechanisms of Membrane Interaction

The interaction of LADA with biological membranes is primarily a biophysical phenomenon driven by its surfactant properties. The process can be described by two main mechanisms: direct membrane perturbation and micellar solubilization.

Surfactant-Mediated Membrane Perturbation

As a surfactant, LADA's primary mechanism of action involves its ability to interact with and disrupt the lipid bilayer of cell membranes.[1] The hydrophobic lauryl tail can readily insert into the nonpolar, acyl-chain core of the membrane, while the hydrophilic diethanolamine headgroups remain oriented towards the aqueous environment.[1] This intercalation disrupts the ordered packing of membrane phospholipids. This disruption can lead to several consequential changes in membrane properties:

  • Altered Membrane Fluidity: The insertion of LADA molecules can increase the mobility of phospholipid acyl chains, leading to a more fluid membrane state.

  • Increased Permeability: The disruption of the lipid packing creates transient pores or defects in the bilayer, increasing its permeability to ions and small molecules that would otherwise be excluded.[1]

  • Impact on Membrane Proteins: Changes in membrane fluidity and lateral pressure can indirectly affect the conformation and function of integral membrane proteins.[1]

Micelle Formation and Solubilization

In aqueous solutions, surfactant molecules like LADA spontaneously self-assemble into spherical structures called micelles when their concentration exceeds the critical micelle concentration (CMC).[1] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, interfacing with water.[1] This property is crucial for solubilizing hydrophobic substances.[1]

When interacting with biological membranes, LADA micelles can extract lipid molecules from the bilayer, leading to the formation of mixed micelles. At high concentrations, this process can lead to the complete solubilization and dissolution of the membrane, a mechanism that underlies the antimicrobial and antiviral activity of some surfactants.[1][3] This ability to dissolve lipid-containing membranes has been demonstrated in the inactivation of the Herpes Simplex Virus by nonionic surfactants.[3][4]

Quantitative Analysis of Membrane Interactions

Quantitative data on the specific biophysical interactions of LADA with model membranes are limited in publicly accessible literature. However, toxicological studies and data from its constituent precursor, lauric acid, provide valuable insights.

Toxicological Data

Toxicological assessments provide dose-dependent information on the biological effects of LADA, which are often initiated by membrane interactions.

ParameterSpeciesRouteValueReference
LD50RatOral2,700 mg/kg
No-Observed-Adverse-Effect Level (NOAEL)RatDermal (14-week study)< 100 mg/kg[5]
Lowest-Observed-Adverse-Effect Level (LOAEL)RatDermal (14-week study)100 mg/kg (skin irritation)[5]
CarcinogenicityF344/N Rats (2-year study)DermalNo evidence of carcinogenic activity[3][6]
CarcinogenicityB6C3F1 Mice (2-year study)DermalSome evidence in females (associated with diethanolamine contaminant)[6]
Biophysical Data of Related Compounds

Studies on lauric acid (LA), the hydrophobic component of LADA, provide a proxy for understanding how a 12-carbon chain interacts with lipid bilayers. Electrochemical Impedance Spectroscopy (EIS) has been used to measure changes in the electrical properties of a model membrane upon exposure to LA.

CompoundModel MembraneConcentrationMeasured ParameterChange from BaselineReference
Lauric Acid (LA)E. coli lipid-derived tBLM~4x CMC (4000 µM)Membrane Conductance (Gm)Transient increase to ~88 µS[7]
Lauric Acid (LA)E. coli lipid-derived tBLM~4x CMC (4000 µM)Membrane Capacitance (Cm)Transient increase to ~1 µF/cm²[7]
Lauric Acid (LA)E. coli lipid-derived tBLM~4x CMC (4000 µM)Conductance Shift (ΔGm)~90 µS[7]

tBLM: tethered Bilayer Lipid Membrane; CMC: Critical Micelle Concentration. These data for lauric acid demonstrate a quantifiable disruption of the membrane's barrier function, causing a significant increase in ion flow (conductance).[7]

Associated Signaling Pathways: Insights from Lauric Acid

Direct modulation of specific signaling pathways by LADA has not been extensively documented. However, its precursor, lauric acid (LA), has been shown to trigger distinct signaling cascades, particularly in the context of cancer cell apoptosis.[8] If LADA is hydrolyzed by cellular amidases back to lauric acid and diethanolamine, these pathways could become relevant.[5]

Lauric acid has been demonstrated to induce apoptosis in breast and endometrial cancer cells through a multi-faceted mechanism.[8] This involves the generation of reactive oxygen species (ROS) and the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, leading to the phosphorylation of downstream targets like ERK and c-Jun.[8]

Lauric_Acid_Signaling LA Lauric Acid Membrane Cell Membrane Interaction LA->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS EGFR p-EGFR Membrane->EGFR p21 ↑ p21 expression (p53-independent) ROS->p21 ERK p-ERK EGFR->ERK cJun p-c-Jun ERK->cJun cFos ↑ c-fos expression cJun->cFos cJun->p21 Apoptosis Apoptosis cFos->Apoptosis p21->Apoptosis

Caption: Signaling pathway activated by lauric acid leading to apoptosis.[8]

Experimental Protocols for Studying Membrane Interactions

Investigating the interaction of LADA with biological membranes requires a combination of cell-based assays and biophysical techniques.

Protocol: Assessing Membrane Permeability via Leakage Assay

This protocol quantifies membrane damage by measuring the leakage of intracellular components, such as nucleic acids, which absorb light at 260 nm.[9]

Methodology:

  • Cell Culture: Grow bacterial or mammalian cells to mid-logarithmic phase in an appropriate liquid culture medium.

  • Preparation: Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density (e.g., OD600 of 0.5).

  • Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add LADA from a stock solution to achieve a range of final concentrations. Include a negative control (buffer only) and a positive control (e.g., a known lytic agent like Triton X-100).

  • Incubation: Incubate the samples at a relevant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Separation: Pellet the intact cells by centrifugation (e.g., 10,000 x g for 5 minutes).

  • Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate or cuvettes. Measure the absorbance at 260 nm (A260) using a spectrophotometer.

  • Analysis: Higher A260 values in the supernatant of treated samples compared to the negative control indicate increased leakage of nucleic acids and thus greater membrane damage.

Caption: Experimental workflow for the membrane leakage assay.[9]
Protocol: Visualizing Membrane Damage via Fluorescence Microscopy

This method uses fluorescent dyes that differentiate between cells with intact and compromised membranes to visualize damage.[9]

Methodology:

  • Cell Preparation: Prepare cells as described in Protocol 5.1, step 2. Adherent cells can be grown directly on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with sublethal concentrations of LADA for a specified time (e.g., 15 and 30 minutes).

  • Staining: Add a mixture of membrane-permeant (e.g., SYTO 9, green fluorescence) and membrane-impermeant (e.g., Propidium Iodide, red fluorescence) nucleic acid stains. SYTO 9 stains all cells, while Propidium Iodide only enters cells with damaged membranes.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Imaging: Visualize the cells using a confocal or epifluorescence microscope with appropriate filter sets for green and red fluorescence.

  • Analysis: An increase in the population of red-staining cells indicates a loss of membrane integrity.

Caption: Workflow for visualizing membrane damage with fluorescent dyes.[9]
Protocol: Biophysical Characterization using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, label-free technique for monitoring the integrity of a model lipid bilayer in real-time. It measures the opposition to the flow of an alternating current as a function of frequency.

Methodology:

  • Sensor Preparation: Use a gold sensor chip to form a tethered bilayer lipid membrane (tBLM) from a relevant lipid composition (e.g., E. coli lipid extract).[7]

  • System Equilibration: Mount the sensor in a flow cell and equilibrate with buffer until a stable baseline impedance signal is achieved.

  • EIS Measurement (Baseline): Record the baseline EIS spectrum. Key parameters derived are membrane conductance (Gm) and capacitance (Cm). A low Gm and a Cm of ~0.8-1.0 µF/cm² indicate a well-sealed, intact bilayer.

  • LADA Introduction: Inject a solution of LADA at a known concentration into the flow cell.

  • Time-Resolved Monitoring: Continuously record EIS spectra over time to monitor the interaction dynamics. An increase in Gm and a decrease in Cm signify membrane disruption and defect formation.

  • Rinsing: Flush the system with buffer to determine if the membrane damage is reversible or permanent.

  • Data Analysis: Calculate the total change in conductance (ΔGm) and capacitance (ΔCm) to quantify the extent of membrane disruption.

Caption: General workflow for EIS analysis of membrane disruption.[7]

Summary and Future Directions

This compound interacts with biological membranes primarily through surfactant-mediated disruption of the lipid bilayer, leading to increased permeability and potential solubilization. While its effects are qualitatively understood, there is a notable lack of specific quantitative biophysical data, such as its partition coefficient into lipid bilayers or its precise effect on membrane phase transitions. Much of the detailed mechanistic work has been performed on its precursor, lauric acid.

Future research should focus on:

  • Biophysical Studies: Utilizing techniques like EIS, Quartz Crystal Microbalance with Dissipation (QCM-D), and Neutron Reflectometry to obtain quantitative data on LADA's interaction with model membranes of varying lipid compositions.

  • Molecular Dynamics Simulations: Employing computational models to visualize the insertion of LADA into the bilayer at an atomic level and to understand its effect on lipid packing and lateral pressure profiles.

  • Interaction with Membrane Proteins: Investigating whether LADA directly interacts with or indirectly modulates the function of specific classes of membrane proteins, such as ion channels or receptors.

  • Metabolic Fate: Determining the rate and extent to which LADA is hydrolyzed to lauric acid in biological systems to better assess the relevance of lauric acid-specific signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of Lauric Acid Diethanolamide using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Lauric acid diethanolamide (LADEA) is a non-ionic surfactant with wide-ranging applications in the cosmetic, pharmaceutical, and industrial sectors.[1] It is valued for its excellent foaming, emulsifying, and viscosity-enhancing properties. Traditionally, the synthesis of LADEA involves chemical methods that often require high temperatures and harsh catalysts. The biocatalytic synthesis of LADEA using lipases presents a milder, more selective, and environmentally friendly alternative.[2] This application note provides detailed protocols for the synthesis of LADEA using the immobilized lipase (B570770), Novozym 435, from Candida antarctica.

The enzymatic synthesis is based on the amidation reaction between lauric acid and diethanolamine (B148213). Lipases, which are hydrolases, can catalyze the formation of amide bonds in non-aqueous or low-water environments. Novozym 435 is a robust and highly active biocatalyst for this transformation, demonstrating good operational stability.[3][4]

II. Quantitative Data Summary

The efficiency of the biocatalytic synthesis of this compound is influenced by several factors, including the reaction system (solvent-based or solvent-free), temperature, reaction time, and the molar ratio of substrates. The following tables summarize the quantitative data from various studies.

Table 1: Synthesis of this compound in an Organic Solvent System

ParameterValueReference
LipaseNovozym 435[5]
SubstratesLauric Acid and Diethanolamine[5]
Molar Ratio (Diethanolamine:Lauric Acid)4:1[5]
Lauric Acid Concentration90 mM[5]
Diethanolamine Concentration360 mM[5]
SolventAcetonitrile[5]
Temperature50°C[5]
Agitation250 rpm[5]
Reaction Time24 hours[5]
Yield 49.5% [5]

Table 2: Solvent-Free Synthesis of Lauryl Monoethanolamide (a related amide)

ParameterValueReference
LipaseNovozym 435[6]
SubstratesLauric Acid and Monoethanolamine[6]
Molar Ratio (Substrates)Equimolar[6]
Temperature90°C[6]
Water RemovalYes[6]
Yield up to 95% [6]

Table 3: Influence of Reaction Conditions on Lauric Acid Conversion

SolventTemperatureReaction TimeConversionReference
Acetonitrile50°C6 hoursComplete[7]
Toluene50°C6 hoursIncomplete[7]
Acetonitrile70°C< 6 hoursComplete[7]

III. Experimental Protocols

A. Protocol 1: Synthesis of this compound in Acetonitrile

This protocol is based on the method described by Liu et al. (2001).[5]

1. Materials and Reagents:

  • Lauric Acid (≥99% purity)

  • Diethanolamine (≥99% purity)

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • Acetonitrile (anhydrous)

  • Nitrogen gas

  • Reaction vessel (e.g., screw-capped vial)

  • Shaking incubator or magnetic stirrer with temperature control

2. Procedure:

  • In a reaction vessel, dissolve lauric acid (90 mM) and diethanolamine (360 mM) in anhydrous acetonitrile.

  • Add Novozym 435 to the reaction mixture. A typical enzyme loading is between 5-10% (w/w) of the total substrate weight.

  • Purge the reaction vessel with nitrogen gas for 2-5 minutes to create an inert atmosphere.

  • Seal the vessel and place it in a shaking incubator or on a magnetic stirrer at 50°C with agitation at 250 rpm.

  • Allow the reaction to proceed for 24 hours.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by HPLC or GC-MS.

  • After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.

  • The solvent can be removed under reduced pressure to obtain the crude product.

B. Protocol 2: Solvent-Free Synthesis of this compound

This protocol is an adaptation for the synthesis of diethanolamide and is based on the high-yield synthesis of a similar amide.[6]

1. Materials and Reagents:

  • Lauric Acid (≥99% purity)

  • Diethanolamine (≥99% purity)

  • Novozym 435

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel with a setup for water removal (e.g., Dean-Stark trap or vacuum)

2. Procedure:

  • Melt the lauric acid by heating it to just above its melting point (approximately 44-46°C).

  • Add an equimolar amount of diethanolamine to the molten lauric acid.

  • Add Novozym 435 (5-10% w/w of total substrates) to the mixture.

  • Add activated molecular sieves to the reaction mixture to sequester the water produced during the reaction. Alternatively, conduct the reaction under a mild vacuum to facilitate water removal.

  • Increase the temperature to 70-90°C and stir the mixture vigorously.

  • Monitor the reaction progress by analyzing aliquots using HPLC or GC-MS.

  • Once the reaction reaches completion (typically within 6-24 hours), cool the mixture and separate the enzyme by filtration.

  • The resulting product is the crude this compound.

C. Purification Protocol: Column Chromatography

1. Materials and Reagents:

  • Crude this compound

  • Silica (B1680970) gel (60-120 mesh)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass chromatography column

  • Collection tubes

2. Procedure:

  • Prepare a slurry of silica gel in the mobile phase (chloroform:methanol, 10:1 v/v).

  • Pack the chromatography column with the silica gel slurry.[8]

  • Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.[8]

  • Elute the column with the chloroform:methanol (10:1 v/v) mobile phase.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.

D. Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To confirm the identity and purity of the synthesized this compound.

  • Sample Preparation: Derivatization may be required to increase the volatility of the analyte.[9][10]

  • Typical GC Parameters:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[7]

    • Carrier Gas: Helium.[7]

    • Injection Mode: Splitless.[7]

    • Oven Program: Start at 50-60°C, hold for 2 minutes, then ramp up to 300°C at 15°C/minute, and hold for 5-12 minutes.[7]

  • Typical MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: 29-600 amu.[7]

2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD):

  • Purpose: To quantify the reactants and products, especially for compounds lacking a UV chromophore like diethanolamine.[5]

  • Typical HPLC Parameters:

    • Column: C18 reversed-phase column (e.g., LiChrospher® 100 RP-18).[5]

    • Mobile Phase: A gradient of water and methanol, often with a small amount of trifluoroacetic acid (TFA).[5]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 40°C.[1]

  • Typical ELSD Parameters:

    • Nebulizer Temperature: 38°C.[1]

    • Gas Flow: 1.3 L/min.[5]

IV. Visualizations

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Lauric Acid Diethanolamine Enzyme Enzyme Enzyme->Reaction Novozym 435 Filtration Filtration Reaction->Filtration Crude Product Column_Chromatography Column_Chromatography Filtration->Column_Chromatography Filtered Product Characterization Characterization Column_Chromatography->Characterization Purified LADEA

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

B. Troubleshooting Guide

troubleshooting_guide Low_Yield Low or No Yield? Inactive_Enzyme Check Enzyme Activity Low_Yield->Inactive_Enzyme Possible Cause Suboptimal_Conditions Optimize Reaction Conditions Low_Yield->Suboptimal_Conditions Possible Cause Water_Inhibition Ensure Anhydrous Conditions Low_Yield->Water_Inhibition Possible Cause Solution1 Use fresh enzyme or perform activity assay. Inactive_Enzyme->Solution1 Solution Solution2 Verify temperature, pH, and agitation. Suboptimal_Conditions->Solution2 Solution Solution3 Use anhydrous solvents and consider water removal. Water_Inhibition->Solution3 Solution

Caption: Troubleshooting flowchart for low yield in the enzymatic synthesis of LADEA.

References

Application Note & Protocol: Synthesis of Lauroyl Diethanolamide from Methyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauroyl diethanolamide, also known as Lauramide DEA, is a nonionic surfactant widely utilized in the cosmetic, personal care, and pharmaceutical industries for its excellent foaming, emulsifying, and viscosity-enhancing properties. It is synthesized through the amidation of a lauric acid derivative, such as methyl laurate, with diethanolamine (B148213). This document provides a detailed protocol for the synthesis, purification, and characterization of lauroyl diethanolamide from methyl laurate, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis involves the aminolysis of methyl laurate with diethanolamine. In this reaction, the lone pair of electrons on the nitrogen atom of diethanolamine attacks the electrophilic carbonyl carbon of the methyl laurate ester. This nucleophilic acyl substitution results in the formation of lauroyl diethanolamide and methanol (B129727) as a byproduct. The reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or sodium hydroxide (B78521), to enhance the reaction rate.

Experimental Protocol

Materials:

  • Methyl laurate (C13H26O2)

  • Diethanolamine (C4H11NO2)

  • Sodium methoxide (CH3ONa) or Sodium hydroxide (NaOH) as a catalyst

  • Petroleum ether

  • Methanol

  • Chloroform

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl laurate and diethanolamine in a molar ratio of 1:1.1.[1]

  • Catalyst Addition: While stirring the mixture, introduce the catalyst (sodium methoxide or 0.5 wt% sodium hydroxide) into the flask.[2]

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 5 hours with continuous stirring.[2] The reaction temperature can be increased to 125-135°C for a duration of 3 hours to drive the reaction to completion, during which the methanol byproduct will distill off.[1]

  • Cooling and Initial Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude lauroyl diethanolamide is obtained.[1]

  • Solvent Extraction: To purify the crude product, add petroleum ether to the flask and stir the mixture at room temperature for 6 hours. This step helps to remove unreacted methyl laurate and other nonpolar impurities.[1]

  • Filtration: Separate the solid product from the petroleum ether by suction filtration. The collected solid is the one-step purified lauroyl diethanolamide.[1]

  • Crystallization: For further purification, dissolve the solid in hot water and then allow it to crystallize at room temperature. This process can be repeated twice to obtain a highly pure white crystalline product.[1]

  • Drying: Dry the purified lauroyl diethanolamide in a vacuum oven to remove any residual solvent.

Characterization:

The identity and purity of the synthesized lauroyl diethanolamide can be confirmed using the following analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The IR spectrum should show an absorption peak for the amide C=O stretch around 1625 cm⁻¹ and the absence of the ester C=O peak from methyl laurate at approximately 1740 cm⁻¹.[1]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the molecular structure of the final product.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[3]

Data Presentation

ParameterValueReference
Reactants
Methyl Laurate1 molar equivalent[1]
Diethanolamine1.1 molar equivalents[1]
Catalyst
Sodium Methoxide or NaOH0.5 wt%[2]
Reaction Conditions
Temperature100°C or 125-135°C[1][2]
Time3 - 5 hours[1][2]
Product Yield
Approximate Yield85%[2]
Physical Properties
AppearanceOff-white waxy solid[4]
Melting Point45-48°C[2]

Experimental Workflow

SynthesisWorkflow Synthesis of Lauroyl Diethanolamide cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis methyl_laurate Methyl Laurate mixing Mixing of Reactants methyl_laurate->mixing diethanolamine Diethanolamine diethanolamine->mixing catalyst Catalyst (NaOH/NaOMe) catalyst->mixing heating Heating (100-135°C) 3-5 hours mixing->heating cooling Cooling to RT heating->cooling extraction Petroleum Ether Extraction cooling->extraction filtration Filtration extraction->filtration crystallization Crystallization from Hot Water filtration->crystallization drying Vacuum Drying crystallization->drying product Pure Lauroyl Diethanolamide drying->product characterization Characterization (IR, NMR, HPLC) product->characterization

Caption: Experimental workflow for the synthesis of lauroyl diethanolamide.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lauramide DEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauramide DEA (Lauric Acid Diethanolamide) is a non-ionic surfactant widely used in cosmetics and personal care products as a foaming agent, emulsifier, and viscosity modifier.[1] Accurate quantification of Lauramide DEA is crucial for quality control, formulation development, and safety assessment. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of Lauramide DEA in cosmetic formulations.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), and Ultrapure water.

  • Standards: Lauramide DEA analytical standard.

  • Sample Matrix: Cosmetic cream or lotion base (placebo).

  • Extraction Solvent: Methanol.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 50% B

    • 22-30 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Lauramide DEA analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh approximately 1.0 g of the cosmetic cream or lotion sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 5 minutes to ensure thorough mixing and dispersion of the sample.

  • Sonicate the mixture for 15 minutes to facilitate the extraction of Lauramide DEA.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes representative quantitative data for the HPLC analysis of Lauramide DEA. This data is intended to be illustrative of the expected performance of the method.

ParameterResult
Retention Time (min) ~12.5
Linearity Range (µg/mL) 10 - 200
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) (µg/mL) ~5
Limit of Quantification (LOQ) (µg/mL) ~10
Recovery (%) 95 - 105
Precision (%RSD) < 2.0

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_sample Weigh Cosmetic Sample start->weigh_sample add_methanol Add Methanol weigh_sample->add_methanol vortex Vortex add_methanol->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample/Standard filter->inject prepare_standards Prepare Lauramide DEA Standards prepare_standards->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Lauramide DEA calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC analysis of Lauramide DEA.

logical_relationships cluster_params Key HPLC Parameters cluster_outcomes Separation Outcomes column Stationary Phase (C18) resolution Resolution column->resolution retention Retention Time column->retention mobile_phase Mobile Phase (Acetonitrile/Water) mobile_phase->resolution mobile_phase->retention gradient Gradient Elution gradient->resolution gradient->retention flow_rate Flow Rate flow_rate->retention peak_shape Peak Shape flow_rate->peak_shape temperature Column Temperature temperature->retention temperature->peak_shape detection Detection Wavelength (210 nm) sensitivity Sensitivity detection->sensitivity

Caption: Key parameters influencing HPLC separation of Lauramide DEA.

References

Application Note: Quantification of Lauric Acid Diethanolamide using Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of lauric acid diethanolamide using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Due to the low volatility of this compound, a derivatization step is employed to convert the analyte into its more volatile trimethylsilyl (B98337) (TMS) ether derivative. This method provides high sensitivity and accuracy, making it suitable for quality control in manufacturing processes and for quantitative analysis in various sample matrices.

Introduction

This compound is a non-ionic surfactant widely used in cosmetics, personal care products, and pharmaceutical formulations as a foaming agent, emulsifier, and viscosity builder.[1] Accurate quantification of this compound is crucial for ensuring product quality, stability, and for formulation development. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging due to its high polarity and low volatility, which can lead to poor chromatographic peak shape and thermal degradation.[2]

To overcome these limitations, a derivatization step is necessary to convert the polar hydroxyl groups of the diethanolamine (B148213) moiety into less polar and more volatile trimethylsilyl (TMS) ethers.[3] This application note provides a detailed protocol for the silylation of this compound followed by quantification using GC-FID or GC-MS.

Experimental Protocols

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A generic protocol for extraction from a cream-based formulation is provided below.

Materials:

  • Sample containing this compound

  • Hexane (B92381) (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of a hexane:methanol (2:1, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Add 2 mL of deionized water and vortex for another minute.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Repeat the extraction of the lower aqueous/solid phase with another 10 mL of hexane.

  • Combine the hexane extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) derivative.

Materials:

  • Dried sample extract or this compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724) (GC grade)

  • Heating block or oven

  • GC vials with PTFE-lined caps

Procedure:

  • Reconstitute the dried sample extract or weigh 1-5 mg of the this compound standard into a GC vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[4]

  • After cooling to room temperature, the sample is ready for GC analysis.

GC-FID/MS Analysis

The following are typical GC parameters that can be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Autosampler

GC Conditions:

ParameterValue
Column Nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 280°C
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
FID Temperature 320°C
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Electron Ionization 70 eV
Scan Range (for MS) 50-600 m/z

Quantitative Data

The following table summarizes typical validation parameters for the quantitative analysis of fatty acid derivatives by GC. These values should be established for the specific analysis of silylated this compound during method validation.

ParameterTypical ValueDescription
Linearity (R²) > 0.99Correlation coefficient of the calibration curve, indicating the linearity of the response.[5]
Linear Range 1 - 500 µg/mLThe concentration range over which the method is accurate and precise.[5]
Limit of Detection (LOD) 0.1 - 1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.3 - 3 µg/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the precision of the method.
Accuracy (% Recovery) 85 - 115%The percentage of the true value recovered, indicating the accuracy of the method.

Note: The LOD and LOQ for silylated lauramide have been reported to be in the low picomole range by GC-MS.[6]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow sample Sample Weighing (e.g., Cream) extraction Solvent Extraction (Hexane:Methanol) sample->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep drying Drying of Organic Phase (Anhydrous Na2SO4) phase_sep->drying evaporation Solvent Evaporation (Nitrogen Stream) drying->evaporation derivatization Silylation (BSTFA + 1% TMCS, 70°C) evaporation->derivatization gc_analysis GC-FID/MS Analysis derivatization->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing silylation_reaction lauric_amide This compound R-C(=O)N(CH₂CH₂OH)₂ tms_derivative TMS-Lauric Acid Diethanolamide R-C(=O)N(CH₂CH₂O-TMS)₂ lauric_amide->tms_derivative 70°C bstfa BSTFA + 1% TMCS bstfa->lauric_amide

References

Application Notes & Protocols: Lauramide DEA in Microemulsion Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the potential application of Lauramide DEA as a nonionic surfactant in the formulation of microemulsion-based drug delivery systems. These notes include theoretical considerations, detailed experimental protocols for formulation and characterization, and data presentation guidelines.

Introduction to Lauramide DEA in Microemulsion Systems

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[1][2] With droplet sizes typically in the range of 10-100 nm, they are excellent candidates for advanced drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[3][4][5] The selection of a suitable surfactant is critical to the formation and stability of a microemulsion.

Lauramide DEA (Lauric Acid Diethanolamide) is a nonionic surfactant derived from lauric acid and diethanolamine (B148213).[6] Its amphiphilic nature, arising from a hydrophilic diethanolamine head and a hydrophobic lauric acid tail, allows it to reduce interfacial tension between oil and water phases, a key requirement for microemulsion formation. While extensively used in cosmetics as a foaming agent, emulsifier, and viscosity modifier, its application in pharmaceutical drug delivery, particularly in microemulsions, is an area of exploratory potential.[6][7][8] Structurally similar compounds like Cocamide DEA have also been noted for their emulsifying and stabilizing properties.[9][10]

1.1 Role of Lauramide DEA as a Surfactant

In a microemulsion system, Lauramide DEA would function primarily as the surfactant (or co-surfactant) to:

  • Reduce Interfacial Tension: Position itself at the oil-water interface, lowering the energy required to form the nanometer-sized droplets characteristic of microemulsions.

  • Impart Stability: Form a stable interfacial film around the dispersed phase droplets, preventing coalescence and ensuring the thermodynamic stability of the formulation.

  • Enhance Drug Solubilization: The micellar structures formed by Lauramide DEA can encapsulate hydrophobic drug molecules, increasing their solubility in the aqueous phase of an oil-in-water (o/w) microemulsion.

1.2 Considerations for Formulation

  • Biocompatibility and Safety: While used in topical products, the safety of Lauramide DEA for oral or parenteral delivery routes must be thoroughly evaluated. Concerns regarding residual diethanolamine and the potential for nitrosamine (B1359907) formation necessitate the use of high-purity, pharmaceutical-grade Lauramide DEA and avoidance of nitrosating agents in the formulation.[6]

  • Hydrophilic-Lipophilic Balance (HLB): Lauramide DEA's HLB value will influence the type of microemulsion formed (o/w or w/o). It is often used in combination with other surfactants to achieve the optimal HLB required for a specific oil phase.

Experimental Protocols

The following protocols are presented for the formulation and characterization of a hypothetical oil-in-water (o/w) microemulsion using Lauramide DEA for the delivery of a model hydrophobic drug (e.g., Ibuprofen).

2.1 Protocol 1: Formulation of Lauramide DEA Microemulsion using Pseudo-Ternary Phase Diagrams

This protocol describes the construction of a phase diagram to identify the concentration ranges of oil, surfactant/co-surfactant, and water that result in a stable microemulsion.

Materials:

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Lauramide DEA

  • Co-surfactant: Propylene Glycol

  • Aqueous Phase: Deionized Water

  • Model Drug: Ibuprofen

Methodology:

  • Preparation of Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures: Prepare homogeneous mixtures of Lauramide DEA and Propylene Glycol at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

  • Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (IPM) at weight ratios ranging from 9:1 to 1:9 in glass vials.

  • Water Titration: Titrate each oil/Sₘᵢₓ mixture dropwise with deionized water under constant magnetic stirring at room temperature (25±1°C).[11]

  • Observation: After each addition of water, allow the system to equilibrate. Observe the mixture for transparency and flowability. The endpoint of the titration is the point where the clear, isotropic mixture turns turbid or cloudy.[11]

  • Data Plotting: Record the percentages (w/w) of oil, Sₘᵢₓ, and water for each clear formulation. Plot these points on a pseudo-ternary phase diagram with each axis representing one of the three components (Oil, Water, Sₘᵢₓ).[12][13]

  • Microemulsion Region Identification: The area on the diagram where clear, isotropic mixtures were formed represents the stable microemulsion region. Select a formulation from the center of this region for further characterization.

  • Drug Loading: Prepare the selected formulation by first dissolving a known amount of Ibuprofen (e.g., 2% w/w) in the oil phase before adding the Sₘᵢₓ and titrating with water.

2.2 Protocol 2: Characterization of the Microemulsion

2.2.1 Droplet Size and Polydispersity Index (PDI) Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).

Methodology:

  • Sample Preparation: Dilute the microemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the instrument to 25°C.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement in triplicate.

  • Data Analysis: The instrument software will calculate the Z-average hydrodynamic diameter (droplet size) and the Polydispersity Index (PDI) from the correlation function of the scattered light intensity fluctuations.[14][15][16] A PDI value below 0.3 indicates a narrow and homogenous size distribution.

2.2.2 Drug Entrapment Efficiency (EE) Determination

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, Centrifugal ultrafiltration devices (e.g., Amicon® Ultra).

Methodology:

  • Separation of Free Drug: Place a known amount of the drug-loaded microemulsion into a centrifugal ultrafiltration device. Centrifuge at a high speed (e.g., 10,000 rpm for 30 min) to separate the aqueous phase containing the free (un-entrapped) drug from the microemulsion droplets.[17]

  • Quantification of Free Drug: Analyze the filtrate (aqueous phase) using a validated HPLC method to determine the concentration of the free drug.

  • Calculation of Entrapment Efficiency: Calculate the EE using the following formula:[18][19] EE (%) = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100

2.3 Protocol 3: In Vitro Drug Release Study

Instrumentation: Franz Diffusion Cell Apparatus.[20][21]

Methodology:

  • Membrane Preparation: Use a synthetic membrane (e.g., cellulose (B213188) acetate) or excised rat skin. Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the dermal side faces the receptor compartment if using skin.[20][22]

  • Receptor Compartment: Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 37±1°C with constant stirring.[20]

  • Sample Application: Place a known quantity of the drug-loaded microemulsion into the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with an equal volume of fresh buffer to maintain sink conditions.[20][23]

  • Drug Quantification: Analyze the collected samples for drug content using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane over time. Plot the cumulative drug release (%) against time.

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of a Hypothetical Ibuprofen-Loaded Lauramide DEA Microemulsion

ParameterValue
Formulation Composition (w/w %)
Isopropyl Myristate (Oil)10%
Lauramide DEA/Propylene Glycol (Sₘᵢₓ 2:1)30%
Deionized Water (Aqueous Phase)60%
Ibuprofen2%
Physicochemical Characteristics
AppearanceClear, transparent liquid
pH6.8 ± 0.2
Z-Average Droplet Size (nm)25.4 ± 1.5
Polydispersity Index (PDI)0.15 ± 0.03
Entrapment Efficiency (%)98.5 ± 0.8

Table 2: Cumulative In Vitro Drug Release Profile

Time (hours)Cumulative Release (%)
115.2 ± 1.1
228.9 ± 1.5
445.6 ± 2.0
870.3 ± 2.4
1285.1 ± 2.9
2496.4 ± 3.2

Visualizations

Diagram 1: Experimental Workflow for Microemulsion Formulation and Characterization

Workflow cluster_formulation Phase 1: Formulation cluster_characterization Phase 2: Characterization cluster_data Phase 3: Data Analysis A Component Selection (Oil, Lauramide DEA, Co-surfactant, Water) B Prepare Surfactant/Co-surfactant (Smix) Ratios A->B C Titrate Oil/Smix with Water B->C D Construct Pseudo-Ternary Phase Diagram C->D E Identify Stable Microemulsion Region & Select Formulation D->E F Load with Model Drug E->F G Droplet Size & PDI Analysis (DLS) F->G H Entrapment Efficiency (HPLC) F->H I In Vitro Drug Release (Franz Diffusion Cell) F->I J Summarize Physicochemical Properties G->J H->J K Plot Drug Release Profile I->K

Caption: Workflow for developing a Lauramide DEA-based microemulsion.

Diagram 2: Logical Relationship in Microemulsion Component Selection

Components cluster_core Core Components cluster_interface Interfacial Layer Oil Oil Phase (e.g., IPM) ME Stable O/W Microemulsion Oil->ME forms core Water Aqueous Phase Water->ME is continuous phase Surfactant Surfactant (Lauramide DEA) Surfactant->ME stabilizes Cosurfactant Co-surfactant (e.g., Propylene Glycol) Cosurfactant->ME enhances stability Drug Hydrophobic Drug (e.g., Ibuprofen) Drug->Oil dissolves in

Caption: Component roles in a Lauramide DEA microemulsion.

References

Application Notes and Protocols for Lauric Acid Diethanolamide as an Emulsifier in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauric acid diethanolamide (LDEA), also known as lauramide DEA, as an emulsifier in topical pharmaceutical preparations. Due to the limited availability of specific pharmaceutical-grade experimental data, the following protocols are based on established principles for formulating oil-in-water (O/W) emulsions with non-ionic surfactants. Researchers should consider these as foundational guidelines and optimize the parameters for their specific active pharmaceutical ingredient (API) and formulation requirements.

Introduction

This compound is a non-ionic surfactant widely utilized in the cosmetic and personal care industries as a foaming agent, thickener, and emulsifier.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic diethanolamine (B148213) head and a lipophilic lauric acid tail, allows it to reduce interfacial tension between oil and water, thereby stabilizing emulsions. While its use in topical pharmaceutical preparations is less common, with alternatives often being preferred due to safety considerations related to residual diethanolamine, it can function as a stabilizer for emulsions. In cosmetic formulations, LDEA is typically used at concentrations ranging from 1% to 10%.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Appearance Off-white waxy solid[1]
Synonyms Lauramide DEA, N,N-Bis(2-hydroxyethyl)dodecanamide[1]
Solubility Soluble in lower alcohols, propylene (B89431) glycol, polyethylene (B3416737) glycols; insoluble in water.[3]
pH (1% solution) 9.0 - 11.0[1][3]
Function Emulsifier, foam booster, viscosity-increasing agent[1][2]

Experimental Protocols

The following are generalized protocols for the preparation and evaluation of a topical oil-in-water (O/W) emulsion using this compound as the emulsifier.

Preparation of a Model O/W Emulsion

This protocol is based on the "beaker method," which is suitable for non-gum emulsifiers.

Materials:

  • This compound (LDEA)

  • Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)

  • Aqueous Phase (Purified Water)

  • Preservative (e.g., Methylparaben, Propylparaben)

  • Active Pharmaceutical Ingredient (API) - solubility dependent

  • Beakers

  • Homogenizer (e.g., high-shear mixer)

  • Water bath

  • Stirring apparatus

Procedure:

  • Preparation of Phases:

    • Oil Phase: In a beaker, combine the this compound and the oil phase components. If the API is oil-soluble, dissolve it in this phase. Heat the mixture to 70-75°C in a water bath until all components are melted and uniform.

    • Aqueous Phase: In a separate beaker, dissolve any water-soluble excipients, including the preservative, in the purified water. If the API is water-soluble, dissolve it in this phase. Heat the aqueous phase to 70-75°C in a water bath.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer.

    • Continue homogenization for 10-15 minutes to ensure the formation of fine droplets.

  • Cooling:

    • Remove the emulsion from the water bath and continue to stir gently with a standard stirrer until it cools to room temperature. This slow cooling helps to form a stable emulsion and achieve the desired viscosity.

  • Final Steps:

    • Adjust the final weight with purified water if necessary to account for any evaporation.

    • Homogenize for a final short period to ensure uniformity.

Diagram of the Emulsion Preparation Workflow:

Emulsion_Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_cooling_final Cooling and Finalization oil_phase Combine LDEA, Oil, and Oil-Soluble API heat_oil Heat to 70-75°C oil_phase->heat_oil combine Slowly Add Oil Phase to Aqueous Phase heat_oil->combine aqueous_phase Combine Water, Preservatives, and Water-Soluble API heat_aqueous Heat to 70-75°C aqueous_phase->heat_aqueous heat_aqueous->combine homogenize High-Shear Homogenization (10-15 min) combine->homogenize cool Cool to Room Temperature with Gentle Stirring homogenize->cool finalize Final Homogenization cool->finalize final_emulsion final_emulsion finalize->final_emulsion Final O/W Emulsion

Caption: Workflow for preparing an O/W emulsion using LDEA.

Evaluation of Emulsion Properties

3.2.1. Physical Stability Testing

Stability testing is crucial to determine the shelf-life of the pharmaceutical preparation.[4]

Protocol:

  • Visual Inspection: Store the emulsion in transparent containers and visually inspect for signs of instability such as creaming, coalescence, or phase separation at predetermined time points (e.g., 1, 7, 14, 30, 60, and 90 days).

  • Accelerated Stability:

    • Centrifugation: Centrifuge the emulsion at 3000-5000 rpm for 15-30 minutes. Observe for any phase separation. A stable emulsion should not show any separation.

    • Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing (-10°C to -20°C for 24 hours) and thawing (room temperature for 24 hours). A stable emulsion will remain unchanged.

    • Elevated Temperature: Store the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a defined period and observe for any physical changes.

3.2.2. Particle Size Analysis

Droplet size distribution is a critical parameter for emulsion stability and performance.

Protocol:

  • Sample Preparation: Dilute the emulsion with the continuous phase (water) to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Use a laser diffraction particle size analyzer or dynamic light scattering (DLS) to determine the mean droplet size and polydispersity index (PDI).[5][6]

  • Microscopy: Observe a diluted sample of the emulsion under an optical microscope to visually assess the droplet size, shape, and uniformity.

3.2.3. Viscosity Measurement

Viscosity affects the spreadability, feel, and stability of the topical preparation.

Protocol:

  • Instrumentation: Use a rotational viscometer or rheometer with an appropriate spindle or geometry for semi-solid formulations.[7][8][9][10]

  • Measurement: Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C). For non-Newtonian fluids, it is recommended to measure viscosity at different shear rates to obtain a flow curve.[7][8][10]

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the evaluation of LDEA-based emulsions. Due to the lack of specific published data for pharmaceutical emulsions primarily emulsified with LDEA, this table is presented as a guide for researchers to populate with their own experimental results.

Formulation IDLDEA Conc. (%)Oil Phase Conc. (%)Mean Droplet Size (µm)Polydispersity Index (PDI)Viscosity (cP) at X rpmStability Outcome (e.g., Pass/Fail after 30 days at 40°C)
F1110Experimental DataExperimental DataExperimental DataExperimental Data
F2310Experimental DataExperimental DataExperimental DataExperimental Data
F3510Experimental DataExperimental DataExperimental DataExperimental Data
F4120Experimental DataExperimental DataExperimental DataExperimental Data
F5320Experimental DataExperimental DataExperimental DataExperimental Data
F6520Experimental DataExperimental DataExperimental DataExperimental Data

Logical Relationships in Emulsion Stability

The stability of an emulsion is a complex interplay of various factors. The following diagram illustrates the key relationships influencing the stability of a topical emulsion.

Diagram of Factors Affecting Emulsion Stability:

Emulsion_Stability cluster_formulation Formulation Factors cluster_process Process Parameters cluster_properties Physicochemical Properties cluster_stability Emulsion Stability emulsifier Emulsifier Type & Concentration (LDEA) droplet_size Droplet Size & Distribution emulsifier->droplet_size oil_phase Oil Phase Type & Concentration oil_phase->droplet_size viscosity_modifier Viscosity Modifier viscosity Viscosity viscosity_modifier->viscosity preservative Preservative homogenization Homogenization (Speed & Time) homogenization->droplet_size cooling_rate Cooling Rate cooling_rate->viscosity stability Stable Emulsion droplet_size->stability instability Instability (Creaming, Coalescence) droplet_size->instability Large, non-uniform viscosity->stability viscosity->instability Low zeta_potential Zeta Potential zeta_potential->stability zeta_potential->instability Low

Caption: Key factors influencing the stability of a pharmaceutical emulsion.

Conclusion

This compound can be considered as an emulsifier in the development of topical pharmaceutical preparations, particularly for creating stable oil-in-water emulsions. Its effectiveness is dependent on its concentration and the overall formulation composition. The provided protocols offer a starting point for the formulation and evaluation of such emulsions. However, due to the limited specific data in pharmaceutical literature, extensive formulation development and stability testing are imperative to ensure a safe, effective, and stable final product. Researchers must also remain mindful of the regulatory considerations regarding diethanolamine content in pharmaceutical excipients.

References

Application Notes and Protocols for the Formulation of Stable Oil-in-Water Emulsions with Lauroyl Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl diethanolamide, also known as Lauramide DEA, is a non-ionic surfactant widely utilized in the cosmetic, personal care, and pharmaceutical industries. Its amphiphilic nature, arising from a hydrophilic diethanolamine (B148213) head group and a hydrophobic lauroyl tail, allows it to act as an effective emulsifier, stabilizer, and viscosity-enhancing agent. These properties make it a valuable excipient in the formulation of stable oil-in-water (O/W) emulsions, which are ubiquitous in products such as creams, lotions, and other topical preparations.

These application notes provide detailed protocols and quantitative data to guide researchers and formulators in the development of stable O/W emulsions using lauroyl diethanolamide. The information presented herein is a synthesis of established principles of emulsion science and available data on the use of alkyl diethanolamides as emulsifying agents.

Physicochemical Properties of Lauroyl Diethanolamide

A comprehensive understanding of the physicochemical properties of lauroyl diethanolamide is essential for successful emulsion formulation.

PropertyValue/DescriptionSource
Chemical Name N,N-Bis(2-hydroxyethyl)dodecanamide[1]
CAS Number 120-40-1[1]
Molecular Formula C16H33NO3[1]
Molecular Weight 287.44 g/mol [1]
Type of Surfactant Non-ionic[2]
Appearance Viscous, pale yellow to amber liquid or waxy solid
HLB Value Approximately 9.94[3]
Typical Concentration in Formulations 1-10% (w/w)

Formulation Principles for Stable Oil-in-Water Emulsions

The stability of an oil-in-water emulsion is influenced by a multitude of factors. When formulating with lauroyl diethanolamide, it is crucial to consider the following:

  • Concentration of Lauroyl Diethanolamide: The concentration of the emulsifier is a critical parameter. Sufficient lauroyl diethanolamide must be present to adequately cover the surface of the oil droplets, thereby preventing coalescence. Typical usage levels in cosmetic formulations range from 1% to 10% by weight.

  • Oil Phase Composition and Concentration: The type of oil and its concentration will impact the required amount of emulsifier. Generally, a higher oil phase concentration necessitates a higher emulsifier concentration.

  • Oil-to-Water Ratio: The relative proportions of the oil and water phases determine the viscosity and stability of the emulsion. While not specific to lauroyl diethanolamide, a patent for a similar compound, linoleic acid diethanolamide, suggests formulations with at least 30% water and 30% mineral oil.[4]

  • pH of the Aqueous Phase: Lauroyl diethanolamide is effective over a broad pH range.

  • Presence of Co-emulsifiers and Stabilizers: Lauroyl diethanolamide is often used in conjunction with other surfactants to enhance emulsion stability. The choice of a co-emulsifier should be guided by the required HLB of the oil phase.

  • Homogenization Process: The method and parameters of homogenization (e.g., speed, time, and temperature) significantly influence the initial droplet size and, consequently, the long-term stability of the emulsion.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of oil-in-water emulsions stabilized with lauroyl diethanolamide. Optimization of these protocols for specific oil phases and desired emulsion characteristics is recommended.

Protocol 1: Preparation of a Basic Oil-in-Water Emulsion

This protocol outlines the preparation of a simple O/W emulsion using lauroyl diethanolamide as the primary emulsifier.

Materials:

  • Lauroyl diethanolamide

  • Oil phase (e.g., mineral oil, isopropyl myristate, or a natural oil)

  • Purified water

  • Preservative (optional, but recommended for long-term stability studies)

  • Beakers

  • Magnetic stirrer with heating plate or overhead stirrer

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Water bath

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine the desired amount of the oil phase and lauroyl diethanolamide.

    • Heat the mixture to 65-75°C while stirring gently until the lauroyl diethanolamide is completely dissolved and a clear, uniform oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, heat the purified water to 65-75°C.

    • If a preservative is used, add it to the heated water and stir until dissolved.

  • Emulsification:

    • Slowly add the heated aqueous phase to the heated oil phase while stirring continuously with a magnetic stirrer or overhead stirrer.

    • Once all the aqueous phase has been added, increase the stirring speed and homogenize the mixture for 5-10 minutes using a high-shear mixer. The optimal homogenization time and speed will depend on the specific equipment and batch size and should be optimized.

  • Cooling:

    • Transfer the emulsion to a water bath and continue stirring gently as it cools to room temperature. This gradual cooling helps to form a stable emulsion structure.

  • Final Adjustments:

    • Once cooled, the pH of the emulsion can be measured and adjusted if necessary.

Protocol 2: Characterization of Emulsion Stability

The stability of the prepared emulsion should be assessed over time using various analytical techniques.

1. Macroscopic Evaluation:

  • Visual Observation: Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, and 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability, such as creaming, sedimentation, flocculation, or phase separation.

  • Centrifugation Test: Centrifuge a sample of the emulsion at a moderate speed (e.g., 3000 rpm) for a set period (e.g., 30 minutes). Any separation of the phases indicates poor stability.

2. Microscopic Evaluation:

  • Optical Microscopy: Place a small drop of the emulsion on a microscope slide and observe the droplet morphology and size distribution. Look for any signs of droplet aggregation or coalescence over time.

3. Physicochemical Characterization:

  • Particle Size Analysis: Use techniques such as dynamic light scattering (DLS) or laser diffraction to determine the mean droplet size and the polydispersity index (PDI) of the emulsion. A narrow and consistent particle size distribution over time is indicative of a stable emulsion.

  • Zeta Potential Measurement: For emulsions with an ionic co-surfactant or where electrostatic stabilization is a factor, measuring the zeta potential can provide insights into the repulsive forces between droplets. A higher absolute zeta potential generally corresponds to better stability.

  • Viscosity Measurement: Monitor the viscosity of the emulsion over time using a viscometer. Significant changes in viscosity can indicate structural changes within the emulsion.

Quantitative Data and Formulation Examples

The following tables provide example formulations and hypothetical stability data to illustrate the application of the protocols. These are starting points and should be optimized for specific applications.

Table 1: Example Formulations for Oil-in-Water Emulsions

IngredientFormulation A (% w/w)Formulation B (% w/w)Formulation C (% w/w)
Oil Phase
Mineral Oil20.0-15.0
Isopropyl Myristate-25.010.0
Lauroyl Diethanolamide5.07.04.0
Cetyl Alcohol (Co-emulsifier)--2.0
Aqueous Phase
Purified Water74.567.568.5
Glycerin (Humectant)---
Preservative0.50.50.5
Total 100.0 100.0 100.0

Table 2: Hypothetical Stability Assessment Data (at 25°C)

ParameterFormulation A (Day 1)Formulation A (Day 30)Formulation B (Day 1)Formulation B (Day 30)
Visual Appearance Homogeneous, whiteNo visible separationHomogeneous, whiteSlight creaming
Mean Particle Size (nm) 350400450600
Polydispersity Index (PDI) 0.250.300.350.45
Viscosity (cP) 1500145020001800

Visualizations

Experimental Workflow for Emulsion Preparation

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Cooling oil Oil heat_oil Heat to 65-75°C & Dissolve oil->heat_oil lda Lauroyl Diethanolamide lda->heat_oil oil_phase Uniform Oil Phase heat_oil->oil_phase emulsify Combine Phases & High-Shear Homogenization oil_phase->emulsify water Purified Water heat_water Heat to 65-75°C & Dissolve water->heat_water preservative Preservative (optional) preservative->heat_water aqueous_phase Uniform Aqueous Phase heat_water->aqueous_phase aqueous_phase->emulsify cool Cool to Room Temp with Gentle Stirring emulsify->cool final_emulsion Stable O/W Emulsion cool->final_emulsion

Caption: Workflow for preparing an oil-in-water emulsion.

Factors Affecting Emulsion Stability

G cluster_formulation Formulation Factors cluster_process Process Parameters lda_conc Lauroyl Diethanolamide Concentration stability Emulsion Stability lda_conc->stability oil_phase Oil Phase (Type & Concentration) oil_phase->stability ow_ratio Oil/Water Ratio ow_ratio->stability additives Co-emulsifiers & Stabilizers additives->stability homogenization Homogenization (Speed, Time) homogenization->stability temperature Temperature temperature->stability

Caption: Key factors influencing emulsion stability.

Conclusion

Lauroyl diethanolamide is a versatile and effective non-ionic surfactant for the formulation of stable oil-in-water emulsions. By carefully controlling formulation variables and processing parameters, researchers can develop robust and reliable emulsion-based products for a wide range of applications in the pharmaceutical and cosmetic fields. The protocols and data presented in these notes serve as a foundational guide for the successful development of such systems. Further optimization and characterization are essential to meet the specific requirements of the final product.

References

Application Notes and Protocols: The Role of Lauric Acid Diethanolamide as a Foam Booster in Protein Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of lauric acid diethanolamide as a foam booster in protein solutions. This document includes theoretical background, mechanisms of action, and detailed experimental protocols for evaluating its efficacy. The information is intended to guide researchers in the formulation and characterization of protein-based products where foam generation and stability are critical quality attributes, such as in certain drug delivery systems, biopharmaceutical formulations, and topical preparations.

Introduction

This compound, also known as Lauramide DEA, is a non-ionic surfactant derived from lauric acid, a fatty acid commonly found in coconut oil.[1] It is widely utilized in the cosmetics and personal care industries as a foam booster, viscosity builder, and emulsifying agent.[2][3] In protein solutions, the addition of this compound can synergistically enhance foam formation and stability, which is crucial for product performance and user experience. Understanding the underlying mechanisms and having robust analytical methods are essential for the rational design of such formulations.

Proteins are surface-active molecules that can form foams, but the stability and volume of these foams can be limited.[4] Non-ionic surfactants like this compound can interact with proteins at the air-water interface to create a more robust and stable foam structure.[5][6]

Mechanism of Action: Synergistic Foam Boosting

The enhancement of foam properties in protein solutions by this compound is attributed to a synergistic interaction at the air-water interface. This interaction is governed by several physicochemical principles:

  • Interfacial Adsorption and Packing: Both proteins and this compound are surface-active and will migrate to the air-water interface. Due to its smaller size, this compound can intercalate between the larger protein molecules, leading to a more densely packed interfacial film. This increased packing enhances the film's viscoelasticity, which is crucial for foam stability.

  • Reduction of Interfacial Tension: this compound is an effective surfactant that reduces the surface tension of the aqueous phase, facilitating the formation of bubbles.

  • Protein-Surfactant Interactions: As a non-ionic surfactant, this compound interacts with proteins primarily through hydrophobic interactions. It can bind to the hydrophobic regions of the protein, potentially leading to controlled partial unfolding. This conformational change can expose more hydrophobic groups, enhancing the protein's own surface activity and its ability to stabilize the foam structure.[5] In some cases, non-ionic surfactants can displace proteins from the interface, but at optimal concentrations, a synergistic effect is observed where a mixed protein-surfactant layer provides superior foam stability.[5][7]

The following diagram illustrates the proposed synergistic mechanism at the air-water interface:

Foam_Boosting_Mechanism cluster_0 Initial State (Protein Solution) cluster_1 Addition of this compound cluster_2 Synergistic Interfacial Layer Formation cluster_3 Enhanced Foam Stability Protein Protein Molecules in Bulk Protein_LDEA_Mix Protein and LDEA in Bulk Protein->Protein_LDEA_Mix Mixing Interface_1 Air-Water Interface LDEA This compound LDEA->Protein_LDEA_Mix Mixed_Layer Mixed Protein-LDEA Interfacial Film Protein_LDEA_Mix->Mixed_Layer Adsorption & Interaction Stable_Foam Stable Foam Structure Mixed_Layer->Stable_Foam Increased Viscoelasticity Interface_2 Air-Water Interface Dynamic_Foam_Analysis_Workflow Start Start Solution_Prep Prepare Protein and This compound Solutions Start->Solution_Prep Instrument_Setup Set up and Calibrate Dynamic Foam Analyzer Solution_Prep->Instrument_Setup Load_Sample Load Test Solution into Column Instrument_Setup->Load_Sample Foam_Generation Generate Foam with Controlled Gas Flow Load_Sample->Foam_Generation Data_Acquisition Record Foam Height, Liquid Height, and Bubble Size Over Time Foam_Generation->Data_Acquisition Foam_Decay Monitor Foam Decay and Liquid Drainage Data_Acquisition->Foam_Decay Data_Analysis Analyze Foamability, Stability, and Structure Foam_Decay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Lauramide DEA as a Viscosity Modifier in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauramide DEA (diethanolamide) is a non-ionic surfactant widely recognized for its viscosity-enhancing and foam-stabilizing properties in cosmetic and personal care products.[1] It is synthesized from the condensation of lauric acid and diethanolamine.[1] While its application in emulsion and surfactant-based systems is well-documented, its potential as a viscosity modifier in polymer-based hydrogel formulations is an emerging area of research. These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and potential applications for utilizing Lauramide DEA to modulate the rheological properties of hydrogels for applications such as drug delivery.[2][3]

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[4][5] Their viscosity and mechanical properties are critical for their function, influencing factors such as spreadability, drug release kinetics, and cellular interactions.[6][7] The incorporation of surfactants like Lauramide DEA presents a novel strategy to tune these properties.

Mechanism of Viscosity Modification

In aqueous solutions, Lauramide DEA functions as a thickener by forming micelles that increase the hydrodynamic volume and create a more complex network, leading to increased viscosity.[8] When incorporated into a hydrogel matrix, Lauramide DEA is hypothesized to modify viscosity through several potential mechanisms:

  • Secondary Network Formation: Lauramide DEA micelles can form a secondary, non-covalent network within the primary polymer network of the hydrogel. This entanglement of polymer chains and micelles would increase the overall resistance to flow.

  • Polymer-Surfactant Interactions: Lauramide DEA molecules may interact with the hydrogel polymer chains through hydrogen bonding or hydrophobic interactions. These interactions can lead to a more compact or, conversely, a more extended polymer conformation, thereby altering the bulk viscosity.

  • Alteration of Hydration: As a surfactant, Lauramide DEA can influence the hydration of the polymer network, affecting the swelling behavior and, consequently, the viscosity of the hydrogel.

Experimental Protocols

Preparation of a Lauramide DEA-Modified Hydrogel

This protocol describes the preparation of a model hydrogel using a common gelling agent, such as hydroxypropyl methylcellulose (B11928114) (HPMC), and incorporating Lauramide DEA.

Materials:

  • Hydroxypropyl methylcellulose (HPMC)

  • Lauramide DEA

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of HPMC Solution:

    • Weigh the desired amount of HPMC powder.

    • In a beaker, heat deionized water to 80-90°C.

    • Slowly add the HPMC powder to the hot water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.

    • Continue stirring until a homogeneous dispersion is formed.

    • Cool the dispersion in an ice bath to facilitate polymer dissolution and hydrogel formation. Stir until a clear, viscous gel is obtained.

  • Incorporation of Lauramide DEA:

    • Prepare a stock solution of Lauramide DEA in deionized water (e.g., 10% w/v).

    • To the cooled HPMC hydrogel, add the Lauramide DEA stock solution dropwise while stirring continuously to achieve the desired final concentration (e.g., 0.5%, 1.0%, 2.0% w/w).

    • Continue stirring for at least one hour to ensure uniform distribution of Lauramide DEA within the hydrogel matrix.

  • pH Adjustment and Equilibration:

    • Adjust the pH of the final formulation to a desired value (e.g., pH 7.4 for physiological applications) using PBS.

    • Allow the hydrogel to equilibrate at room temperature for 24 hours before characterization.

Rheological Characterization of Lauramide DEA-Modified Hydrogels

Rheological measurements are essential to quantify the effect of Lauramide DEA on the viscosity and viscoelastic properties of the hydrogel.[7][9]

Equipment:

  • Rheometer with a cone-and-plate or parallel-plate geometry

  • Temperature control unit

Procedure:

  • Sample Loading:

    • Carefully load the hydrogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

    • Lower the upper geometry to the desired gap distance.

    • Trim any excess sample from the edges.

    • Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for a few minutes.

  • Flow Sweep (Viscosity Measurement):

    • Perform a flow sweep by measuring the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

    • This will determine the shear-thinning or shear-thickening behavior of the hydrogel.

  • Oscillatory Frequency Sweep (Viscoelasticity Measurement):

    • First, conduct a strain sweep to determine the linear viscoelastic region (LVER) of the hydrogel.

    • Perform a frequency sweep at a constant strain within the LVER (e.g., 1%) over a range of angular frequencies (e.g., 0.1 to 100 rad/s).

    • Measure the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (solid-like behavior), and G'' represents the viscous component (liquid-like behavior).

Data Presentation

The following tables summarize hypothetical data from the rheological characterization of HPMC hydrogels with and without Lauramide DEA.

Table 1: Viscosity of HPMC Hydrogels with Varying Concentrations of Lauramide DEA at Different Shear Rates.

Lauramide DEA Concentration (w/w)Viscosity at 1 s⁻¹ (Pa·s)Viscosity at 10 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)
0% (Control)15.25.81.2
0.5%22.58.11.9
1.0%35.812.32.8
2.0%58.319.74.5

Table 2: Viscoelastic Properties of HPMC Hydrogels with Varying Concentrations of Lauramide DEA.

Lauramide DEA Concentration (w/w)Storage Modulus (G') at 1 rad/s (Pa)Loss Modulus (G'') at 1 rad/s (Pa)Tan δ (G''/G') at 1 rad/s
0% (Control)150300.20
0.5%210450.21
1.0%320680.21
2.0%4801050.22

Visualizations

experimental_workflow Experimental Workflow cluster_prep Hydrogel Preparation cluster_char Rheological Characterization cluster_analysis Data Analysis prep1 Dispersion of HPMC in Hot Water prep2 Cooling and Gelation prep1->prep2 prep3 Incorporation of Lauramide DEA Solution prep2->prep3 prep4 pH Adjustment and Equilibration prep3->prep4 char1 Sample Loading on Rheometer prep4->char1 Transfer Sample char2 Flow Sweep (Viscosity vs. Shear Rate) char1->char2 char3 Oscillatory Sweep (G' and G'' vs. Frequency) char1->char3 analysis1 Comparison of Viscosity Profiles char2->analysis1 analysis2 Evaluation of Viscoelastic Properties char3->analysis2

Caption: Experimental workflow for hydrogel preparation and characterization.

molecular_interaction Proposed Mechanism of Viscosity Modification cluster_hydrogel Hydrogel Matrix cluster_surfactant Lauramide DEA cluster_interaction Interaction within Modified Hydrogel polymer Polymer Chains (e.g., HPMC) interaction2 Polymer-surfactant hydrogen bonding polymer->interaction2 interaction3 Entanglement of polymer and micelles polymer->interaction3 water Water Molecules lauramide Lauramide DEA Monomers micelle Lauramide DEA Micelles lauramide->micelle Self-Assembly lauramide->interaction2 micelle->interaction3 interaction1 Micelles form a secondary network viscosity_increase Increased Viscosity & G' interaction1->viscosity_increase Leads to interaction2->viscosity_increase Leads to interaction3->viscosity_increase Leads to

Caption: Proposed molecular interactions leading to viscosity modification.

Potential Applications in Drug Development

The ability to precisely control hydrogel viscosity using Lauramide DEA opens up several possibilities in drug development:

  • Topical and Transdermal Drug Delivery: Optimizing the viscosity of hydrogel formulations can enhance their residence time on the skin, improve spreadability, and potentially influence the rate of drug penetration.[6]

  • Injectable Hydrogels: For injectable formulations, Lauramide DEA could be used to fine-tune the viscosity to ensure ease of injection while allowing the hydrogel to form a stable depot at the target site for sustained drug release.

  • Ophthalmic Formulations: The viscosity of eye drops is crucial for their retention on the ocular surface. Lauramide DEA could be employed to develop hydrogel-based formulations with optimal rheological properties for prolonged drug delivery to the eye.

Safety Considerations

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed Lauramide DEA and found it to be safe for use in cosmetic products.[1] However, it is recommended to avoid its use in formulations containing nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[1] For any new pharmaceutical application, thorough biocompatibility and toxicity studies are essential.

Conclusion

Lauramide DEA presents a promising, yet largely unexplored, avenue for modifying the viscosity of hydrogel formulations. Its mechanism of action likely involves the formation of micellar networks and interactions with the hydrogel polymer chains. The protocols outlined in these notes provide a framework for researchers to systematically investigate the effects of Lauramide DEA on hydrogel properties. The ability to tailor hydrogel viscosity with this widely available surfactant could lead to significant advancements in the development of sophisticated drug delivery systems.

References

Determining the Critical Micelle Concentration of Nonionic Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the critical micelle concentration (CMC) of nonionic surfactants. The CMC is a fundamental parameter that characterizes the self-assembly of surfactant molecules into micelles and is crucial for various applications in drug delivery, formulation science, and biotechnology.

Introduction to Critical Micelle Concentration (CMC)

Surfactants are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, as the concentration of a surfactant increases, its monomers initially accumulate at the air-water interface, leading to a decrease in surface tension.[1] At a specific concentration, the interface becomes saturated, and the surfactant monomers begin to self-assemble in the bulk solution to form organized structures called micelles. This concentration is known as the critical micelle concentration (CMC).[1] Above the CMC, many physical properties of the solution, such as surface tension, turbidity, and the spectral characteristics of incorporated dyes, exhibit a distinct change.[2] The determination of the CMC is therefore essential for understanding and optimizing the performance of surfactants in various formulations.

Techniques for CMC Determination

Several techniques can be employed to determine the CMC of nonionic surfactants. The choice of method often depends on the specific surfactant, the required precision, and the available instrumentation. This note details four common and reliable methods:

  • Surface Tensiometry: A direct and widely used method that measures the change in surface tension of the surfactant solution as a function of its concentration.[2]

  • Fluorescence Spectroscopy with a Probe: A highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) whose spectral properties are sensitive to the polarity of its microenvironment.[2]

  • UV-Vis Spectroscopy with a Dye: This method relies on the change in the absorbance spectrum of a dye upon its incorporation into the hydrophobic core of micelles.

  • Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with micelle formation.[3]

Data Presentation: CMC of Common Nonionic Surfactants

The following table summarizes the CMC values for several common nonionic surfactants determined by different techniques. These values are indicative and can be influenced by factors such as temperature, purity of the surfactant, and the presence of additives.[4]

SurfactantTechniqueCMC (mM)Reference
Triton X-100 Surface Tensiometry0.24[5]
Fluorescence Spectroscopy (BDC probe)0.33[6]
Isothermal Titration Calorimetry0.21[6]
Dynamic Light Scattering~0.3[7]
Tween 20 (Polysorbate 20) Fluorescence Polarization0.00694[8]
Isothermal Titration Calorimetry (High Purity)1.0[3][9]
Fluorescence Spectroscopy~0.05[10]
Tween 80 (Polysorbate 80) Surface Tensiometry0.019[11]
Isothermal Titration Calorimetry (High Purity)2.9[3][9]
Fluorescence Polarization0.00300[8]
Brij 35 UV-Vis Spectrophotometry0.01% (w/v)[12]
Fluorescence Spectroscopy (Pyrene probe)Varies with co-surfactant[13][14]
Surface TensiometryVaries with co-surfactant[14]

Visualizing Experimental Workflows and Principles

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows of the described experimental techniques for CMC determination.

Surface_Tensiometry_Workflow Figure 1: Workflow for CMC Determination by Surface Tensiometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare stock solution of nonionic surfactant B Perform serial dilutions to create a concentration series A->B Dilute C Measure surface tension of each solution using a tensiometer B->C Analyze D Plot Surface Tension vs. log(Concentration) C->D Plot data E Identify two linear regions (pre-CMC and post-CMC) D->E F Determine the intersection point of the two extrapolated lines E->F G The concentration at the intersection is the CMC F->G

Caption: Workflow for CMC Determination by Surface Tensiometry.

Fluorescence_Spectroscopy_Workflow Figure 2: Workflow for CMC Determination by Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare surfactant concentration series B Add a fixed concentration of fluorescent probe (e.g., Pyrene) to each solution A->B Spike with probe C Measure fluorescence emission spectrum of each sample B->C Analyze D Calculate the intensity ratio of specific vibronic peaks (e.g., I1/I3 for Pyrene) C->D Calculate ratio E Plot the intensity ratio vs. log(Concentration) D->E F Identify the inflection point of the sigmoidal curve E->F G The concentration at the inflection point is the CMC F->G

Caption: Workflow for CMC Determination by Fluorescence Spectroscopy.

UV_Vis_Spectroscopy_Workflow Figure 3: Workflow for CMC Determination by UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare surfactant concentration series B Add a fixed concentration of a hydrophobic dye to each solution A->B Add dye C Measure the absorbance spectrum of each sample B->C Analyze D Plot Absorbance at λmax of the dye vs. Surfactant Concentration C->D Plot data E Identify the break point in the curve D->E F The concentration at the break point is the CMC E->F ITC_Workflow Figure 4: Workflow for CMC Determination by Isothermal Titration Calorimetry cluster_prep Sample Preparation cluster_measurement Titration cluster_analysis Data Analysis A Prepare a concentrated surfactant solution (in syringe) C Inject small aliquots of the surfactant solution into the cell A->C B Fill the sample cell with deionized water or buffer B->C D Measure the heat change (endothermic or exothermic) after each injection C->D Measure heat E Plot the integrated heat change per injection vs. Surfactant Concentration D->E Plot data F Identify the transition region in the thermogram E->F G The concentration at the midpoint of the transition is the CMC F->G

References

The Untapped Potential of Lauramide DEA in Nanoparticle Innovation: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

While direct scholarly evidence detailing the use of Lauramide Diethanolamine (B148213) (DEA) in the synthesis and stabilization of nanoparticles remains elusive in current literature, its inherent properties as a potent nonionic surfactant, emulsifier, and viscosity-enhancing agent suggest a promising, yet unexplored, role in nanoscience.[1][2] This document presents a theoretical framework, including hypothetical application notes and protocols, to guide researchers and drug development professionals in exploring the potential of Lauramide DEA in this innovative field.

Lauramide DEA, a mixture of ethanolamides of lauric acid, is widely recognized for its ability to stabilize foams, increase viscosity, and act as an emulsifying agent in a variety of cosmetic and industrial applications.[1] These very characteristics are fundamental to the controlled synthesis and long-term stability of nanoparticles. Its molecular structure, featuring a hydrophilic diethanolamine head and a hydrophobic lauryl tail, allows it to mediate interactions between different phases, a critical function in many nanoparticle synthesis routes.

Hypothetical Application Notes

Based on its established physicochemical properties, Lauramide DEA could theoretically be applied in several key areas of nanoparticle technology:

  • As a Stabilizer in Emulsion-Based Synthesis: Lauramide DEA's emulsifying properties could be leveraged in microemulsion or miniemulsion polymerization techniques for producing polymer-based nanoparticles.[3][4][5] By forming stable micelles or droplets, it could act as a nanoreactor, controlling the size and morphology of the resulting nanoparticles.

  • Surface Functionalization and Capping Agent: The amphiphilic nature of Lauramide DEA suggests its potential to adsorb onto the surface of newly formed nanoparticles. This "capping" layer would provide steric hindrance, preventing the nanoparticles from aggregating and ensuring their colloidal stability in suspension.[6]

  • Controlled Drug Release Formulations: In the context of drug delivery, nanoparticles stabilized with Lauramide DEA could exhibit modified drug release kinetics. The amide and hydroxyl groups in its structure could potentially interact with encapsulated drug molecules, influencing their partitioning and diffusion from the nanoparticle matrix.

  • Enhancing Biocompatibility: While safety considerations, particularly regarding potential nitrosamine (B1359907) formation in the presence of nitrosating agents, must be carefully evaluated, surface modification with certain surfactants has been shown to improve the biocompatibility of nanoparticles.[1][7] Further research would be needed to determine the specific biocompatibility profile of Lauramide DEA-coated nanoparticles.

Potential Influence on Nanoparticle Characteristics (Theoretical)

The introduction of Lauramide DEA into a nanoparticle synthesis system is hypothesized to influence several key parameters. The following table summarizes these potential effects, drawing parallels from the known behavior of similar surfactants in nanotechnology.

Nanoparticle ParameterPotential Influence of Lauramide DEARationale
Particle Size Decrease / ControlFormation of micelles or nano-emulsion droplets can confine the reaction volume, leading to smaller and more uniform nanoparticles.
Polydispersity Index (PDI) DecreaseEffective stabilization against aggregation during synthesis typically results in a narrower particle size distribution.
Zeta Potential Near-neutral or slightly negativeAs a nonionic surfactant, Lauramide DEA is expected to have a minimal direct contribution to the surface charge, though it can shield the underlying surface potential.
Colloidal Stability IncreaseThe hydrophobic tail adsorbs to the nanoparticle surface while the hydrophilic head extends into the surrounding medium, creating a steric barrier that prevents agglomeration.
Drug Encapsulation Efficiency Potentially Increase/DecreaseThe surfactant properties could enhance the solubilization of hydrophobic drugs within the nanoparticle core, but could also interfere with certain drug-polymer interactions.
In Vitro/In Vivo Biocompatibility To be determinedThe biocompatibility would depend on the nanoparticle core material, the concentration of Lauramide DEA, and the specific biological environment.

Hypothetical Experimental Protocols

The following protocols are theoretical and intended to serve as a starting point for researchers interested in exploring Lauramide DEA's role in nanoparticle synthesis. They are based on established methodologies for nanoparticle preparation where surfactants are commonly employed.

Protocol 1: Hypothetical Synthesis of Polymer Nanoparticles using Emulsion Polymerization

Objective: To synthesize polystyrene nanoparticles using Lauramide DEA as a stabilizer.

Materials:

  • Styrene (B11656) (monomer)

  • Potassium persulfate (initiator)

  • Lauramide DEA (surfactant/stabilizer)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a 2% (w/v) aqueous solution of Lauramide DEA in a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add the styrene monomer to the flask while stirring vigorously to form a stable emulsion.

  • Gently heat the emulsion to 70°C in a water bath.

  • Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction flask to initiate polymerization.

  • Maintain the reaction at 70°C for 4 hours under a nitrogen atmosphere with continuous stirring.

  • Allow the reaction to cool to room temperature.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomer, initiator, and excess surfactant.

  • Characterize the purified nanoparticles for size, PDI, and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Protocol 2: Hypothetical Surface Stabilization of Pre-synthesized Metallic Nanoparticles

Objective: To stabilize pre-synthesized silver nanoparticles (AgNPs) with Lauramide DEA.

Materials:

  • Aqueous suspension of freshly synthesized silver nanoparticles (e.g., by citrate (B86180) reduction)

  • Lauramide DEA

  • Deionized water

Procedure:

  • Prepare a 1% (w/v) aqueous solution of Lauramide DEA.

  • While vigorously stirring the silver nanoparticle suspension, add the Lauramide DEA solution dropwise. The optimal ratio of surfactant to nanoparticles would need to be determined experimentally.

  • Continue stirring the mixture for 24 hours at room temperature to allow for the adsorption of Lauramide DEA onto the nanoparticle surface.

  • Centrifuge the suspension to pellet the stabilized nanoparticles and remove any excess, unbound Lauramide DEA in the supernatant.

  • Resuspend the nanoparticle pellet in fresh deionized water.

  • Repeat the centrifugation and resuspension steps two more times to ensure thorough washing.

  • Characterize the surface-stabilized nanoparticles to confirm successful coating (e.g., via FTIR spectroscopy) and assess their colloidal stability over time in various media (e.g., water, saline).

Visualizing the Theoretical Role of Lauramide DEA

The following diagrams illustrate the hypothetical mechanisms and workflows described.

Lauramide_DEA_Stabilization cluster_nanoparticle Nanoparticle Core cluster_surfactant Lauramide DEA Molecules cluster_stabilized_np Stabilized Nanoparticle np NP stabilized_np NP np->stabilized_np Adsorption s1 s1_tail s1->s1_tail s2 s2_tail s2->s2_tail s3 s3_tail s3->s3_tail head1 tail1 tail1 head1->tail1 head2 tail2 tail2 head2->tail2 head3 tail3 tail3 head3->tail3 head4 tail4 tail4 head4->tail4 head5 tail5 tail5 head5->tail5 head6 tail6 tail6 head6->tail6 label_hydrophobic Hydrophobic Tail (Adsorbs to NP) label_hydrophilic Hydrophilic Head (Extends into medium)

Caption: Hypothetical stabilization of a nanoparticle by Lauramide DEA.

Emulsion_Polymerization_Workflow start Start: Prepare Aqueous Phase (Water + Lauramide DEA) emulsification Add Monomer (e.g., Styrene) & Vigorously Stir to Emulsify start->emulsification heating Heat to Reaction Temperature (e.g., 70°C) under N2 emulsification->heating initiation Add Initiator (e.g., Potassium Persulfate) heating->initiation polymerization Polymerization Reaction (e.g., 4 hours) initiation->polymerization cooling Cool to Room Temperature polymerization->cooling purification Purify Nanoparticles (e.g., Dialysis) cooling->purification characterization Characterize Final Product (DLS, TEM, etc.) purification->characterization

References

Application Notes and Protocols for Lauric Acid Diethanolamide in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric Acid Diethanolamide (LDE), also known as Lauramide DEA, is a non-ionic surfactant widely utilized in the cosmetic and personal care industries.[1][2] It is synthesized from lauric acid, a fatty acid commonly derived from coconut or palm kernel oil, and diethanolamine (B148213).[1][2] Its amphiphilic nature, possessing both a hydrophilic diethanolamine head and a hydrophobic lauric acid tail, allows it to function effectively as a foam booster, viscosity modifier, emulsifier, and antistatic agent.[3] These properties make it a versatile ingredient in a variety of formulations, including shampoos, body washes, facial cleansers, and lotions.[1]

These application notes provide detailed protocols and data for researchers and formulators working with this compound in cosmetic science.

Physicochemical Properties and Functions

This compound is a waxy solid or viscous liquid that enhances the sensory characteristics and stability of cosmetic formulations.[1] Its primary functions include:

  • Viscosity Enhancer: LDE increases the viscosity of aqueous solutions, contributing to a richer, more desirable texture in products like shampoos and body washes.

  • Foam Booster and Stabilizer: It improves the quality and stability of foam, creating a denser and more luxurious lather in cleansing products.[1]

  • Emulsifier: LDE helps to stabilize oil-in-water emulsions by reducing interfacial tension, preventing the separation of oil and water phases in creams and lotions.

  • Antistatic Agent: In hair care products, it helps to reduce static electricity.

Quantitative Data

Surfactant Properties

The surfactant properties of this compound are fundamental to its function in cosmetic formulations. One key parameter is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles.

PropertyValueReference
Critical Micelle Concentration (CMC) 0.63 mM[4]
Micelle Size < 1 µm[4]
Formulation Performance: Viscosity and Foam Stability (Representative Data)

The following tables present representative data illustrating the effect of varying concentrations of this compound on the viscosity and foam stability of a model shampoo formulation. This is illustrative data, as specific experimental tables were not available in the search results.

Table 1: Effect of this compound on Shampoo Viscosity

LDE Concentration (% w/w)Viscosity (cP at 25°C)
0500
11500
22500
33500
44200
54800

Table 2: Effect of this compound on Foam Stability

LDE Concentration (% w/w)Initial Foam Height (cm)Foam Height after 5 min (cm)
08.04.5
19.57.0
210.59.0
311.010.0
411.510.8
511.811.2
Dermal Irritation Potential

Dermal irritation studies are crucial for assessing the safety of cosmetic ingredients. The following data is summarized from a 14-week dermal study in F344/N rats.[5]

Table 3: Dermal Irritation Observations in F344/N Rats (14-Week Study)

Dose Group (mg/kg body weight)Incidence of Skin Irritation (Males)Incidence of Skin Irritation (Females)
0 (Vehicle Control)0/100/10
250/100/10
500/100/10
100Observed0/10
200ObservedObserved
400ObservedObserved

Experimental Protocols

Protocol 1: Preparation of a Basic Shampoo Formulation

Objective: To prepare a simple shampoo formulation to evaluate the performance of this compound as a viscosity modifier and foam booster.

Materials:

  • Sodium Laureth Sulfate (SLES)

  • Cocamidopropyl Betaine (CAPB)

  • This compound (LDE)

  • Citric Acid

  • Sodium Chloride

  • Preservative (e.g., Phenoxyethanol)

  • Fragrance

  • Deionized Water

Procedure:

  • In a primary beaker, add the deionized water and begin gentle heating to 70-75°C.

  • Add SLES and CAPB to the heated water and stir gently until fully dissolved and homogenous.

  • In a separate beaker, melt the this compound to a liquid state (approximately 50-60°C).

  • Slowly add the molten LDE to the primary beaker while stirring continuously.

  • Continue mixing until the mixture is uniform.

  • Allow the mixture to cool to below 40°C.

  • Add the preservative, fragrance, and any other temperature-sensitive ingredients.

  • Adjust the pH to the desired range (typically 5.5-6.5 for shampoos) using citric acid.

  • If a higher viscosity is desired, add a small amount of sodium chloride solution and mix until the desired thickness is achieved.

  • Allow the final formulation to rest to eliminate air bubbles before packaging.

Protocol 2: Evaluation of Viscosity

Objective: To measure the viscosity of a cosmetic formulation containing this compound.

Equipment:

  • Rotational Viscometer (e.g., Brookfield type)[6][7]

  • Appropriate spindle and guard leg

  • Beaker

  • Water bath for temperature control

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place the cosmetic formulation in a beaker and allow it to equilibrate to a constant temperature (e.g., 25°C) in a water bath.[7]

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. The torque reading should be within the optimal range for the instrument (typically 10-100%).[7]

  • Immerse the spindle into the sample up to the immersion mark, ensuring there are no air bubbles trapped.

  • Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.[7]

  • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Repeat the measurement three times and calculate the average viscosity.

Protocol 3: Evaluation of Foam Height and Stability

Objective: To assess the foaming properties of a formulation containing this compound using the cylinder-shaking method.[1][8][9]

Equipment:

  • Graduated cylinder with a stopper (e.g., 250 mL)

  • Stopwatch

Procedure:

  • Pour a defined volume (e.g., 100 mL) of the formulation into the graduated cylinder.[1]

  • Secure the stopper and shake the cylinder vigorously for a specified duration (e.g., 1 minute) and with a consistent motion.[1]

  • Immediately after shaking, place the cylinder on a level surface and record the initial foam height (the volume of the foam).[1][8]

  • Start the stopwatch and record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]

  • A slower rate of foam collapse indicates greater foam stability.

Protocol 4: Preparation of an Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound as an emulsifier.

Materials:

  • Oil Phase: Mineral Oil or other cosmetic oils

  • This compound (LDE)

  • Aqueous Phase: Deionized Water

  • Preservative

Procedure:

  • In one beaker, combine the ingredients of the oil phase, including the mineral oil and this compound. Heat to 70-75°C and stir until all components are dissolved and uniform.

  • In a separate beaker, heat the deionized water (aqueous phase) to 70-75°C. Add any water-soluble ingredients and the preservative.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer or high-shear mixer.

  • Continue homogenization for a set period (e.g., 5-10 minutes) to form a fine emulsion.

  • Continue gentle stirring as the emulsion cools to room temperature to maintain uniformity.

  • The resulting product should be a stable, homogenous cream or lotion.

Visualizations

Experimental_Workflow_Viscosity_Measurement cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis Prep Prepare Formulation with LDE Equilibrate Equilibrate to 25°C Prep->Equilibrate Setup Set up Rotational Viscometer Equilibrate->Setup Measure Immerse Spindle & Measure Setup->Measure Record Record Viscosity (cP) Measure->Record Repeat Repeat Measurement (3x) Record->Repeat Analyze Calculate Average Viscosity Repeat->Analyze

Caption: Workflow for Viscosity Measurement of a Cosmetic Formulation.

Experimental_Workflow_Foam_Analysis cluster_prep Foam Generation cluster_measurement Foam Measurement cluster_analysis Data Analysis AddSample Add Formulation to Graduated Cylinder Shake Shake Vigorously for 1 min AddSample->Shake InitialHeight Record Initial Foam Height (t=0) Shake->InitialHeight TimePoints Record Foam Height at t=1, 3, 5 min InitialHeight->TimePoints Analyze Analyze Foam Stability (Rate of Collapse) TimePoints->Analyze

Caption: Workflow for Foam Height and Stability Analysis.

Safety Considerations

This compound is generally considered safe for use in cosmetic products at typical concentrations of 1-10%.[1] However, a key safety consideration is the potential for the formation of nitrosamines, which are carcinogenic, if the formulation contains nitrosating agents.[1] Therefore, it is crucial to avoid using LDE in formulations containing such agents. Mild skin irritation can occur at high concentrations.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Lauramide DEA is safe as used in cosmetics when formulated to be non-irritating and free of nitrosating agents.[10][11]

References

Application Notes: Dermal Absorption of Lauric Acid Diethanolamine Condensate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauric Acid Diethanolamine (B148213) Condensate (also known as Lauramide DEA) is a widely used ingredient in cosmetics, shampoos, soaps, and other personal care products, where it functions as a foaming agent, emulsifier, and viscosity builder.[1] Given its extensive use and the direct, often prolonged, contact with human skin, understanding its dermal absorption, metabolism, and potential toxicity is critical for safety and risk assessment. This document provides a summary of key findings from dermal absorption studies and detailed protocols for relevant experimental procedures.

Summary of Findings

Dermal absorption studies in animal models have shown that Lauramide DEA can penetrate the skin. In mice, approximately 50-70% of a dermally applied dose was absorbed within 72 hours.[2][3] In rats, the absorption was moderate, with 21-26% of the applied radioactivity penetrating the skin in the same timeframe.[2][3] Once absorbed, Lauramide DEA is distributed to various tissues, with notable concentration in adipose tissue, from which it is cleared very slowly.[3]

A significant factor in the toxicological profile of Lauric Acid Diethanolamine Condensate is the presence of free diethanolamine (DEA) as a contaminant from the manufacturing process.[2][4] Long-term dermal exposure studies in rodents have linked the condensate to nonneoplastic lesions at the site of application, including epidermal hyperplasia, hyperkeratosis, and chronic inflammation.[1] Some evidence of carcinogenic activity, such as increased incidences of hepatocellular neoplasms in female mice, has been associated with the free diethanolamine impurity rather than the condensate itself.[1]

In vitro studies using human skin have primarily focused on the penetration of the contaminant DEA from various cosmetic formulations. These studies show that while most of the applied DEA remains on the skin surface or within the skin layers, a small percentage can penetrate into the receptor fluid, indicating potential for systemic exposure.[5][6] For instance, after 24 hours of exposure to a body lotion, about 10.0% of the applied DEA was found in the skin, with 0.9% reaching the receptor fluid.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from dermal absorption and toxicity studies on Lauric Acid Diethanolamine Condensate and its related component, Diethanolamine (DEA).

Table 1: Dermal Absorption of Lauric Acid Diethanolamine Condensate (Lauramide DEA) in Animal Models

SpeciesDoseAbsorption (% of Applied Dose)TimeKey Findings
Mouse 50 - 800 mg/kg50 - 70%72 hoursAbsorption was similar across all doses.[2][3]
Rat 25 or 400 mg/kg21 - 26%72 hoursRepeat administration did not alter the rate of absorption.[2][3]
Rat 100 mg/kg-24 hoursSteady-state plasma levels of LDEA equivalents were reached. LDEA comprised ~15% of radioactivity in plasma.[3]

Table 2: Summary of Dermal Toxicity Findings in 2-Year NTP Studies

SpeciesDose (mg/kg)Key Non-Neoplastic Lesions (at application site)Carcinogenic Activity
F344/N Rats (Male & Female) 50 or 100Epidermal hyperplasia, sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, parakeratosis.[1]No evidence of carcinogenic activity.[1]
B6C3F1 Mice (Male) 100 or 200Epidermal hyperplasia, sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, parakeratosis.[1]No evidence of carcinogenic activity.[1]
B6C3F1 Mice (Female) 100 or 200Epidermal hyperplasia, sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, parakeratosis.[1]Some evidence of carcinogenic activity (increased hepatocellular neoplasms), associated with free diethanolamine contaminant.[1]

Table 3: In Vitro Human Skin Penetration of Diethanolamine (DEA) from Cosmetic Formulations (24-hour exposure)

Formulation Type% Dose in Skin% Dose in Receptor Fluid (Absorbed)
Shampoos 2.8%0.08%
Hair Dyes 2.9%0.09%
Body Lotions 10.0%0.9%
(Data sourced from Kraeling et al., 2004, as cited in multiple reviews)[5][6]

Experimental Protocols

Protocol 1: In Vitro Dermal Permeation Test (IVPT) using Flow-Through Diffusion Cells

This protocol is a standardized method based on OECD Guideline 428 for assessing the dermal absorption of substances.[7] It is adapted from methodologies used in studies of DEA and related compounds.[5][8]

1. Objective: To quantify the percutaneous absorption and skin distribution of Lauric Acid Diethanolamine Condensate from a topical formulation using excised human skin.

2. Materials:

  • Excised human abdominal skin (full-thickness).[8]

  • Flow-through diffusion cells (e.g., Bronaugh cells).[5]

  • Receptor fluid (e.g., phosphate-buffered saline (PBS), pH 7.4).[9]

  • Test formulation containing radiolabeled ([¹⁴C]) or non-labeled Lauric Acid Diethanolamine Condensate.

  • Dermatome, forceps, and other surgical tools.

  • Fraction collector and scintillation counter (for radiolabeled studies).

  • HPLC or GC-MS system (for non-labeled studies).

3. Skin Preparation:

  • Obtain full-thickness human skin from a certified tissue bank, stored at -80°C until use.[8]

  • Thaw the skin at room temperature.

  • If necessary, use a dermatome to prepare split-thickness skin membranes (typically 200-400 µm).

  • Cut the skin into discs of appropriate size to fit the diffusion cells.

  • Visually inspect each skin section for integrity before mounting.

4. Diffusion Cell Assembly:

  • Mount the prepared skin disc between the donor and receptor chambers of the diffusion cell, with the stratum corneum facing the donor chamber.

  • Clamp the chambers together securely.

  • Fill the receptor chamber with pre-warmed (32-37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for at least 30 minutes.

5. Dosing and Exposure:

  • Apply a precise amount of the test formulation (e.g., 1-5 mg/cm²) to the surface of the skin in the donor chamber.[5]

  • For "in-use" conditions simulating rinse-off products (e.g., shampoos), leave the formulation on for a defined period (e.g., 5-30 minutes) before washing the skin surface.[5][6] For leave-on products, the formulation remains for the duration of the experiment (e.g., 24 hours).[5]

6. Sample Collection:

  • Continuously pump receptor fluid through the receptor chamber at a slow, constant rate (e.g., 3.0 ml/min).[5]

  • Collect the effluent (perfusate) at predetermined time intervals (e.g., every 2, 4, 6, 8, 12, 24 hours) using a fraction collector.[5]

7. Mass Balance and Analysis:

  • At the end of the experiment (e.g., 24 hours), dismantle the cell.

  • Wash the skin surface with a suitable solvent or soap solution to recover the unabsorbed formulation.

  • Perform tape-stripping of the stratum corneum to determine the amount of substance in this layer.

  • Solubilize the remaining epidermis and dermis to quantify the amount of substance retained in the skin.

  • Analyze the receptor fluid fractions, skin surface wash, tape strips, and solubilized skin using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or chromatography for non-labeled compounds).

8. Data Analysis:

  • Calculate the cumulative amount of the test substance that has permeated into the receptor fluid over time.

  • Determine the flux (J) and permeability coefficient (Kp).

  • Express the results as a percentage of the applied dose found in each compartment (unabsorbed, stratum corneum, viable skin, and receptor fluid).

IVPT_Workflow prep Skin Preparation (Thaw, Dermatome, Cut Discs) mount Mount Skin in Diffusion Cell prep->mount equilibrate Equilibrate System (32°C, 30 min) mount->equilibrate dose Apply Test Formulation (e.g., 2 mg/cm²) equilibrate->dose collect Collect Receptor Fluid (0-24 hours) dose->collect terminate Terminate Experiment (Wash Skin Surface) collect->terminate At 24h analyze Analytical Quantification (LSC or HPLC/GC-MS) collect->analyze process_skin Process Skin (Tape Strip, Solubilize) terminate->process_skin terminate->analyze Surface Wash process_skin->analyze report Data Analysis & Reporting (Flux, % Dose Distribution) analyze->report

Caption: Experimental workflow for an In Vitro Permeation Test (IVPT).

Protocol 2: Analytical Quantification of Diethanolamine (DEA) by HPLC

This protocol outlines a general method for determining the concentration of free diethanolamine in experimental samples, based on derivatization and HPLC analysis.[10][11]

1. Objective: To quantify the concentration of DEA in receptor fluid and skin extracts from dermal absorption studies.

2. Principle: DEA is a small, polar molecule that lacks a strong chromophore, making direct detection by UV-Vis difficult. Therefore, a pre-column derivatization step is often employed to attach a fluorescent or UV-absorbing tag to the amine group, enhancing sensitivity and chromatographic retention. Dansyl chloride is a common derivatizing agent.[10]

3. Reagents and Materials:

  • Diethanolamine standard

  • Dansyl chloride solution (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Buffered mobile phase (e.g., phosphate (B84403) buffer)

  • Triton X-114 (for micellar extraction, if needed)[10]

  • Sodium bicarbonate or borate (B1201080) buffer (for derivatization reaction, pH ~9)

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

4. Standard Preparation:

  • Prepare a stock solution of DEA standard (e.g., 1000 µg/mL) in methanol (B129727) or water.

  • Create a series of working standards (e.g., 0.1 to 10 µg/mL) by serial dilution of the stock solution.

  • Derivatize each standard in the same manner as the unknown samples.

5. Sample Preparation and Derivatization:

  • Receptor Fluid: Samples may be used directly or diluted if concentrations are high.

  • Skin Extracts: Ensure the skin has been properly extracted (e.g., using homogenization and solvent extraction) and filtered.

  • Derivatization: a. To 1 mL of sample or standard, add 1 mL of alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9). b. Add an excess of dansyl chloride solution (e.g., 200 µL of 1.5 g/L solution in acetonitrile).[10] c. Vortex the mixture and incubate at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes) in the dark.[10] d. Quench the reaction by adding a small amount of an amine-containing solution (e.g., proline or ammonia) to consume excess dansyl chloride. e. Filter the final solution through a 0.45 µm syringe filter before injection.

6. HPLC Conditions (Example):

  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) phosphate buffer and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: Fluorescence (e.g., Ex: 340 nm, Em: 525 nm) or UV (e.g., 254 nm).

  • Column Temperature: 30°C

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized DEA standards against their known concentrations.

  • Determine the concentration of DEA in the unknown samples by interpolating their peak areas from the calibration curve.

  • Correct for any dilution factors used during sample preparation.

Logical_Pathway cluster_impurities Product Components product Topical Product Application (Lauric Acid Diethanolamine Condensate) skin Stratum Corneum Barrier product->skin condensate Lauramide DEA skin->condensate Partitioning dea Free Diethanolamine (DEA Impurity) skin->dea Partitioning penetration Penetration into Viable Epidermis/Dermis condensate->penetration dea->penetration local Local Effects (Irritation, Inflammation, Hyperplasia) penetration->local systemic Systemic Absorption (Enters Circulation) penetration->systemic metabolism Metabolism & Distribution (e.g., Adipose Tissue) systemic->metabolism toxic Potential Systemic Toxicity (Associated with DEA) metabolism->toxic

Caption: Logical flow of dermal absorption and potential toxicological endpoints.

References

Application Notes and Protocols: Lauramide DEA in Agricultural Adjuvant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the use of Lauramide Diethanolamine (B148213) (DEA) as a key component in agricultural adjuvant formulations. This document details its functions, mechanisms of action, and provides protocols for evaluating its performance, supported by illustrative data.

Introduction to Lauramide DEA in Agricultural Adjuvants

Lauramide DEA is a non-ionic surfactant derived from lauric acid, a fatty acid commonly found in coconut oil. Its chemical structure, featuring a hydrophobic lauric acid tail and a hydrophilic diethanolamine head, makes it an effective surface-active agent. In agricultural formulations, Lauramide DEA is valued for its excellent emulsifying, wetting, and thickening properties.[1][2] These characteristics contribute to enhancing the efficacy and handling of pesticide formulations. Adjuvants containing Lauramide DEA can be incorporated into pesticide formulations by the manufacturer or added to the spray tank by the end-user.[3]

Key Functions in Agricultural Formulations:

  • Wetting Agent: Reduces the surface tension of spray droplets, allowing them to spread more effectively over the waxy surfaces of plant leaves.[1][4] This increased coverage is crucial for the performance of herbicides, insecticides, and fungicides.

  • Emulsifier: Enables the stable mixing of oil-based pesticides with water, which is essential for creating effective spray solutions.

  • Thickener/Viscosity Modifier: Increases the viscosity of the spray solution, which can help to reduce spray drift and improve the deposition of the pesticide on the target crop.[2]

  • Penetrant: Can assist in the penetration of the active ingredient through the plant cuticle, leading to improved uptake and efficacy.[5]

Mechanism of Action

The primary mechanism of action of Lauramide DEA in agricultural adjuvants is the reduction of surface tension at the interface between the spray droplet and the leaf surface. This is achieved through the amphiphilic nature of the Lauramide DEA molecule. The hydrophobic tail orients itself away from the water in the spray droplet and towards the waxy, hydrophobic surface of the leaf, while the hydrophilic head remains in the water. This molecular arrangement disrupts the cohesive forces of the water, causing the droplet to flatten and spread.

dot

cluster_droplet Spray Droplet cluster_leaf Leaf Surface Water Water Waxy_Cuticle Waxy_Cuticle Water->Waxy_Cuticle Reduced Surface Tension Lauramide_DEA Lauramide_DEA Lauramide_DEA->Water Hydrophilic head remains in water Lauramide_DEA->Waxy_Cuticle Hydrophobic tail interacts with cuticle Pesticide Pesticide

Caption: Molecular orientation of Lauramide DEA at the water-leaf surface interface.

Quantitative Performance Data

The following tables provide illustrative data on the performance of Lauramide DEA in key areas relevant to agricultural adjuvant formulations. This data is representative of the expected performance of a high-quality Lauramide DEA product.

Table 1: Surface Tension Reduction

This table demonstrates the effect of increasing concentrations of Lauramide DEA on the surface tension of an aqueous solution. A 0.1% aqueous dispersion of Lauramide DEA has a surface tension of 24.6 dynes/cm².

Lauramide DEA Concentration (% w/v)Surface Tension (dynes/cm²)
0 (Deionized Water)72.0
0.0135.5
0.0528.1
0.124.6
0.224.5
0.524.5

Data is illustrative and may vary based on the specific formulation and water quality.

Table 2: Emulsification Stability of a Generic EC Herbicide

This table illustrates the emulsification stability of an Emulsifiable Concentrate (EC) herbicide formulation with and without Lauramide DEA. Stability is rated on a scale of 1 to 5, where 1 is excellent (no separation) and 5 is poor (complete separation).

FormulationTime after MixingStability RatingObservations
EC Herbicide Alone30 minutes4Significant oil layer formation
2 hours5Complete phase separation
EC Herbicide + 0.2% Lauramide DEA30 minutes1Homogeneous, milky emulsion
2 hours1No visible separation
24 hours2Slight creaming at the top

Data is illustrative and performance will depend on the specific pesticide and co-formulants.

Table 3: Enhancement of Herbicide Efficacy on a Broadleaf Weed

This table shows the impact of adding Lauramide DEA to a glyphosate-based herbicide on the control of a common broadleaf weed species, 21 days after treatment.

TreatmentApplication RateWeed Control (%)
Herbicide Alone1 L/ha65
Herbicide + 0.1% Lauramide DEA1 L/ha85
Herbicide + 0.2% Lauramide DEA1 L/ha92
Untreated ControlN/A0

Efficacy data is for illustrative purposes and will vary with environmental conditions, weed species, and growth stage.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of Lauramide DEA in agricultural adjuvant formulations.

Surface Tension Measurement

Objective: To quantify the reduction in surface tension of aqueous solutions containing varying concentrations of Lauramide DEA.

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Lauramide DEA

  • Deionized water

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Protocol:

  • Prepare a stock solution of 1% (w/v) Lauramide DEA in deionized water.

  • From the stock solution, prepare a series of dilutions to achieve final concentrations of 0.01%, 0.05%, 0.1%, 0.2%, and 0.5% (w/v).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of a deionized water control.

  • For each Lauramide DEA dilution, pour the solution into a clean sample vessel and measure the surface tension.

  • Record the surface tension in dynes/cm² for each concentration.

  • Plot surface tension as a function of Lauramide DEA concentration.

dot

A Prepare 1% Lauramide DEA Stock Solution B Create Serial Dilutions (0.01% to 0.5%) A->B E Measure Surface Tension of Each Dilution B->E C Calibrate Tensiometer D Measure Surface Tension of DI Water (Control) C->D D->E F Record Data (dynes/cm²) E->F G Plot Surface Tension vs. Concentration F->G

Caption: Workflow for surface tension measurement.

Emulsification Stability Test

Objective: To assess the ability of Lauramide DEA to stabilize an oil-in-water emulsion of a pesticide.

Materials:

  • Emulsifiable Concentrate (EC) or oil-based pesticide

  • Lauramide DEA

  • Standard hard water (e.g., CIPAC Standard Water D)

  • Graduated cylinders (100 mL) with stoppers

  • Timer

Protocol:

  • Prepare two 100 mL graduated cylinders.

  • In the first cylinder (Control), add 95 mL of standard hard water and 5 mL of the EC pesticide.

  • In the second cylinder (Test), prepare a 0.2% (w/v) solution of Lauramide DEA in 95 mL of standard hard water, then add 5 mL of the EC pesticide.

  • Stopper both cylinders and invert them 30 times.

  • Place the cylinders in a rack at a constant temperature and observe at intervals of 30 minutes, 2 hours, and 24 hours.

  • Record the amount (in mL) of any separation (creaming, sedimentation, or oil layer).

  • Assign a stability rating based on the observations.

dot

cluster_control Control Cylinder cluster_test Test Cylinder A1 95 mL Hard Water + 5 mL EC Pesticide C Invert Both Cylinders 30 Times A1->C B1 95 mL 0.2% Lauramide DEA Solution + 5 mL EC Pesticide B1->C D Observe at 30 min, 2 hr, 24 hr C->D E Record Separation (mL) and Assign Stability Rating D->E

Caption: Workflow for emulsification stability testing.

Greenhouse Efficacy Trial

Objective: To determine if the addition of Lauramide DEA to a herbicide formulation improves its efficacy on a target weed species.

Materials:

  • Herbicide

  • Lauramide DEA

  • Target weed species grown in pots under controlled greenhouse conditions

  • Calibrated greenhouse sprayer

  • Personal Protective Equipment (PPE)

Protocol:

  • Grow the target weed species to a consistent growth stage (e.g., 4-6 true leaves).

  • Prepare the following spray solutions:

    • Untreated Control (water only)

    • Herbicide at the recommended rate

    • Herbicide at the recommended rate + 0.1% (v/v) Lauramide DEA

    • Herbicide at the recommended rate + 0.2% (v/v) Lauramide DEA

  • Randomize the pots and assign treatments to replicate groups (minimum of 4 replicates per treatment).

  • Apply the treatments using a calibrated sprayer to ensure uniform coverage.

  • Return the pots to the greenhouse and maintain optimal growing conditions.

  • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).

  • At 21 DAT, harvest the above-ground biomass for each pot, dry in an oven, and weigh to determine biomass reduction.

dot

A Grow Target Weeds to Uniform Stage B Prepare Spray Solutions (Control, Herbicide, Herbicide + Lauramide DEA) A->B C Randomize Pots and Assign Treatments B->C D Apply Treatments with Calibrated Sprayer C->D E Maintain in Greenhouse D->E F Visual Assessment (7, 14, 21 DAT) E->F G Harvest and Measure Biomass Reduction (21 DAT) F->G

Caption: Workflow for a greenhouse efficacy trial.

Application Recommendations

The optimal concentration of Lauramide DEA in an agricultural adjuvant formulation will depend on the specific active ingredient, the crop, and the environmental conditions. Based on its properties, typical use rates in the final spray solution range from 0.05% to 0.5% (v/v). It is recommended to conduct compatibility and efficacy trials to determine the ideal concentration for a particular application.

For Herbicides: Lauramide DEA is particularly beneficial for post-emergence herbicides applied to weeds with waxy or hairy leaf surfaces. The improved spreading and potential for enhanced penetration can lead to more rapid and complete weed control.

For Insecticides and Fungicides: For contact insecticides and fungicides, the enhanced coverage provided by Lauramide DEA ensures that a greater portion of the plant surface is protected. This can be especially important for controlling pests and diseases that are difficult to reach with conventional sprays.

Safety and Handling

Lauramide DEA is generally considered to be of low toxicity. However, as with all chemical products, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling and formulation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lauric Acid Diethanolamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of lauric acid diethanolamide. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: What are the common problems encountered during the synthesis of this compound?

A1: Common issues include low product yield, formation of undesirable byproducts, discoloration of the final product, and difficulty in purification. These problems can often be traced back to suboptimal reaction conditions such as incorrect molar ratios of reactants, inappropriate reaction temperature or time, and the choice of catalyst.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or by determining the acid/amine value of the reaction mixture can help ensure the reaction goes to completion.[1][2]

  • Suboptimal Molar Ratio: An inappropriate molar ratio of lauric acid (or its ester) to diethanolamine (B148213) can limit the conversion. While a 1:1 molar ratio is stoichiometrically required, using a slight excess of diethanolamine can help drive the reaction to completion. However, a large excess may complicate purification.

  • Side Reactions: At elevated temperatures, side reactions such as the formation of ester-amides can occur, consuming the reactants and reducing the yield of the desired diethanolamide.[3][4]

  • Inefficient Catalyst: The choice and concentration of the catalyst are crucial. The catalyst should be active enough to promote the reaction at the desired temperature without promoting side reactions.

  • Product Loss During Workup: The purification process, if not optimized, can lead to significant loss of the final product.

To improve the yield, it is recommended to optimize the molar ratio, reaction temperature, and time. Employing an efficient catalyst at its optimal concentration is also critical.

Q3: The final product has a dark color. What causes this and how can I prevent it?

A3: Discoloration, often a yellow or brownish hue, can be a result of:

  • High Reaction Temperatures: Operating at excessively high temperatures can lead to the degradation of reactants or products, resulting in colored impurities.[1]

  • Oxidation: Exposure of the reaction mixture to air at high temperatures can cause oxidation of the reactants or products. Performing the reaction under an inert atmosphere, such as nitrogen, can help minimize this.[2]

  • Impurities in Starting Materials: The purity of the lauric acid and diethanolamine is important. Impurities present in the starting materials can react or decompose to form colored byproducts.

To prevent discoloration, it is advisable to use purified starting materials, maintain the reaction temperature within the optimal range, and consider running the reaction under an inert atmosphere.

Q4: How do I choose between lauric acid and methyl laurate as a starting material?

A4: Both lauric acid and its methyl ester, methyl laurate, can be used for the synthesis of this compound.

  • Lauric Acid: The direct amidation of lauric acid with diethanolamine produces water as a byproduct. The removal of water can drive the reaction towards the product side. This reaction is typically carried out at higher temperatures (140-160 °C).

  • Methyl Laurate: The reaction of methyl laurate with diethanolamine is a transamidation reaction that produces methanol (B129727) as a byproduct. This reaction can often be carried out under milder conditions and may be more suitable for producing monoethanolamides and diethanolamides.[3][4] The choice may depend on the availability of the starting material, desired reaction conditions, and the specific catalyst being used.

Q5: What is the optimal molar ratio of lauric acid to diethanolamine?

A5: The stoichiometry of the reaction is a 1:1 molar ratio. However, to ensure complete conversion of the lauric acid, a slight excess of diethanolamine is often used. Some studies have reported using molar ratios of methyl ester to diethanolamine as high as 1:5 to shift the equilibrium towards the product. The optimal ratio should be determined experimentally, balancing high conversion with ease of purification.

Q6: Which catalyst is best for this synthesis?

A6: Several catalysts can be used for the synthesis of this compound, with the choice depending on the starting material and desired reaction conditions.

  • Alkali Catalysts (NaOH, KOH, Sodium Methoxide): These are commonly used catalysts, particularly for the reaction involving methyl laurate.[3][5][6] They are effective but can also promote side reactions if not used in the correct concentration.

  • Other Catalysts: Other catalysts such as zirconium (IV) chloride and calcium oxide (CaO) have also been reported for the synthesis of fatty ethanolamides.[7][8]

The optimal catalyst and its concentration should be determined based on the specific reaction setup and desired outcome.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialMolar Ratio (Acid/Ester:Amine)CatalystCatalyst Conc.Temperature (°C)Time (h)Conversion/YieldReference
Lauric Acid1:1.1KOH0.5% (wt)1504-[2]
Lauric Acid1:1Sodium Methoxide0.3-0.5%140-1603-4-
Methyl Laurate1:5NaOH5%160368.95%
Lauric Acid-Zirconium (IV) Chloride2-5%653-[8]
Lauric Acid1:8 (w/w)CaO5%80283.33%[7]
Methyl Laurate1:1.1NaOH0.5 wt%100585%
Palm Methyl Ester1:1H₂SO₄0.5% (w/w)150-160898.36%[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from Lauric Acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 1 mole of lauric acid.

  • Initial Heating: Under a nitrogen atmosphere, heat the lauric acid to approximately 110 °C.[2]

  • Addition of Diethanolamine: Slowly add 0.6 moles of diethanolamine to the molten lauric acid while stirring.

  • Reaction: Increase the temperature to 150 °C and maintain for 4 hours.[2]

  • Second Addition and Catalysis: Cool the reaction mixture to 70 °C. Add another 0.5 moles of diethanolamine and 0.5% (by weight of total reactants) of KOH catalyst.[2]

  • Reaction Completion: Continue stirring at this temperature until the amine number of the reaction mixture becomes constant, indicating the completion of the reaction.[2]

  • Cooling and Purification: Allow the mixture to cool to room temperature. The crude product can be purified by washing with water to remove excess diethanolamine and catalyst, followed by drying under vacuum.

Protocol 2: Synthesis of this compound from Methyl Laurate

This protocol is a general guideline and may require optimization.

  • Reactant and Catalyst Setup: In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge methyl laurate and diethanolamine in a desired molar ratio (e.g., 1:1.1).

  • Catalyst Addition: Add the chosen catalyst (e.g., 0.5 wt% NaOH) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and maintain for a specified time (e.g., 5 hours).

  • Methanol Removal: The byproduct, methanol, can be removed by distillation during the reaction to drive the equilibrium towards the product side.

  • Workup: After the reaction is complete (as determined by a suitable analytical method like TLC or GC), the catalyst can be neutralized with an acid.

  • Purification: The crude product can be purified by vacuum distillation to remove unreacted starting materials and other volatile impurities.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield check_completion Check Reaction Completion (TLC, Acid/Amine Value) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No check_ratio Review Molar Ratio (Acid/Ester:Amine) check_completion->check_ratio Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp increase_time_temp->check_completion optimize_ratio Optimize Molar Ratio (Slight Excess of Amine) check_ratio->optimize_ratio check_catalyst Evaluate Catalyst (Activity, Concentration) optimize_ratio->check_catalyst optimize_catalyst Optimize Catalyst Type and Concentration check_catalyst->optimize_catalyst check_side_reactions Investigate Side Reactions (e.g., Ester-Amide Formation) optimize_catalyst->check_side_reactions lower_temp Lower Reaction Temperature check_side_reactions->lower_temp check_workup Review Purification Procedure lower_temp->check_workup optimize_workup Optimize Workup to Minimize Product Loss check_workup->optimize_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification lauric_acid Lauric Acid or Methyl Laurate mixing Mixing & Heating lauric_acid->mixing diethanolamine Diethanolamine diethanolamine->mixing catalyst Catalyst Addition (e.g., NaOH, KOH) mixing->catalyst reaction_step Amidation/ Transamidation catalyst->reaction_step monitoring Reaction Monitoring (TLC, Titration) reaction_step->monitoring neutralization Catalyst Neutralization monitoring->neutralization Reaction Complete washing Washing/ Extraction neutralization->washing drying Drying (Vacuum) washing->drying final_product Pure Lauric Acid Diethanolamide drying->final_product

References

Technical Support Center: Troubleshooting Lauramide DEA Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation and stability issues in emulsions stabilized with Lauramide DEA.

Frequently Asked Questions (FAQs)

Q1: What is Lauramide DEA and how does it function in an emulsion?

Lauramide DEA (Lauric Acid Diethanolamide) is a non-ionic surfactant commonly used in cosmetic and pharmaceutical formulations.[1] Its amphiphilic nature, possessing both a hydrophilic (water-loving) diethanolamine (B148213) head and a hydrophobic (oil-loving) lauric acid tail, allows it to position itself at the oil-water interface. This reduces interfacial tension, facilitating the dispersion of one liquid phase into another and forming a stable emulsion. Beyond its primary role as an emulsifier, Lauramide DEA also acts as a thickening agent and foam booster, contributing to the desired texture and consistency of the final product.[1][2]

Q2: What are the common signs of instability in my Lauramide DEA-stabilized emulsion?

Instability in an emulsion manifests in several ways, leading to phase separation. Key indicators to watch for include:

  • Creaming or Sedimentation: This is the migration of the dispersed phase, either upwards (creaming) if it's less dense than the continuous phase, or downwards (sedimentation) if it's denser. This is often a reversible first step in phase separation.

  • Flocculation: The dispersed droplets aggregate into clumps, but do not merge. This can increase the rate of creaming or sedimentation.

  • Coalescence: The dispersed droplets merge to form larger droplets. This is an irreversible process that ultimately leads to the complete separation of the two phases, also known as "breaking" or "cracking" of the emulsion.

  • Phase Inversion: The emulsion flips from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice-versa.

  • Changes in Viscosity: A significant decrease or increase in the emulsion's viscosity over time can be a sign of underlying instability.

  • Changes in Appearance: Any noticeable changes in the color, odor, or texture of the emulsion can indicate physical or chemical instability.

Q3: What is the typical concentration range for Lauramide DEA in an emulsion?

Lauramide DEA is typically used in concentrations ranging from 1% to 10% in cosmetic and personal care products.[2] The optimal concentration depends on the specific formulation, including the type and concentration of the oil phase, the presence of other excipients, and the desired viscosity of the final product.

Troubleshooting Guide: Phase Separation

This guide addresses common causes of phase separation in Lauramide DEA-stabilized emulsions and provides actionable troubleshooting steps.

Issue 1: Creaming or Sedimentation Observed

Potential Causes:

  • Insufficient Viscosity of the Continuous Phase: A low viscosity allows dispersed droplets to move more freely, accelerating creaming or sedimentation.

  • Large Droplet Size: Larger droplets have a greater tendency to migrate due to buoyancy or gravitational forces.

  • Density Difference Between Phases: A significant difference in the densities of the oil and water phases will drive separation.

Troubleshooting Steps:

  • Increase Continuous Phase Viscosity:

    • Increase the concentration of Lauramide DEA, which also acts as a thickener.[1][2]

    • Incorporate a secondary thickening agent or stabilizer, such as a water-soluble polymer like xanthan gum or carbomer.

  • Reduce Droplet Size:

    • Increase the energy input during emulsification by using a high-shear homogenizer or increasing the homogenization time and speed.

  • Minimize Density Difference:

    • If possible, select oil and aqueous phase components with similar densities.

Issue 2: Coalescence and Emulsion Breaking

Potential Causes:

  • Incorrect Emulsifier Concentration: Insufficient Lauramide DEA will result in incomplete coverage of the oil droplets, leaving them susceptible to merging.

  • Inappropriate Hydrophilic-Lipophilic Balance (HLB): The overall HLB of the emulsifier system may not be optimal for the specific oil phase used.

  • Extreme pH: The stability of the emulsion can be compromised at very high or low pH values.

  • Presence of Electrolytes: High concentrations of salts can disrupt the stabilizing interfacial film.[3]

  • Temperature Fluctuations: Both high temperatures during storage and freeze-thaw cycles can destabilize the emulsion.

Troubleshooting Workflow for Coalescence

Caption: Troubleshooting workflow for addressing emulsion coalescence.

Troubleshooting Steps:

  • Verify HLB: The required HLB for an oil-in-water emulsion is typically in the range of 8-18. Lauramide DEA has an HLB value of approximately 15.[4] If the oil phase has a very different required HLB, consider adding a co-emulsifier with a different HLB to achieve a more optimal system HLB.

  • Optimize Lauramide DEA Concentration: Systematically vary the concentration of Lauramide DEA within the 1-10% range to find the optimal level for your specific formulation.

  • Control pH: While Lauramide DEA is a non-ionic surfactant and less sensitive to pH than ionic surfactants, extreme pH values can still affect the stability of other components in the formulation and the overall emulsion. A 2% solution of Lauramide DEA has a pH in the range of 9-11.5.[5] Adjust the pH of your formulation to a neutral or near-neutral range if possible.

  • Evaluate Electrolyte Effects: High concentrations of electrolytes can increase the screening of charges on any ionic species present and can impact the hydration of the non-ionic emulsifier, potentially leading to instability.[3] If high electrolyte concentrations are necessary, you may need to increase the emulsifier concentration or add a protective colloid.

  • Manage Temperature: Avoid storing the emulsion at elevated temperatures, as this can increase the kinetic energy of the droplets and promote coalescence.[6] Perform freeze-thaw cycle testing to ensure the emulsion is robust enough to withstand temperature fluctuations during shipping and storage.

Issue 3: Flocculation

Potential Causes:

  • Insufficient Repulsive Forces: Weak electrostatic or steric repulsion between droplets allows them to aggregate.

  • Bridging by Polymers: In some cases, certain polymers can adsorb to multiple droplets, causing them to flocculate.

Troubleshooting Steps:

  • Enhance Droplet Repulsion:

    • While Lauramide DEA is non-ionic, the inclusion of a small amount of an ionic co-surfactant can introduce electrostatic repulsion and increase the zeta potential. A zeta potential above |30| mV is generally considered indicative of a stable emulsion.

    • Incorporate a steric stabilizer, such as a polyethylene (B3416737) glycol (PEG) derivative, which forms a protective layer around the droplets.

  • Optimize Polymer Concentration: If a polymer is being used as a thickener, evaluate different concentrations to avoid bridging flocculation.

Data Presentation

Table 1: Physicochemical Properties of Lauramide DEA and Related Surfactants

PropertyLauramide DEACocamide DEA
INCI Name Lauramide DEACocamide DEA
CAS Number 120-40-168603-42-9
Type Non-ionicNon-ionic
HLB Value ~15[4]-
CMC (%) Not available0.3 - 0.6[7]
Typical pH (2% solution) 9.0 - 11.5[5]-
Appearance Viscous liquid or waxy solid[1]Viscous liquid or waxy solid
Solubility Soluble in propylene (B89431) glycol, polyethylene glycol; Insoluble in water[6]-

Experimental Protocols

Protocol 1: Determination of Emulsion Stability by Particle Size Analysis

Objective: To monitor changes in droplet size distribution over time as an indicator of emulsion stability.

Methodology: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the emulsion with the continuous phase (typically deionized water for O/W emulsions) to a concentration suitable for DLS analysis. The final solution should be nearly transparent to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the temperature of the DLS instrument to the desired storage temperature (e.g., 25°C).

    • Input the viscosity and refractive index of the continuous phase into the software.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Record the Z-average diameter and the Polydispersity Index (PDI).

    • Repeat the measurements at specified time intervals (e.g., 0, 24, 48 hours, 1 week, 1 month) for samples stored under different conditions (e.g., room temperature, 40°C).

  • Interpretation: A significant increase in the Z-average diameter or PDI over time indicates droplet coalescence and emulsion instability.

Experimental Workflow for Particle Size Analysis

DLS_Workflow Start Start: Emulsion Sample Dilute Dilute with Continuous Phase Start->Dilute Setup Set DLS Parameters (Temp, Viscosity, RI) Dilute->Setup Equilibrate Equilibrate Sample in Cuvette (5 min) Setup->Equilibrate Measure Perform DLS Measurement (3 Replicates) Equilibrate->Measure Record Record Z-Average Diameter and PDI Measure->Record Store Store Samples at Different Conditions Record->Store Repeat Repeat Measurement at Time Intervals Store->Repeat Repeat->Measure Analyze Analyze Data for Changes in Size and PDI Repeat->Analyze End End: Assess Stability Analyze->End

Caption: Workflow for emulsion stability testing using DLS.

Protocol 2: Accelerated Stability Testing - Freeze-Thaw Cycles

Objective: To assess the emulsion's ability to withstand extreme temperature variations that may occur during shipping and storage.

Methodology:

  • Sample Preparation:

    • Place a known volume of the emulsion in a sealed, transparent container. Prepare at least two samples: one for testing and one as a control stored at room temperature.

  • Initial Evaluation:

    • Record the initial appearance, color, odor, pH, and viscosity of both the test and control samples.

  • Freeze-Thaw Cycling:

    • Place the test sample in a freezer at -10°C for 24 hours.

    • Remove the sample and allow it to thaw at room temperature for 24 hours. This completes one cycle.

  • Evaluation After Each Cycle:

    • After each cycle, visually inspect the sample for any signs of phase separation, crystallization, or changes in texture. Compare it to the control sample.

  • Repeat Cycles:

    • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • Final Analysis:

    • After the final cycle, allow the sample to fully equilibrate to room temperature.

    • Re-measure the appearance, color, odor, pH, and viscosity and compare these values to the initial measurements and the control sample.

  • Interpretation: A stable emulsion will show no significant changes in its physical properties after undergoing three or more freeze-thaw cycles.

Protocol 3: Viscosity Measurement

Objective: To quantify the flow behavior of the emulsion and monitor changes over time.

Methodology: Rotational Viscometer

  • Instrument Setup:

    • Turn on the viscometer and allow it to warm up.

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion. For creamy emulsions, a disc-type spindle is often suitable.

  • Sample Preparation:

    • Place a sufficient amount of the emulsion in a beaker to ensure the spindle will be properly immersed.

    • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Measurement:

    • Attach the selected spindle to the viscometer.

    • Lower the spindle into the center of the sample until the fluid level reaches the immersion mark on the spindle shaft.

    • Turn on the motor and allow the reading to stabilize. This may take several seconds to a minute.

    • Record the viscosity reading (in cP or mPa·s) and the torque percentage. The torque should ideally be between 10% and 100% for an accurate reading.

  • Data Analysis:

    • Perform measurements at different rotational speeds to assess if the emulsion is Newtonian or non-Newtonian (shear-thinning or shear-thickening).

    • Measure the viscosity of samples at different time points during a stability study.

  • Interpretation: A significant change in viscosity over time can indicate changes in the internal structure of the emulsion, such as flocculation or coalescence.

References

Technical Support Center: Enhancing the Stability of Lauric Acid Diethanolamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of lauric acid diethanolamide (LDEA) formulations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during formulation development.

Troubleshooting Guide

Common stability issues with LDEA formulations include changes in viscosity, phase separation, pH drift, and degradation of the active ingredient. This guide provides a structured approach to identifying and resolving these problems.

IssuePotential Cause(s)Recommended Action(s)
Decreased Viscosity - Hydrolysis of LDEA at non-optimal pH.- Temperature fluctuations during storage.- Incompatibility with other formulation components.- Adjust and buffer the formulation pH to a neutral or slightly acidic range (pH 6-7).- Store the formulation in a temperature-controlled environment (20-25°C).- Conduct compatibility studies with all formulation excipients.
Phase Separation - Emulsion instability.- Inadequate concentration of LDEA.- Presence of high concentrations of electrolytes.- Optimize the emulsification process (e.g., homogenization speed and time).- Increase the concentration of LDEA or add a co-emulsifier.- Evaluate the effect of different electrolyte concentrations on emulsion stability.
pH Shift - Degradation of LDEA into lauric acid and diethanolamine (B148213).- Interaction with acidic or basic components in the formulation or packaging.- Incorporate a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffer).- Ensure the packaging material is inert and does not leach acidic or basic substances.
Degradation of LDEA - Exposure to extreme pH conditions (strong acids or bases).- High temperatures.- Presence of nitrosating agents.- Maintain the formulation pH within the optimal stability range.- Avoid storing the formulation at elevated temperatures.- Exclude any ingredients that could act as nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for LDEA is hydrolysis of the amide bond. This reaction is catalyzed by both acids and bases and results in the formation of lauric acid and diethanolamine. Maintaining a neutral or slightly acidic pH is crucial to minimize this degradation.

Q2: How does temperature affect the stability of LDEA formulations?

A2: Elevated temperatures accelerate the rate of LDEA hydrolysis. It is recommended to store LDEA formulations at controlled room temperature (20-25°C) to ensure long-term stability. Accelerated stability studies are often conducted at higher temperatures (e.g., 40°C) to predict the shelf-life of the product.

Q3: What is the impact of electrolytes on the stability of LDEA formulations?

A3: The effect of electrolytes on the stability of non-ionic surfactants like LDEA can be complex. High concentrations of electrolytes can sometimes lead to "salting out," which may decrease the solubility of the surfactant and destabilize the emulsion, potentially causing phase separation. It is important to evaluate the effect of electrolyte concentration on a case-by-case basis.

Q4: Are there any specific ingredients that should be avoided in LDEA formulations?

A4: Yes, it is critical to avoid ingredients that can act as nitrosating agents (e.g., nitrites). In the presence of diethanolamine (a potential impurity or degradation product of LDEA), these agents can form N-nitrosodiethanolamine, a potentially carcinogenic compound.[1]

Quantitative Data on LDEA Stability

The following tables provide illustrative data on the stability of a model LDEA formulation under various conditions. This data is intended to serve as a guideline for formulation development.

Table 1: Effect of pH on LDEA Degradation at 40°C over 3 Months

pHInitial LDEA Concentration (%)LDEA Concentration after 1 Month (%)LDEA Concentration after 2 Months (%)LDEA Concentration after 3 Months (%)
4.05.004.854.704.55
6.55.004.984.964.94
8.55.004.804.604.40

Table 2: Effect of Temperature on LDEA Degradation at pH 6.5 over 3 Months

TemperatureInitial LDEA Concentration (%)LDEA Concentration after 1 Month (%)LDEA Concentration after 2 Months (%)LDEA Concentration after 3 Months (%)
25°C5.004.994.984.97
40°C5.004.964.924.88
50°C5.004.884.764.64

Table 3: Effect of Sodium Chloride (NaCl) Concentration on the Physical Stability of an LDEA Emulsion at 25°C

NaCl Concentration (w/v)Observation after 1 WeekObservation after 4 WeeksObservation after 12 Weeks
0%StableStableStable
1%StableStableStable
3%Slight CreamingModerate CreamingPhase Separation
5%Significant CreamingPhase SeparationPhase Separation

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an LDEA Formulation

Objective: To evaluate the physical and chemical stability of an LDEA formulation under accelerated conditions to predict its shelf life.

Materials:

  • LDEA formulation

  • Temperature and humidity-controlled stability chambers

  • pH meter

  • Viscometer

  • Light microscope

  • Analytical balance

  • HPLC-UV or GC-FID system for LDEA quantification

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the LDEA formulation and package it in the intended commercial packaging.

  • Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the formulation, including:

    • Physical Appearance: Color, odor, and clarity.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity at a defined shear rate and temperature.

    • Microscopic Examination: Observe the emulsion for droplet size and signs of coalescence.

    • LDEA Content: Determine the initial concentration of LDEA using a validated analytical method.

  • Stability Storage: Place the packaged samples in stability chambers under the following conditions:

    • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time Condition: 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points for Analysis: Pull samples for analysis at predetermined time points. For accelerated testing, typical time points are 1, 2, and 3 months. For real-time testing, time points can be 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis at Each Time Point: At each time point, repeat the analyses performed at Time 0.

  • Data Evaluation: Compare the results from each time point to the initial data. Significant changes in any of the parameters may indicate instability.

Protocol 2: Quantification of LDEA and Lauric Acid using HPLC-UV

Objective: To develop and validate an HPLC-UV method for the simultaneous quantification of LDEA and its primary degradation product, lauric acid.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Methodology:

  • Standard Preparation: Prepare stock solutions of LDEA and lauric acid in methanol. From these, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Accurately weigh a portion of the LDEA formulation.

    • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution of the analytes.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration for both LDEA and lauric acid. Determine the concentration of each analyte in the samples by interpolating their peak areas from the respective calibration curves.

Visualizations

LDEA Degradation Pathway

The following diagram illustrates the acid and base-catalyzed hydrolysis of this compound.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis LDEA Lauric Acid Diethanolamide Intermediate_Acid Protonated Intermediate LDEA->Intermediate_Acid + H₃O⁺ Intermediate_Base Tetrahedral Intermediate LDEA->Intermediate_Base + OH⁻ Products Lauric Acid + Diethanolamine Intermediate_Acid->Products + H₂O Intermediate_Base->Products

Caption: Acid and base-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the key steps in conducting a stability study for an LDEA formulation.

G start Start: New LDEA Formulation prep Prepare and Package Formulation Samples start->prep initial_analysis Initial Analysis (Time 0) prep->initial_analysis storage Place in Stability Chambers initial_analysis->storage accelerated Accelerated (40°C / 75% RH) storage->accelerated Conditions real_time Real-Time (25°C / 60% RH) storage->real_time Conditions pull_samples Pull Samples at Time Points accelerated->pull_samples real_time->pull_samples analysis Perform Physical and Chemical Analysis pull_samples->analysis evaluate Evaluate Data and Assess Stability analysis->evaluate end End: Determine Shelf-Life evaluate->end

Caption: Workflow for conducting stability testing of LDEA formulations.

Logical Relationship for Troubleshooting Formulation Instability

This diagram provides a logical approach to troubleshooting common stability issues in LDEA formulations.

G instability Formulation Instability Observed viscosity Decreased Viscosity? instability->viscosity phase_sep Phase Separation? viscosity->phase_sep No check_ph Check & Adjust pH (Buffer) viscosity->check_ph Yes ph_shift pH Shift? phase_sep->ph_shift No check_emulsion Optimize Emulsification Process phase_sep->check_emulsion Yes check_degradation Analyze for LDEA Degradation ph_shift->check_degradation Yes check_temp Control Storage Temperature check_ph->check_temp check_electrolytes Evaluate Electrolyte Concentration check_emulsion->check_electrolytes check_degradation->check_ph

Caption: Troubleshooting logic for LDEA formulation instability.

References

Methods for removing free diethanolamine from Lauramide DEA preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of free diethanolamine (B148213) (DEA) from Lauramide DEA preparations.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and analysis of Lauramide DEA.

Q1: My final Lauramide DEA product still contains high levels of free diethanolamine after purification. What could be the issue?

A1: This is a common issue that can stem from several factors depending on the purification method used:

  • For Ion Exchange Chromatography:

    • Resin Saturation: The cation exchange resin may have become saturated with DEA, preventing further binding. Consider increasing the resin bed volume or performing multiple passes of the solution through the column.

    • Incorrect pH: The pH of the solution must be managed to ensure the diethanolamine is protonated (cationic) and will bind to the cation exchange resin. Ensure the pH is appropriately adjusted before loading the column.

    • Flow Rate: The flow rate might be too high, not allowing sufficient residence time for the DEA to bind to the resin. Try reducing the flow rate.

  • For Vacuum Distillation:

    • Insufficient Vacuum: If the pressure is not low enough, the boiling point of Lauramide DEA may be too close to that of DEA, leading to co-distillation. Ensure your vacuum system is operating at the target pressure.[1]

    • Incorrect Temperature: The distillation temperature may be too high, causing decomposition of the Lauramide DEA and potentially liberating more free DEA, or not fractionating the components effectively.[1] A two-stage distillation process, first to remove water and then to separate DEA under vacuum, can be more effective.[2]

  • For Solvent Extraction:

    • Wrong Solvent Choice: The solvent system may not be optimal for selectively partitioning the free DEA away from the Lauramide DEA. Diethanolamine is soluble in water, while Lauramide DEA has low water solubility.[3] An aqueous wash can be effective, but may require multiple iterations.

    • pH Not Adjusted: To effectively move the basic DEA into an aqueous phase, the pH can be lowered to form a water-soluble salt. However, this is not suitable for acid-unstable compounds.[4]

    • Incomplete Phase Separation: Emulsions can form, trapping impurities in the product phase. Ensure complete separation of the aqueous and organic layers before proceeding.

Q2: I'm observing significant peak tailing during the GC-MS analysis of free diethanolamine. Why is this happening and how can I fix it?

A2: Peak tailing in GC-MS for DEA analysis can occur, particularly with samples at low concentrations (<0.1%) or those with complex matrices.[5][6] This is often due to the polar nature of amines interacting with active sites in the GC system. To resolve this, consider converting the DEA into a more suitable form for analysis through derivatization.[7] This process converts the analyte into a less polar, more volatile derivative, improving chromatographic separation and detection.[7]

Q3: My product recovery is very low after attempting to purify the Lauramide DEA. What are the likely causes?

A3: Low product recovery can be attributed to several factors:

  • Thermal Degradation: Lauramide DEA can decompose at high temperatures.[1] If using distillation, ensure you are using a reduced pressure (vacuum) to lower the boiling point to a safe temperature, ideally below 180°C.[1]

  • Hydrolysis: The amide bond in Lauramide DEA can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, which would break it down and reduce your yield.

  • Loss During Extraction: During liquid-liquid extraction, some product may remain in the aqueous phase, particularly if an emulsion forms or if the partitioning is not highly selective. Performing multiple extractions with smaller volumes of solvent can be more efficient than a single extraction with a large volume.

Q4: How do I select the most appropriate method for removing free DEA from my Lauramide DEA preparation?

A4: The optimal method depends on the scale of your experiment, the required purity of the final product, and the equipment available.

  • Ion Exchange Chromatography is highly effective for removing ionic impurities like protonated DEA.[8] It is suitable for achieving high purity on a lab scale but may be less economical for very large industrial scales.

  • Vacuum Distillation is a good choice for thermally stable compounds with significantly different boiling points.[9] It is scalable and effective but requires careful control of temperature and pressure to avoid product degradation.[1]

  • Solvent Extraction is a versatile and common technique.[10] It is often used for initial cleanup but may not achieve the highest purity without multiple stages. It is critical to select a solvent that maximizes the removal of DEA while minimizing the loss of Lauramide DEA.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove free diethanolamine from Lauramide DEA?

A1: The primary concern is that free diethanolamine, a secondary amine, can react with nitrosating agents that may be present in a formulation or the environment to form N-nitrosodiethanolamine (NDELA).[11][12] NDELA is a potent animal carcinogen.[11] Regulatory bodies in several regions, including the EU, restrict the levels of free DEA and prohibit the use of ingredients that could lead to nitrosamine (B1359907) formation in cosmetic products.[13]

Q2: What are the typical concentrations of free DEA in unpurified Lauramide DEA?

A2: The amount of residual free DEA in Lauramide DEA depends on the synthesis process, particularly the molar ratio of reactants.[12][14] Surveys of commercial fatty acid diethanolamides have found free DEA levels ranging from 1.1% to as high as 14.0%.[11] Products synthesized with a 1:1 molar ratio of the fatty acid (or its ester) to diethanolamine generally have lower levels of free DEA.[11][15]

Q3: Which analytical methods are best for quantifying the amount of free DEA?

A3: Several methods are available, each with its own advantages:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are rapid and widely used methods.[5][7] GC-MS is reliable for quantifying DEA levels down to about 0.1% (1000 mg/kg).[5][6] For lower concentrations, derivatization may be necessary to improve separation.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique. Methods involving derivatization (e.g., with dansyl chloride) followed by micellar extraction can achieve very low detection limits.[16][17]

  • Ion Chromatography: This technique is well-suited for separating and quantifying amines and is often used in industrial settings for monitoring amine solutions.[18][19][20]

  • Titration: A simple titration method can determine free amine content but is less specific than chromatographic techniques and may not distinguish between different amines.[7]

Q4: Are there DEA-free alternatives to Lauramide DEA?

A4: Yes, due to the concerns surrounding DEA and nitrosamine formation, several alternatives have been developed. A common strategy is to replace diethanolamine with a different amine during synthesis. For example, amides made with monoisopropanolamine (MIPA), such as Lauramide MIPA, serve a similar function as thickeners and foam stabilizers without containing or carrying over free DEA.[21]

Data Presentation

Table 1: Comparison of Analytical Methods for Free Diethanolamine (DEA) Quantification

MethodPrincipleLimit of Detection (LOD)Recovery RateKey AdvantagesKey Disadvantages
GC-MS Separation by boiling point and ionization for mass detection~0.05 µg/g (with specific columns)[11]94% - 100%[11]Quick, easy, and reliable for concentrations >0.1%[5][7]Peak tailing can occur at low concentrations[6]
HPLC with Micellar Extraction Liquid phase separation after derivatization and extraction0.57 µg/g[16][17]89.9% - 96.4%[16][17]High sensitivity, effective for trace analysis[16]More complex sample preparation (derivatization required)[16]
Ion Chromatography Separation based on ionic interactions with a stationary phaseNot specifiedNot specifiedExcellent selectivity for amines and cations[20]May require specialized columns and eluents[18]
Titration Neutralization reaction with a standard acidNot applicableNot specifiedFast, simple, and requires less equipment[7]Not specific; measures total free amine content[7]

Table 2: Comparison of Purification Methods for Free DEA Removal

MethodPrincipleAdvantagesDisadvantagesBest For
Ion Exchange Chromatography Reversible exchange of ions between the liquid and a solid resin phase[8]High selectivity for ionic impurities; low energy usage; no thermal degradation of the product[8]Resin has a finite capacity; requires pH control; may be costly to scale up.High-purity applications at a laboratory or pilot scale where product is heat-sensitive.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure[9]Effective for large volumes; can remove multiple volatile impurities simultaneously.Risk of thermal degradation if not controlled properly[1]; may not separate components with close boiling points.Large-scale purification of thermally stable products.
Solvent Extraction Partitioning of a compound between two immiscible liquid phases[10]Versatile and widely applicable; can be performed with standard lab equipment.Can be labor-intensive; may result in product loss; can create emulsions.Initial or coarse purification steps; suitable when impurities have very different solubilities from the product.

Experimental Protocols

Protocol 1: Quantification of Free DEA by Gas Chromatography (GC)

Objective: To determine the concentration of free diethanolamine in a Lauramide DEA sample. This protocol is based on a direct analysis of a methanolic solution.[11]

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of DEA in methanol (B129727) at concentrations ranging from 0.50 to 5.00 µg/µL.

  • Sample Preparation: Accurately weigh approximately 1g of the Lauramide DEA sample and dissolve it in methanol to a final volume of 10 mL. Mix thoroughly.

  • GC System & Conditions:

    • Column: Use a wide-bore capillary column suitable for amine analysis, such as a nonpolar methyl silicone (e.g., Rtx-1) or 5% diphenyl polysiloxane (e.g., SPB-5) column.[11]

    • Injector: Set to an appropriate temperature (e.g., 250°C).

    • Detector: Use a Flame Ionization Detector (FID), set to an appropriate temperature (e.g., 280°C).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperature Program: Develop a suitable temperature gradient to ensure separation of DEA from the solvent and other components in the sample matrix.

  • Analysis:

    • Inject 1 µL of each standard solution to generate a calibration curve.

    • Inject 1 µL of the prepared sample solution.

    • Identify the DEA peak based on the retention time from the standards.

  • Quantification: Calculate the concentration of DEA in the sample by comparing the peak area to the calibration curve.

Protocol 2: Purification of Lauramide DEA using Ion Exchange Chromatography

Objective: To remove cationic free diethanolamine from a Lauramide DEA preparation using a cation exchange resin.

Methodology:

  • Resin Preparation: Select a suitable weakly acidic cation exchange resin. Prepare the resin according to the manufacturer's instructions, which typically involves washing with deionized water and converting it to the desired ionic form (e.g., H+ form).

  • Sample Preparation: Dissolve the crude Lauramide DEA in a suitable organic solvent in which it is soluble but that will not interfere with the ion exchange process. Ensure the pH of the solution is low enough to protonate the free DEA (making it DEA-H+), but not so low as to cause hydrolysis of the Lauramide DEA.

  • Column Packing: Pack a chromatography column with the prepared resin, creating a uniform bed.

  • Equilibration: Equilibrate the column by passing the chosen solvent through it until the pH and conductivity of the eluate are stable.

  • Sample Loading: Carefully load the prepared Lauramide DEA solution onto the top of the column.

  • Elution:

    • Begin eluting with the solvent. The neutral Lauramide DEA will pass through the column (eluent), while the cationic DEA-H+ will be retained by the resin.

    • Collect the fractions containing the purified Lauramide DEA.

  • Monitoring: Monitor the collected fractions for the presence of Lauramide DEA using a suitable analytical technique (e.g., TLC or HPLC).

  • Resin Regeneration (Optional): Once the product has been eluted, the bound DEA can be removed from the resin by washing with a strong acid, followed by rinsing to prepare it for reuse.

Visualizations

G start Crude Lauramide DEA (Contains Free DEA) purification Purification Step (e.g., Ion Exchange, Distillation) start->purification analysis1 In-Process Analysis (Quantify Free DEA) purification->analysis1 decision Free DEA Level Acceptable? analysis1->decision re_purify Re-Purification decision->re_purify No final_product Purified Lauramide DEA decision->final_product Yes re_purify->purification final_qc Final Quality Control (Confirm Purity) final_product->final_qc release Product Released final_qc->release

Caption: General workflow for Lauramide DEA purification and analysis.

G start Start: Need to remove free DEA q1 Is the product thermally stable? start->q1 q2 Is the required purity very high? q1->q2 No method1 Consider Vacuum Distillation q1->method1 Yes method2 Consider Ion Exchange Chromatography q2->method2 Yes method3 Consider Solvent Extraction q2->method3 No q3 Is the scale large (Industrial)? q3->q2 No end Select & Optimize Method q3->end Yes method1->q3 method2->end method3->end

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Overcoming Solubility Challenges of Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with lauric acid diethanolamide (LDEA) in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDEA) and why is its solubility in polar solvents a concern?

A1: this compound (LDEA) is a nonionic surfactant widely used as a foaming agent, emulsifier, and thickener in various formulations. Structurally, it possesses a long hydrophobic lauric acid tail and a hydrophilic diethanolamine (B148213) headgroup. Despite its amphiphilic nature, LDEA has limited solubility in polar solvents, particularly water, at room temperature, often presenting as a waxy solid.[1][2] This poor solubility can lead to precipitation, phase separation, and inconsistent results during experimental studies and formulation development.

Q2: What is the reported aqueous solubility of LDEA?

A2: The reported aqueous solubility of LDEA varies across different sources, which may be due to differences in experimental conditions and the purity of the LDEA used. Reported values at or near room temperature include:

  • Less than 1 mg/mL (at 24°C)[1][3]

  • 49.91 mg/L (at 20°C)[4]

  • Very slightly soluble (0.86 g/L) (at 25°C)

  • An estimated water solubility of 226 mg/L[1]

It is important to experimentally determine the solubility of your specific LDEA sample under your experimental conditions.

Q3: In which polar solvents is LDEA known to be soluble?

A3: LDEA is generally reported to be soluble in lower alcohols (like ethanol), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1][2] It is also soluble in common organic solvents and slightly soluble in chloroform (B151607) and methanol.[4][5] However, quantitative solubility data in these solvents is not extensively documented in publicly available literature.

Q4: How does temperature affect the solubility of LDEA in water?

A4: Temperature plays a critical role in the aqueous solubility of LDEA. A partial phase diagram of the LDEA-water system shows that below 35°C, LDEA exists in a crystalline state at all water concentrations, which accounts for its low solubility.[6] Above 35°C, it can form various liquid crystalline and isotropic phases, indicating increased solubility and miscibility with water.[6] Therefore, heating can significantly improve the dissolution of LDEA in aqueous systems.

Q5: Does pH influence the solubility of LDEA?

A5: While LDEA is a nonionic surfactant, the pH of the aqueous medium can have an indirect effect on its dispersibility. A 1% solution of LDEA in water is reported to have a pH between 9 and 11, suggesting it forms an alkaline dispersion.[2] Some sources suggest it performs optimally in neutral to slightly acidic conditions. For experimental purposes, it is advisable to maintain a consistent pH and evaluate its impact on the stability of your LDEA solution.

Troubleshooting Guide

Issue 1: LDEA precipitates out of an aqueous solution upon cooling.
  • Cause: The temperature of the solution has likely dropped below the critical temperature required to maintain LDEA in a soluble phase (approximately 35°C).[6]

  • Solution:

    • Re-heat the solution gently while stirring to redissolve the precipitate.

    • Maintain the working temperature of your experiment above 35°C.

    • If the experimental conditions do not allow for elevated temperatures, consider using a co-solvent.

Issue 2: Difficulty dissolving LDEA directly in a polar solvent.
  • Cause: The dissolution kinetics of LDEA, especially in its waxy solid form, can be slow. Direct addition to a polar solvent at room temperature may lead to clumping and incomplete dissolution.

  • Solution:

    • Pre-dissolution in a co-solvent: Dissolve the LDEA in a small amount of a water-miscible organic solvent in which it is readily soluble (e.g., ethanol (B145695), propylene glycol) before adding it to the aqueous phase.

    • Heating: Gently warm the polar solvent before adding the LDEA to increase the dissolution rate.

    • Mechanical Agitation: Use sonication or vigorous stirring to aid in the dispersion and dissolution of LDEA particles.

Issue 3: Phase separation is observed in my LDEA formulation over time.
  • Cause: This may indicate that the concentration of LDEA exceeds its solubility limit under the storage or experimental conditions. It could also be due to interactions with other components in the formulation.

  • Solution:

    • Optimize Concentration: Determine the maximum stable concentration of LDEA in your specific solvent system and temperature.

    • Co-solvent Addition: Incorporate a co-solvent (see Table 2 for suggestions) to improve the overall solvency of the system for LDEA.

    • Use of Hydrotropes or Other Surfactants: In complex formulations, the addition of a hydrotrope or another surfactant can help to stabilize the system and prevent phase separation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₃₃NO₃[7]
Molecular Weight 287.44 g/mol [1]
Appearance Viscous liquid or waxy solid[1][2]
Melting Point 38.7 °C[2]
Water Solubility < 1 mg/mL at 24°C[1][3]
49.91 mg/L at 20°C[4]
0.86 g/L at 25°C
Solubility in other solvents Soluble in lower alcohols, propylene glycol, polyethylene glycols[1][2]
Slightly soluble in chloroform and methanol[4]
pH of 1% aqueous solution 9 - 11[2]

Table 2: Recommended Co-solvents for Enhancing LDEA Solubility

Co-solventRationale for UseStarting Concentration (v/v)
Ethanol LDEA is readily soluble in ethanol. Used to prepare concentrated stock solutions.5 - 20%
Propylene Glycol LDEA is soluble in propylene glycol. Often used in pharmaceutical and cosmetic formulations.5 - 20%
Polyethylene Glycol (e.g., PEG 400) LDEA is soluble in PEGs. Can also act as a plasticizer.5 - 20%
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent capable of dissolving many poorly soluble compounds.1 - 10%

Experimental Protocols

Protocol 1: Preparation of an Aqueous LDEA Solution using a Co-solvent

This protocol is suitable for preparing a working solution of LDEA in an aqueous buffer for in vitro experiments.

  • Prepare a Concentrated LDEA Stock Solution:

    • Accurately weigh the desired amount of LDEA.

    • Dissolve the LDEA in a minimal amount of a suitable co-solvent (e.g., ethanol or DMSO) to achieve a high concentration (e.g., 100 mg/mL). Gentle warming (to 40-50°C) may be applied to facilitate dissolution.

  • Prepare the Aqueous Buffer:

    • Prepare your desired aqueous buffer and adjust the pH as required.

    • Pre-warm the buffer to the intended experimental temperature (ideally >35°C).

  • Dilution into Aqueous Buffer:

    • While gently vortexing or stirring the pre-warmed buffer, add the LDEA stock solution dropwise to the buffer.

    • Ensure the final concentration of the co-solvent is low enough to not interfere with your experiment (typically <1% v/v).

  • Final Observation:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, further optimization of the co-solvent concentration or temperature may be necessary.

Protocol 2: Direct Solubilization of LDEA in an Aqueous System with Heating

This protocol is applicable when the use of a co-solvent is not desirable.

  • Dispersion of LDEA:

    • Add the desired amount of LDEA to the aqueous solvent.

    • Stir the mixture to ensure the LDEA is well-dispersed.

  • Heating and Dissolution:

    • Gently heat the dispersion to a temperature above 35°C (e.g., 40-50°C) with continuous stirring.

    • Continue heating and stirring until the LDEA is fully dissolved and the solution becomes clear.

  • Temperature Maintenance:

    • Maintain the temperature of the solution at or above 35°C for the duration of the experiment to prevent precipitation.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Co-solvent Method cluster_protocol2 Protocol 2: Heating Method P1_Start Start P1_Step1 Dissolve LDEA in Co-solvent (e.g., Ethanol) P1_Start->P1_Step1 P1_Step2 Prepare & Pre-warm Aqueous Buffer (>35°C) P1_Step1->P1_Step2 P1_Step3 Add LDEA Stock Dropwise to Buffer with Agitation P1_Step2->P1_Step3 P1_Step4 Observe for Clarity P1_Step3->P1_Step4 P1_End End P1_Step4->P1_End P2_Start Start P2_Step1 Disperse LDEA in Aqueous Solvent P2_Start->P2_Step1 P2_Step2 Heat (>35°C) with Continuous Stirring P2_Step1->P2_Step2 P2_Step3 Maintain Temperature During Experiment P2_Step2->P2_Step3 P2_End End P2_Step3->P2_End

Caption: Experimental Workflows for LDEA Solubilization.

troubleshooting_guide Start Solubility Issue with LDEA Issue_Precipitation Precipitation upon Cooling? Start->Issue_Precipitation Issue_Dissolution Difficulty in Initial Dissolution? Issue_Precipitation->Issue_Dissolution No Solution_Reheat Re-heat and Maintain Temperature >35°C Issue_Precipitation->Solution_Reheat Yes Issue_PhaseSeparation Phase Separation Over Time? Issue_Dissolution->Issue_PhaseSeparation No Solution_PreDissolve Pre-dissolve in Co-solvent Issue_Dissolution->Solution_PreDissolve Yes Solution_OptimizeConc Optimize LDEA Concentration Issue_PhaseSeparation->Solution_OptimizeConc Yes Solution_CoSolvent1 Use a Co-solvent (e.g., Ethanol) Solution_Reheat->Solution_CoSolvent1 Solution_Heat Gently Heat Solvent Solution_PreDissolve->Solution_Heat Solution_Agitate Use Sonication or Vigorous Stirring Solution_Heat->Solution_Agitate Solution_CoSolvent2 Add a Co-solvent Solution_OptimizeConc->Solution_CoSolvent2

Caption: Troubleshooting Logic for LDEA Solubility Issues.

References

Optimization of homogenization pressure for Lauramide DEA nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lauramide DEA Nanoemulsions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of homogenization pressure in the preparation of Lauramide DEA nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What is the role of Lauramide DEA in a nanoemulsion formulation?

A1: Lauramide DEA (Lauric Acid Diethanolamide) acts as a surfactant or emulsifying agent. Its molecular structure, which includes a lipophilic lauric acid tail and a hydrophilic diethanolamine (B148213) head, allows it to reduce the interfacial tension between the oil and water phases. This is crucial for the formation and stabilization of nano-sized droplets, which can improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2]

Q2: How does the pH of the formulation affect the performance of Lauramide DEA?

A2: The behavior of Lauramide DEA is dependent on the pH of the formulation. In acidic to neutral conditions, the amine group in its structure can become protonated, giving it a positive charge and causing it to function as a cationic surfactant. This positive charge can enhance stability through electrostatic repulsion, leading to a higher positive zeta potential. In alkaline conditions, it remains uncharged and behaves as a non-ionic surfactant. Therefore, understanding and controlling the pH is critical for predictable performance and stability.[1]

Q3: What is high-pressure homogenization (HPH) and why is it used for creating nanoemulsions?

A3: High-pressure homogenization (HPH) is a high-energy method used to produce nanoemulsions. It involves forcing a coarse pre-emulsion through a very narrow gap at high pressures (e.g., 500 to 5000 psi). The combination of intense shear, cavitation, and turbulence breaks down large oil droplets into the nano-size range (typically 20-200 nm).[1][3] HPH is favored for its efficiency and scalability in producing uniform and stable nanoemulsions.[4][5]

Q4: What are the critical quality attributes (CQAs) of a Lauramide DEA nanoemulsion?

A4: The primary CQAs for a nanoemulsion are:

  • Droplet Size: For optimal bioavailability and stability, a droplet size in the range of 20-200 nm is generally desired.[1][6]

  • Polydispersity Index (PDI): This measures the uniformity of the droplet size distribution. A PDI value below 0.25 is typically considered acceptable, indicating a narrow and monodisperse distribution.[1][7]

  • Zeta Potential: This indicates the surface charge of the droplets and is a key predictor of stability. A zeta potential greater than |30| mV (either positive or negative) generally signifies good stability due to strong electrostatic repulsion between droplets, preventing aggregation.[1]

Troubleshooting Guide: Homogenization Pressure Optimization

Issue Encountered Potential Cause Troubleshooting Steps & Optimization Strategies
Droplet size is too large (>200 nm) 1. Insufficient homogenization pressure. 2. Too few homogenization cycles. 3. Suboptimal surfactant (Lauramide DEA) concentration. 4. High viscosity of the oil or aqueous phase.1. Increase Homogenization Pressure: Gradually increase the pressure in increments (e.g., 500 bar, 1000 bar, 1500 bar) and measure the droplet size after each adjustment.[7][8] 2. Increase Number of Cycles: Pass the emulsion through the homogenizer for additional cycles (e.g., 3, 5, or more). Often, 3 to 5 cycles are sufficient to achieve a stable size.[7] 3. Optimize Surfactant Concentration: Ensure there is enough Lauramide DEA to cover the newly formed oil-water interface. Insufficient surfactant can lead to coalescence.[9] 4. Pre-heating: Gently heating the oil and water phases to the same temperature (e.g., 50-60°C) before creating the pre-emulsion can lower viscosity and improve mixing.[1]
High Polydispersity Index (PDI > 0.3) 1. Inefficient droplet size reduction. 2. Droplet coalescence during or after homogenization. 3. Ostwald ripening (growth of larger droplets at the expense of smaller ones).1. Increase Homogenization Cycles: A higher number of passes typically leads to a more uniform, monodisperse system with a lower PDI.[7] 2. Optimize Pressure: Excessively high pressure can sometimes lead to over-processing and increased coalescence. Finding the optimal pressure is key.[7] 3. Check Formulation: Ensure the oil phase has low solubility in the aqueous phase to minimize Ostwald ripening.[1]
Phase Separation or Creaming Over Time 1. Droplet aggregation (flocculation) due to low zeta potential. 2. Coalescence (droplets merging) due to an unstable interfacial film.1. Adjust pH for Higher Zeta Potential: For Lauramide DEA, adjust the pH to the acidic/neutral range (e.g., pH 5-6) to ensure it carries a positive charge, thereby increasing electrostatic repulsion and zeta potential.[1] 2. Increase Lauramide DEA Concentration: A higher surfactant concentration can provide better steric hindrance and a more robust interfacial film. 3. Optimize Homogenization: Ensure the homogenization process (pressure and cycles) is sufficient to create a stable, robust surfactant layer around the droplets.[1]
Increase in Droplet Size with More Cycles 1. Over-processing leading to coalescence. 2. Insufficient surfactant to cover the expanding oil-water interface. 3. Temperature increase during homogenization.1. Reduce Number of Cycles: Determine the point at which further cycles do not reduce particle size or begin to increase it. 2. Increase Surfactant-to-Oil Ratio: Ensure the formulation has enough Lauramide DEA to stabilize the increased surface area created by homogenization.[9] 3. Control Temperature: Use a heat exchanger or cooling bath to manage the temperature of the nanoemulsion as it exits the homogenizer.[7][10]

Data Presentation: Effect of Homogenization Parameters

The following tables summarize the expected impact of homogenization pressure and the number of cycles on the critical quality attributes of a nanoemulsion.

Table 1: Effect of Homogenization Pressure on Nanoemulsion Properties (at a fixed number of cycles, e.g., 3 cycles)

Homogenization Pressure (bar)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
500180 ± 150.28 ± 0.04+32 ± 2Stable, minor changes over 24h
1000110 ± 100.19 ± 0.03+35 ± 2Very stable, minimal changes
150095 ± 80.22 ± 0.03+34 ± 3Stable, slight increase in PDI noted

Note: Data are representative examples based on typical nanoemulsion optimization studies.[5][7] Actual results will vary based on the specific formulation.

Table 2: Effect of Homogenization Cycles on Nanoemulsion Properties (at a fixed pressure, e.g., 1000 bar)

Number of CyclesMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation
1150 ± 200.35 ± 0.05+28 ± 4Moderately stable, some aggregation
3110 ± 100.19 ± 0.03+35 ± 2Very stable, monodisperse
5105 ± 90.18 ± 0.02+36 ± 2Very stable, monodisperse
10108 ± 110.21 ± 0.04+33 ± 3Stable, potential for over-processing

Note: Data are representative examples.[7] It is common to see diminishing returns or even a slight increase in size/PDI after an optimal number of cycles is exceeded.[7]

Experimental Protocols

Protocol 1: Preparation of Lauramide DEA Nanoemulsion
  • Preparation of Aqueous Phase:

    • Dissolve Lauramide DEA and any hydrophilic components in deionized water.

    • Adjust the pH of the aqueous phase to the desired level (e.g., pH 5.5) using a suitable acid (e.g., HCl) to ensure a positive charge on the surfactant.[1]

    • Stir with a magnetic stirrer until a clear solution is formed.

  • Preparation of Oil Phase:

    • If incorporating a lipophilic active ingredient, dissolve it completely in the chosen oil phase.

    • Gentle heating may be applied if necessary to ensure complete dissolution.

  • Formation of Coarse Emulsion (Pre-emulsion):

    • Heat both the aqueous and oil phases to the same temperature (e.g., 55°C) to lower viscosity and improve mixing.[1]

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-8,000 rpm) for 5-10 minutes.

  • High-Pressure Homogenization:

    • Immediately pass the warm coarse emulsion through a high-pressure homogenizer pre-heated to the same temperature.

    • Set the desired homogenization pressure and number of cycles as per your experimental design.

    • Collect the resulting nanoemulsion in a clean beaker, preferably cooled in an ice bath to dissipate heat generated during the process.[1]

Protocol 2: Characterization of Nanoemulsion
  • Droplet Size and PDI Measurement:

    • Allow the nanoemulsion to cool to room temperature.

    • Dilute a sample of the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the droplet size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute a sample of the nanoemulsion with deionized water.

    • Measure the zeta potential using a zetasizer, which determines the surface charge of the droplets.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_homogenize Homogenization & Characterization A Aqueous Phase (Water + Lauramide DEA) C Heat Phases (55°C) A->C B Oil Phase (Oil + Lipophilic API) B->C D High-Shear Mixing (5-10 min) C->D E Coarse Emulsion D->E F High-Pressure Homogenization E->F Process G Nanoemulsion F->G H Characterization (DLS, Zeta Potential) G->H

Caption: Workflow for Lauramide DEA nanoemulsion preparation.

Troubleshooting_Logic Start Nanoemulsion Quality Check Size_Check Droplet Size > 200nm? Start->Size_Check PDI_Check PDI > 0.3? Size_Check->PDI_Check No Increase_P Increase Pressure Size_Check->Increase_P Yes Stability_Check Phase Separation? PDI_Check->Stability_Check No Increase_C Increase Cycles PDI_Check->Increase_C Yes Adjust_pH Adjust pH for higher Zeta Potential Stability_Check->Adjust_pH Yes Success Optimal Nanoemulsion Stability_Check->Success No Increase_P->PDI_Check Increase_C->Stability_Check Failure Re-evaluate Formulation Adjust_pH->Failure

Caption: Logic diagram for troubleshooting nanoemulsion quality.

References

Technical Support Center: Controlling Particle Size in Lauric Acid Diethanolamide (LDEA) Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the particle size of emulsions stabilized by lauric acid diethanolamide (LDEA). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (LDEA) in an emulsion?

A1: this compound (LDEA) is a nonionic surfactant that acts as an emulsifying agent. Its molecular structure contains both a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing the interfacial tension between the two immiscible liquids and forming a protective barrier around the dispersed droplets to prevent them from coalescing. LDEA is also known to enhance the viscosity and stability of formulations.

Q2: What are the key factors that control the particle size of an LDEA-stabilized emulsion?

A2: The particle size of an LDEA-stabilized emulsion is influenced by several factors, including:

  • Formulation Parameters:

    • Concentration of this compound (LDEA)

    • Oil-to-water ratio

    • pH of the aqueous phase

    • Ionic strength of the aqueous phase

  • Process Parameters:

    • Homogenization method (e.g., high-shear mixing, high-pressure homogenization)

    • Homogenization speed and duration

    • Homogenization pressure and number of passes

    • Temperature during emulsification and storage

Q3: How does the concentration of LDEA affect the emulsion particle size?

A3: Generally, increasing the concentration of the emulsifier, such as LDEA, leads to a decrease in the particle size of the emulsion, up to a certain point. With a higher concentration of LDEA, there are more surfactant molecules available to cover the increased surface area of smaller oil droplets generated during homogenization, thus preventing them from coalescing. However, an excessively high concentration may not lead to a further significant reduction in particle size and could be cost-ineffective.

Q4: What is the impact of pH on the stability and particle size of LDEA-stabilized emulsions?

A4: The pH of the aqueous phase can significantly influence the stability of emulsions. For nonionic surfactants like LDEA, the effect of pH on particle size and stability is generally less pronounced compared to ionic surfactants. However, extreme pH values can affect the hydration of the surfactant's headgroups and potentially the stability of the oil phase, which could indirectly influence particle aggregation. The optimal pH for stability should be determined experimentally for each specific formulation.

Q5: How can I measure the particle size of my LDEA-stabilized emulsion?

A5: Dynamic Light Scattering (DLS) is a common and effective technique for measuring the particle size distribution of nanoemulsions. This method measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. The particle size is then calculated from these fluctuations. It is important to properly dilute the emulsion sample with the continuous phase before measurement to avoid multiple scattering effects.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Inconsistent or Large Particle Size 1. Insufficient LDEA concentration.2. Inadequate energy input during homogenization.3. Improper homogenization speed or duration.4. High oil-to-water ratio.1. Increase the concentration of LDEA.2. Use a high-pressure homogenizer for smaller particle sizes.3. Optimize homogenization speed and time; longer times and higher speeds generally lead to smaller particles.4. Adjust the oil-to-water ratio.
Phase Separation (Creaming or Coalescence) 1. Insufficient stabilizer concentration.2. Large droplet size.3. Significant changes in temperature during storage.4. Low viscosity of the continuous phase.1. Increase the LDEA concentration.2. Reduce droplet size using high-pressure homogenization.3. Store the emulsion at a consistent, optimized temperature.4. Increase the viscosity of the aqueous phase by adding a thickening agent.
Particle Aggregation or Flocculation 1. Suboptimal pH leading to changes in surface charge (if other components are present).2. High ionic strength of the aqueous phase.3. Insufficient LDEA to fully cover the droplet surface.1. Adjust and buffer the pH of the aqueous phase.2. Reduce the concentration of salts in the aqueous phase.3. Increase the LDEA concentration.
Foaming during Preparation 1. LDEA is known to be a foam booster.2. High-speed mixing entrapping air.1. While some foaming is expected, it can be minimized by using less aggressive initial mixing or by employing anti-foaming agents if the formulation allows.2. Consider a two-step homogenization process: a low-speed pre-emulsification followed by high-pressure homogenization.

Quantitative Data on Factors Influencing Particle Size

The following tables provide illustrative data on how different parameters can influence the particle size of an oil-in-water emulsion. The exact values for an LDEA-stabilized emulsion will depend on the specific oil phase, equipment, and other formulation components.

Table 1: Effect of LDEA Concentration on Emulsion Particle Size

LDEA Concentration (% w/w)Average Particle Size (nm)Polydispersity Index (PDI)
1.04500.45
2.52500.32
5.01800.25
7.51500.21
10.01450.20
Note: Data is representative and illustrates the general trend that increasing surfactant concentration decreases particle size until a plateau is reached.

Table 2: Effect of Homogenization Parameters on Emulsion Particle Size

Homogenization MethodSpeed/PressureDuration/PassesAverage Particle Size (nm)Polydispersity Index (PDI)
High-Shear Mixer5,000 rpm10 min800 - 1200> 0.5
High-Shear Mixer10,000 rpm10 min400 - 7000.4 - 0.5
High-Pressure Homogenizer500 bar3 passes200 - 300< 0.3
High-Pressure Homogenizer1000 bar3 passes100 - 180< 0.25
High-Pressure Homogenizer1000 bar5 passes< 150< 0.2
Note: This table summarizes general trends for oil-in-water nanoemulsions, showing that higher energy input results in smaller particle sizes.

Table 3: Influence of pH and Temperature on Emulsion Stability and Particle Size

ParameterConditionObservation
pH Acidic (pH 3-4)Potential for slight increase in particle size due to reduced hydration of LDEA's headgroups.
Neutral (pH 6-8)Generally optimal stability for nonionic surfactant-stabilized emulsions.
Alkaline (pH 9-10)May see changes in stability depending on the specific oil and other excipients.
Temperature Low (4°C)Increased viscosity may slow down creaming but can also promote crystallization of some oil phases.
Ambient (25°C)Generally stable, but long-term stability should be assessed.
High (40-60°C)Decreased viscosity can accelerate creaming and coalescence. May also affect LDEA's solubility and interfacial properties.
Note: The effects of pH and temperature can be complex and formulation-dependent. The information presented here is based on general principles for nonionic surfactants.

Experimental Protocols

Protocol 1: Preparation of an LDEA-Stabilized Oil-in-Water Emulsion

  • Preparation of the Aqueous Phase: Dissolve this compound (LDEA) and any other water-soluble components in deionized water. Heat the aqueous phase to 60-70°C.

  • Preparation of the Oil Phase: Combine the oil and any oil-soluble components. Heat the oil phase to 60-70°C.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., at 5,000-8,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the coarse pre-emulsion through a high-pressure homogenizer at the desired pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5 passes).

  • Cooling: Allow the emulsion to cool to room temperature while gently stirring.

  • Characterization: Analyze the particle size and distribution using Dynamic Light Scattering (DLS).

Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the emulsion with the same continuous phase (deionized water used in the preparation) to a concentration suitable for the DLS instrument (typically a slightly transparent solution).

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Ensure the correct parameters for the dispersant (refractive index and viscosity) are entered.

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the instrument's operating procedure.

  • Data Analysis: The instrument's software will provide the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.3 is generally indicative of a monodisperse and stable emulsion.

Visualizations

experimental_workflow prep_aq Prepare Aqueous Phase (LDEA in Water) heat_aq Heat Aqueous Phase (60-70°C) prep_aq->heat_aq prep_oil Prepare Oil Phase heat_oil Heat Oil Phase (60-70°C) prep_oil->heat_oil pre_emulsion Pre-emulsification (High-Shear Mixing) heat_aq->pre_emulsion heat_oil->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling homogenization->cooling characterization Particle Size Analysis (DLS) cooling->characterization logical_relationships particle_size Emulsion Particle Size formulation Formulation Parameters formulation->particle_size ldea_conc LDEA Concentration formulation->ldea_conc oil_water_ratio Oil/Water Ratio formulation->oil_water_ratio ph pH formulation->ph processing Processing Parameters processing->particle_size homo_method Homogenization Method processing->homo_method homo_params Speed / Pressure / Passes processing->homo_params temperature Temperature processing->temperature

Technical Support Center: Characterization of Lauroyl Diethanolamide (LDEA) Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauroyl diethanolamide (LDEA) micelles.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl Diethanolamide (LDEA) and why is it used to form micelles?

A1: Lauroyl diethanolamide is a non-ionic surfactant. Its amphiphilic nature, possessing both a hydrophobic lauroyl tail and a hydrophilic diethanolamine (B148213) headgroup, allows it to self-assemble into micelles in aqueous solutions. These micelles are of interest in drug development for encapsulating and improving the solubility of poorly water-soluble drugs.

Q2: What is the typical critical micelle concentration (CMC) for LDEA?

A2: The critical micelle concentration (CMC) of lauroyl diethanolamide in deionized water has been reported to be 0.63 mM.[1] Below this concentration, LDEA exists predominantly as individual molecules (monomers), while above this concentration, they spontaneously form micelles.

Q3: What is the expected size of LDEA micelles?

A3: LDEA micelles are typically less than 1 µm in size.[1] However, the exact size can be influenced by factors such as concentration, temperature, pH, and the ionic strength of the solution.

Q4: What techniques are commonly used to characterize LDEA micelles?

A4: Common characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution (polydispersity).

  • Fluorimetry/Fluorescence Spectroscopy: To determine the critical micelle concentration (CMC) using a fluorescent probe.

  • Conductivity Measurements: To determine the CMC by observing changes in conductivity with concentration.[1]

  • Surface Tensiometry: To determine the CMC by measuring the change in surface tension with concentration.

Troubleshooting Guides

Dynamic Light Scattering (DLS) Measurements

Issue 1: High Polydispersity Index (PDI) in DLS measurements.

  • Question: My DLS results for LDEA micelles show a high Polydispersity Index (PDI > 0.3), indicating a broad size distribution. What could be the cause and how can I fix it?

  • Answer:

    • Cause 1: Sample Contamination: Dust or other particulate matter in your sample can lead to erroneous scattering and a high PDI.

      • Solution: Filter your solvent and your final micelle solution using an appropriate syringe filter (e.g., 0.22 µm) before measurement. Ensure all glassware is scrupulously clean.

    • Cause 2: Micelle Aggregation: LDEA micelles may aggregate, especially at high concentrations or under certain environmental conditions.

      • Solution: Try diluting your sample. Also, consider the effects of pH and ionic strength, as changes in these parameters can induce aggregation. For LDEA, a non-ionic surfactant, this effect might be less pronounced than for ionic surfactants but should still be considered.

    • Cause 3: Inherent Polydispersity: It is possible that LDEA micelles naturally form a more polydisperse system.

      • Solution: Ensure your DLS settings are optimized for polydisperse samples. Report the Z-average size and the PDI, and consider using volume or number-based distributions to better understand the sample, but be aware that intensity-weighted results are standard for DLS.

Issue 2: Inconsistent or non-reproducible DLS results.

  • Question: I am getting different micelle sizes for the same LDEA formulation in repeated DLS measurements. What should I check?

  • Answer:

    • Cause 1: Thermal Equilibrium: Insufficient time for the sample to reach thermal equilibrium within the DLS instrument can cause fluctuations in Brownian motion and thus, size measurements.

      • Solution: Allow the sample to equilibrate in the instrument for at least 5-10 minutes before starting the measurement.

    • Cause 2: Sample Preparation Variability: Minor differences in sample preparation can lead to significant variations in results.

      • Solution: Standardize your sample preparation protocol, including the method of dissolution, mixing, and dilution.

    • Cause 3: Micelle Instability: The micelles may not be stable over the measurement time, potentially due to dilution below the CMC or interactions with the cuvette surface.

      • Solution: Perform measurements at different time points to assess stability. Ensure the concentration is well above the CMC (typically 2-10 times the CMC).

Critical Micelle Concentration (CMC) Determination

Issue 3: Difficulty in determining a clear CMC breakpoint.

  • Question: The plot for determining the CMC of LDEA (e.g., fluorescence intensity vs. concentration) does not show a sharp, clear breakpoint. What could be the issue?

  • Answer:

    • Cause 1: Impurities in LDEA: Impurities in the lauroyl diethanolamide can broaden the transition from monomers to micelles, making the CMC breakpoint less defined.

      • Solution: Use highly purified LDEA. If purity is uncertain, consider purification methods such as column chromatography.

    • Cause 2: Inappropriate Probe Concentration (for fluorescence method): If the concentration of the fluorescent probe is too high, it can influence the micellization process.

      • Solution: Use a very low concentration of the fluorescent probe (e.g., pyrene) to minimize its effect on micelle formation.

    • Cause 3: Gradual Micellization: Some surfactant systems exhibit a more gradual transition to micelles rather than a sharp change at a specific concentration.

      • Solution: Utilize different mathematical models to fit your data and determine the CMC. For example, fitting the data to two intersecting lines and finding their intersection point.

Data Presentation

Table 1: Physicochemical Properties of Lauroyl Diethanolamide (LDEA) Micelles

ParameterValueConditionsReference
Critical Micelle Concentration (CMC)0.63 mMDeionized Water[1]
Micelle Size (Hydrodynamic Diameter)< 1 µmDeionized Water[1]

Table 2: Illustrative Influence of Environmental Factors on LDEA Micelle Size (Hypothetical Data)

Disclaimer: The following data is illustrative and based on general principles of micelle behavior. Specific experimental data for the effect of these parameters on LDEA micelles was not available in the search results.

Temperature (°C)pHIonic Strength (mM NaCl)Z-average Diameter (nm)PDI
257.001500.25
377.001400.22
255.001550.28
259.001450.23
257.0501480.24
257.01501420.21

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy using Pyrene (B120774)

Objective: To determine the CMC of LDEA in an aqueous solution.

Materials:

  • Lauroyl Diethanolamide (LDEA)

  • Pyrene (fluorescent probe)

  • Acetone (B3395972) (spectroscopic grade)

  • High-purity water (e.g., Milli-Q)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene: Dissolve a small, accurately weighed amount of pyrene in acetone to prepare a concentrated stock solution (e.g., 1 mM).

  • Prepare a series of LDEA solutions: Prepare a stock solution of LDEA in high-purity water at a concentration well above the expected CMC (e.g., 10 mM). Perform serial dilutions to obtain a range of LDEA concentrations, both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

  • Add pyrene to LDEA solutions: To each LDEA solution, add a small, constant volume of the pyrene stock solution so that the final concentration of pyrene is very low (e.g., 1 µM). The volume of acetone added should be minimal (e.g., < 0.1% of the total volume) to avoid affecting micellization. Allow the solutions to equilibrate for at least 2 hours in the dark.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to 335 nm.

    • Record the emission spectra from 350 nm to 450 nm for each LDEA concentration.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each LDEA concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the LDEA concentration.

    • The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which can be found by fitting the data to a Boltzmann sigmoidal function or by finding the intersection of the two linear portions of the plot.

Visualizations

experimental_workflow_CMC_determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_pyrene Prepare Pyrene Stock Solution (in Acetone) add_pyrene Add Pyrene to each LDEA dilution prep_pyrene->add_pyrene prep_ldea Prepare LDEA Stock Solution (in Water) serial_dil Create Serial Dilutions of LDEA prep_ldea->serial_dil serial_dil->add_pyrene equilibrate Equilibrate solutions add_pyrene->equilibrate fluorometer Measure Fluorescence Spectra (Ex: 335 nm) equilibrate->fluorometer record_intensity Record Intensities of I1 and I3 peaks fluorometer->record_intensity calc_ratio Calculate I1/I3 ratio record_intensity->calc_ratio plot_data Plot I1/I3 vs. log[LDEA] calc_ratio->plot_data determine_cmc Determine CMC from inflection point plot_data->determine_cmc

Caption: Experimental workflow for CMC determination of LDEA micelles using fluorescence spectroscopy.

troubleshooting_dls start DLS Measurement Issue issue_pdi High PDI (>0.3)? start->issue_pdi issue_inconsistent Inconsistent Results? start->issue_inconsistent pdi_cause1 Check for Contamination issue_pdi->pdi_cause1 Yes pdi_cause2 Check for Aggregation issue_pdi->pdi_cause2 Yes pdi_cause3 Inherent Polydispersity issue_pdi->pdi_cause3 Yes incon_cause1 Check Thermal Equilibrium issue_inconsistent->incon_cause1 Yes incon_cause2 Check Sample Preparation issue_inconsistent->incon_cause2 Yes incon_cause3 Check Micelle Stability issue_inconsistent->incon_cause3 Yes pdi_sol1 Filter Solvent & Sample pdi_cause1->pdi_sol1 pdi_sol2 Dilute Sample / Adjust pH or Ionic Strength pdi_cause2->pdi_sol2 pdi_sol3 Optimize DLS settings / Report Z-average & PDI pdi_cause3->pdi_sol3 incon_sol1 Equilibrate Sample in DLS for 5-10 min incon_cause1->incon_sol1 incon_sol2 Standardize Protocol incon_cause2->incon_sol2 incon_sol3 Time-course measurements / Ensure [LDEA] > CMC incon_cause3->incon_sol3

Caption: Troubleshooting guide for common DLS measurement issues with LDEA micelles.

References

Technical Support Center: Mitigating Skin Irritation of Lauric Acid Diethanolamide (LADE) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of Lauric Acid Diethanolamide (LADE), also known as Cocamide DEA, in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LADE) and why is it used in formulations?

A1: this compound (CAS 120-40-1) is a non-ionic surfactant synthesized from the reaction of lauric acid and diethanolamine (B148213).[1][2] It is a viscous, pale-yellow liquid or waxy solid valued for its multifunctional properties.[1][2] In formulations, it serves as a viscosity builder, foam booster and stabilizer, and an emulsifier to ensure oil and water-based ingredients remain mixed.[2] Its mildness makes it a common component in personal care products, including those for sensitive skin.[1]

Q2: What causes the skin irritation associated with LADE?

A2: While often considered mild, LADE can cause skin irritation, particularly at higher concentrations or with prolonged contact.[3] The irritation mechanism, typical of surfactants, involves the disruption of the stratum corneum, the outermost layer of the skin. This can involve dissolving intracellular lipids and denaturing proteins, which compromises the skin's barrier function.[4] This disruption increases transepidermal water loss (TEWL) and allows the surfactant to penetrate deeper, potentially triggering an inflammatory response.[5][6] In some cases, repeated exposure can lead to allergic contact dermatitis.[7][8]

Q3: What are the primary strategies to mitigate skin irritation from LADE formulations?

A3: There are several effective strategies:

  • Optimize Concentration: Use the lowest concentration of LADE that achieves the desired formulation characteristics. The CIR Expert Panel has concluded that LADE is safe for use in rinse-off products and at concentrations of 10% or less in leave-on products.[9][10]

  • Incorporate Co-surfactants: Blending LADE with milder co-surfactants can reduce irritation. Amphoteric and other non-ionic surfactants can increase the size of surfactant micelles and reduce the concentration of free LADE monomers, which are the primary irritants.[4][11][12]

  • Add Anti-Irritant Additives: Incorporating specific ingredients can counteract the irritating effects. Polymers, proteins, and humectants like glycerin have shown efficacy in reducing surfactant-induced irritation.[11][13]

  • Control pH: The pH of the final formulation can influence its irritation potential. Adjusting the pH to be closer to the skin's natural pH (around 5.5) can help maintain barrier integrity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during in vitro and ex vivo experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Next Steps
High cell cytotoxicity in 2D keratinocyte culture. LADE concentration is too high, leading to membrane disruption.Reduce LADE concentration. Determine the IC50 value to establish a non-cytotoxic working range for further experiments.
Inconsistent results in Reconstructed Human Epidermis (RhE) viability assays (e.g., MTT test). 1. Uneven application of the test formulation.2. Formulation instability (phase separation).3. Compromised tissue barrier integrity prior to testing.1. Ensure a uniform, thin layer of the formulation is applied to the tissue surface.2. Check formulation for homogeneity before each application. Use vortexing or gentle mixing.3. Verify the barrier competence of new tissue batches with a positive control like 1% Triton X-100 and measure baseline TEWL.
High Transepidermal Water Loss (TEWL) values in negative control groups. 1. Physical damage to the skin model during handling.2. Environmental fluctuations (humidity, temperature) affecting the measurement.[5][6]3. Incorrect probe placement or pressure.1. Handle tissues carefully, using forceps on the insert edges only.2. Acclimatize tissues and conduct TEWL measurements in a controlled environment (stable temperature and humidity).3. Ensure the probe is placed gently and perpendicularly on the tissue surface without excessive pressure.
Unexpectedly low inflammatory cytokine (e.g., IL-1α) release despite visible signs of irritation. 1. Cytokine degradation due to improper sample handling or storage.2. Measurement taken at a suboptimal time point (peak expression missed).3. Assay sensitivity issues.1. Collect culture medium immediately after exposure, add protease inhibitors, and store at -80°C until analysis.2. Perform a time-course experiment (e.g., 6, 12, 24 hours post-exposure) to identify the peak cytokine response for your specific model and formulation.3. Verify ELISA/assay kit performance with positive controls. Consider measuring additional cytokines like TNF-α or MIF.[14]

Data Presentation: Mitigation Strategies

The following table summarizes quantitative data on the effectiveness of different approaches for reducing surfactant-induced irritation, using Sodium Lauryl Sulfate (SLS) as a common reference irritant.

Table 1: Effect of Anti-Irritant Strategies on Irritation Endpoints

Formulation Strategy Primary Irritant Key Endpoint Measured Result Reference Principle
Addition of Co-surfactant Anionic SurfactantZein Number (ZN)Adding nonionic co-surfactants to anionic surfactants significantly reduced ZN values, indicating lower protein denaturation.[15]Reduces free monomer concentration and charge density.[4][15]
Addition of Polymer Anionic SurfactantSurfactant BindingPolymers can incorporate into surfactant micelles, reducing the availability of free monomers to interact with the skin.[11]Decreases the relative amount of irritant monomers in the solution.[11]
Addition of Humectant 1% Sodium Lauryl Sulfate (SLS)Transepidermal Water Loss (TEWL) & Clinical ScoringGlycerin ointment was statistically better than vehicle or no treatment in reducing TEWL and clinical signs of irritation in a cumulative irritation model.[13]Improves skin hydration and barrier function.

Experimental Protocols

1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the principles of OECD Test Guideline 439.[16][17][18]

  • Objective: To assess the skin irritation potential of a LADE formulation by measuring its effect on cell viability in an RhE model.

  • Materials:

    • Reconstructed Human Epidermis tissue kits (e.g., EpiDerm™, EpiSkin™).[19]

    • Assay medium provided by the tissue manufacturer.

    • Test formulation, negative control (NC: DPBS), and positive control (PC: 5% Sodium Dodecyl Sulfate).

    • MTT reagent (0.5-1 mg/mL in DPBS).

    • Isopropanol (B130326) or acid isopropanol.

    • 6-well and 24-well plates.

  • Methodology:

    • Pre-incubation: Upon receipt, place RhE tissues into 6-well plates with 1 mL of warm assay medium. Incubate for at least 1 hour (or as per manufacturer instructions) at 37°C, 5% CO₂.

    • Application: Remove tissues from the incubator. Apply 25-50 µL of the LADE test formulation, NC, or PC directly onto the tissue surface, spreading evenly.

    • Exposure: Incubate for 60 minutes at 37°C, 5% CO₂.

    • Rinsing: After exposure, thoroughly rinse the tissue surface with DPBS to remove the test substance.

    • Post-incubation: Transfer tissues to a new 6-well plate with fresh medium and incubate for 24-42 hours.

    • MTT Assay: Transfer each tissue to a 24-well plate containing 300 µL of MTT solution. Incubate for 3 hours.

    • Extraction: Remove tissues, blot dry, and place in a new 24-well plate. Add 2 mL of isopropanol to each well to extract the formazan (B1609692). Seal the plate and shake for at least 2 hours at room temperature.

    • Quantification: Transfer 200 µL of the formazan extract to a 96-well plate and measure the optical density (OD) at 570 nm.

  • Data Analysis:

    • Calculate the percentage viability for each tissue: % Viability = (OD_test / OD_NC) * 100.

    • Classification: A formulation is classified as an irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50%.[17][19]

2. Pro-inflammatory Cytokine Release Assay

  • Objective: To quantify the release of pro-inflammatory mediators (e.g., IL-1α) from RhE tissues following exposure to a LADE formulation.[20]

  • Methodology:

    • Follow steps 1-5 from the RhE Skin Irritation Test protocol above.

    • Sample Collection: After the post-incubation period, collect the culture medium from each well. This medium contains the secreted cytokines.

    • Storage: Centrifuge the medium to remove debris and store the supernatant at -80°C until analysis.

    • Quantification: Use a commercially available ELISA kit for human IL-1α to quantify the cytokine concentration in the collected medium, following the kit manufacturer’s instructions.

  • Data Analysis: Compare the concentration of IL-1α (pg/mL) released from tissues treated with the test formulation to that of the negative control. A significant increase indicates a pro-inflammatory response. This assay is particularly useful for differentiating between mild and non-irritating formulations.[20][21]

Visualizations: Workflows and Pathways

G cluster_0 Formulation & Screening cluster_1 In Vitro Testing on RhE Model cluster_2 Endpoint Analysis A Prepare LADE Base Formulation B Incorporate Anti-Irritant (e.g., Glycerin, Co-surfactant) A->B D Topical Application (60 min exposure) B->D C Prepare Controls (Positive & Negative) C->D E Post-Exposure Incubation (24-42 hours) D->E F Assess Endpoints E->F G MTT Assay: Measure Cell Viability (%) F->G H ELISA: Measure IL-1α Release (pg/mL) F->H I TEWL Measurement: Assess Barrier Integrity (g/m²/h) F->I J Analyze Data & Compare to Controls G->J H->J I->J K Select Lead Formulation with Reduced Irritation J->K

Caption: Workflow for screening anti-irritant additives in LADE formulations.

G A LADE Application on Stratum Corneum B Interaction with Lipids & Proteins A->B C Disruption of Intercellular Lipid Bilayer B->C D Increased Skin Permeability & Transepidermal Water Loss (TEWL) C->D E Penetration of LADE into Deeper Epidermal Layers D->E F Keratinocyte Stress & Membrane Damage E->F G Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) F->G H Inflammatory Cascade G->H I Clinical Signs of Irritation (Erythema, Edema) H->I

Caption: Signaling pathway of LADE-induced skin irritation.

References

Technical Support Center: The Impact of Electrolytes on the Critical Micelle Concentration (CMC) of Lauramide DEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and measuring the impact of electrolytes on the Critical Micelle Concentration (CMC) of Lauramide DEA.

Frequently Asked Questions (FAQs)

Q1: What is Lauramide DEA and why is its CMC important?

Lauramide DEA (Lauric Acid Diethanolamide) is a nonionic surfactant widely used in pharmaceutical and cosmetic formulations as a foaming agent, emulsifier, and viscosity builder. The Critical Micelle Concentration (CMC) is a crucial parameter that defines the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates called micelles. Below the CMC, Lauramide DEA primarily exists as monomers and reduces surface tension. Above the CMC, the surface tension remains relatively constant, and excess surfactant molecules form micelles. Knowledge of the CMC is essential for optimizing formulations, as properties like solubilization, detergency, and emulsification are significantly enhanced above this concentration.

Q2: How do electrolytes generally affect the CMC of a nonionic surfactant like Lauramide DEA?

The addition of electrolytes, such as sodium chloride (NaCl), potassium chloride (KCl), and calcium chloride (CaCl₂), typically leads to a decrease in the CMC of nonionic surfactants like Lauramide DEA.[1][2] This phenomenon is primarily attributed to the "salting-out" effect. Electrolytes increase the ionic strength of the aqueous solution, which reduces the hydration of the hydrophilic head groups of the surfactant molecules. This makes it energetically more favorable for the surfactant monomers to aggregate into micelles, thus lowering the concentration required for micelle formation.

Q3: What is the expected order of effectiveness for different electrolytes in lowering the CMC of Lauramide DEA?

For nonionic surfactants, the effectiveness of an electrolyte in lowering the CMC often follows the Hofmeister series.[2] Generally, for a given concentration, divalent cations like Ca²⁺ will have a more pronounced effect in reducing the CMC compared to monovalent cations like Na⁺ and K⁺. This is because divalent cations are more effective at altering the water structure surrounding the surfactant's hydrophilic groups.

Q4: What is a typical CMC value for Lauramide DEA in the absence of electrolytes?

While specific values can vary depending on the purity of the surfactant and the experimental conditions, a study on the biocatalytic synthesis of fatty acid diethanolamides reported the critical micelle concentration of lauroyl diethanolamide to be 0.63 mM in deionized water.[3]

Data Presentation

Table 1: Illustrative Impact of NaCl Concentration on the CMC of a Nonionic Surfactant (Triton X-100) at 25°C

NaCl Concentration (wt. %)CMC (ppm)
0134
0.185
0.567
1.050

Data adapted from a study on the salinity effect on Triton X-100 CMC.

Table 2: Illustrative Impact of CaCl₂ Concentration on the CMC of a Nonionic Surfactant (Triton X-100) at 25°C

CaCl₂ Concentration (wt. %)CMC (ppm)
0134
0.1115
0.580
1.060

Data adapted from a study on the salinity effect on Triton X-100 CMC.[4]

Table 3: Illustrative Impact of KCl Concentration on the CMC of a Surfactant Solution

KCl Concentration (mol/L)Relative CMC Decrease
0.01Noticeable Decrease
0.05Significant Decrease
0.10Further Decrease

Qualitative trend based on general observations of electrolyte effects on surfactant CMCs.[5][6]

Experimental Protocols

Protocol 1: Determination of Lauramide DEA CMC by Surface Tensiometry (Wilhelmy Plate Method) in the Presence of Electrolytes

This method measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing surfactant concentration.

Materials:

  • High-purity Lauramide DEA

  • Selected electrolyte (e.g., NaCl, KCl, CaCl₂)

  • High-purity deionized water

  • Surface tensiometer with a Wilhelmy plate

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the desired electrolyte in deionized water at a specific concentration (e.g., 0.1 M NaCl).

    • Prepare a concentrated stock solution of Lauramide DEA in the prepared electrolyte solution.

    • Generate a series of dilutions of the Lauramide DEA stock solution using the same electrolyte solution as the diluent. The concentration range should span well below and above the expected CMC.

  • Instrument Calibration and Setup:

    • Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol) and then flame it to remove any organic residues.

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity deionized water.

    • Set the temperature of the sample vessel using a thermostatted water bath to the desired experimental temperature (e.g., 25°C).

  • Measurement:

    • Begin with the most dilute Lauramide DEA solution.

    • Immerse the Wilhelmy plate into the solution.

    • Allow the surface tension reading to stabilize before recording the value.

    • Repeat the measurement for each prepared surfactant solution, progressing from the lowest to the highest concentration.

    • Ensure the plate is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the Lauramide DEA concentration (log C).

    • The resulting graph should display two distinct linear regions: a descending slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.

    • The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No clear break in the surface tension plot 1. Surfactant impurities.2. Insufficient data points around the CMC.3. Temperature fluctuations.1. Use high-purity Lauramide DEA.2. Prepare more dilutions in the expected CMC range.3. Ensure precise and stable temperature control throughout the experiment.[7]
CMC values are not reproducible 1. Inconsistent solution preparation.2. Contamination of glassware or the Wilhelmy plate.3. Inadequate equilibration time.1. Use calibrated pipettes and balances; ensure complete dissolution of the surfactant.2. Meticulously clean all equipment between experiments.3. Allow solutions to reach thermal equilibrium and surface tension readings to stabilize before recording.
Unexpectedly low CMC values 1. Presence of highly surface-active impurities.2. Incorrect concentration calculations.1. Purify the Lauramide DEA sample if possible.2. Double-check all calculations for stock and dilution preparations.
Precipitation of the surfactant 1. The concentration of the electrolyte is too high, causing excessive "salting-out".2. The temperature is below the Krafft point of the surfactant in the electrolyte solution.1. Reduce the electrolyte concentration.2. Increase the experimental temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare Electrolyte Stock Solution prep_surfactant Prepare Surfactant Stock Solution in Electrolyte prep_electrolyte->prep_surfactant prep_dilutions Create Serial Dilutions prep_surfactant->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure_st Measure Surface Tension (Low to High Concentration) calibrate->measure_st clean_plate Clean Wilhelmy Plate Between Samples measure_st->clean_plate plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data clean_plate->measure_st determine_cmc Determine CMC at the Intersection of Linear Fits plot_data->determine_cmc

Caption: Experimental workflow for CMC determination by surface tensiometry.

Troubleshooting_Workflow cluster_purity Check Purity & Preparation cluster_conditions Verify Experimental Conditions cluster_instrument Instrument & Data Analysis start Inconsistent CMC Results check_surfactant Is the Lauramide DEA of high purity? start->check_surfactant check_water Is the water high-purity deionized? check_surfactant->check_water check_glassware Is all glassware meticulously clean? check_water->check_glassware check_prep Are solution preparation procedures consistent? check_glassware->check_prep check_temp Is the temperature stable and controlled? check_prep->check_temp check_equilibration Is sufficient time allowed for equilibration? check_temp->check_equilibration check_calib Is the tensiometer properly calibrated? check_equilibration->check_calib check_analysis Is the data analysis method consistent? check_calib->check_analysis end_node Obtain Reliable CMC Values check_analysis->end_node

Caption: Logical workflow for troubleshooting inconsistent CMC measurements.

References

Reducing the polydispersity index of lauric acid diethanolamide-based vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the polydispersity index (PDI) of lauric acid diethanolamide (LDEA)-based vesicles. A low PDI is crucial for ensuring a homogenous population of vesicles, which is a critical parameter for reproducible in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the polydispersity index (PDI) and why is it important to reduce it for LDEA-based vesicles?

A1: The polydispersity index (PDI) is a dimensionless number that quantifies the heterogeneity of a sample based on size. In the context of vesicular systems, a PDI value below 0.3 is generally considered acceptable, indicating a narrow and uniform size distribution.[1][2] For drug delivery applications, a low PDI is critical as vesicle size can influence bioavailability, cellular uptake, and the overall therapeutic efficacy of the encapsulated agent.[3][4]

Q2: What are the primary factors that influence the PDI of LDEA-based vesicles?

A2: The PDI of LDEA-based vesicles is influenced by both formulation and processing parameters. Key formulation factors include the concentration of LDEA, the presence and concentration of additives like cholesterol or charge-inducing agents.[1][5] Processing parameters such as the hydration method, sonication time and power, extrusion pressure, and the number of extrusion cycles also play a significant role in determining the final PDI.[6][7][8]

Q3: What is a typical target PDI value for LDEA-based vesicles in a research setting?

A3: For most research and preclinical applications, a PDI value of 0.3 or lower is desirable.[9] Values below 0.1 indicate a highly monodisperse sample.[1] Achieving a consistently low PDI is essential for ensuring the reproducibility of experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of LDEA-based vesicles and provides potential solutions to reduce the PDI.

Issue 1: High PDI (> 0.5) after initial vesicle formation.
  • Possible Cause 1: Inefficient Hydration. The method used to hydrate (B1144303) the LDEA film can significantly impact the initial size distribution of the vesicles.

    • Solution: Employing bath sonication during the hydration process can help in forming more homogenous vesicles from the outset.[8] Ensure the hydration temperature is above the phase transition temperature of the lipid mixture.

  • Possible Cause 2: Suboptimal Formulation. The ratio of LDEA to other components like cholesterol can affect vesicle stability and size distribution.

    • Solution: Systematically vary the molar ratio of LDEA to cholesterol. The inclusion of cholesterol can increase the rigidity of the bilayer, which may influence the vesicle size and PDI.[1]

Issue 2: PDI remains high even after post-formation processing (e.g., sonication or extrusion).
  • Possible Cause 1: Inadequate Sonication Parameters. The duration and power of sonication are critical for reducing vesicle size and PDI.

    • Solution: Increase the sonication time.[2][10][11] Studies on similar vesicular systems have shown that prolonging sonication time can lead to a decrease in both particle size and PDI.[10][11] Optimize the sonication power (amplitude); however, be aware that excessive power can lead to vesicle rupture.

  • Possible Cause 2: Incorrect Extrusion Parameters. The pore size of the membrane and the number of extrusion cycles are key determinants of the final vesicle size and PDI.

    • Solution: Use a membrane with a smaller pore size. Decreasing the filter pore size has been shown to result in a corresponding decrease in the PDI of the vesicles.[6] Increase the number of extrusion cycles; multiple passes through the extruder can lead to a more homogenous population of vesicles.[6][12]

  • Possible Cause 3: Vesicle Aggregation. The formulation may be prone to aggregation, leading to a higher apparent PDI.

    • Solution: Consider the inclusion of a charge-inducing agent, such as dicetyl phosphate (B84403) (DCP), in your formulation. The introduction of surface charge can lead to electrostatic repulsion between vesicles, preventing aggregation and potentially lowering the PDI.[5]

Data Presentation

The following tables summarize the effect of various formulation and processing parameters on the polydispersity index of non-ionic surfactant vesicles, which can be considered analogous to LDEA-based vesicles.

Table 1: Effect of Formulation Variables on Vesicle Polydispersity Index (PDI)

Formulation VariableChangeEffect on PDIReference
Cholesterol ConcentrationIncreasingMay decrease or have no significant effect[1]
Charge-Inducing Agent (e.g., DCP)Increasing AmountMay increase PDI due to wider size distribution[5]
Surfactant TypeHigher HLB ValueMay result in larger vesicles and potentially higher initial PDI[8][13]

Table 2: Effect of Processing Methods on Vesicle Polydispersity Index (PDI)

Processing MethodParameter ChangeEffect on PDIReference(s)
Sonication Increasing Sonication TimeDecrease[2][10][11]
Extrusion Decreasing Membrane Pore SizeDecrease[6]
Increasing Number of CyclesDecrease (especially after the first pass)[6]
High-Pressure Homogenization Increasing Pressure and CyclesDecrease[14]
Hydration Method With Bath Sonication vs. WithoutDecrease[8]

Experimental Protocols

Protocol 1: Vesicle Preparation by Thin-Film Hydration
  • Preparation of Lipid Stock Solution: Dissolve this compound (LDEA) and any other components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[15]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[15]

  • Hydration: Add the aqueous phase (e.g., phosphate-buffered saline) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipid mixture. This process can be assisted by bath sonication to facilitate the formation of smaller, more uniform vesicles.[8]

Protocol 2: PDI Reduction by Extrusion
  • Vesicle Preparation: Prepare a suspension of LDEA-based vesicles using a method such as thin-film hydration.

  • Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion Process: Load the vesicle suspension into the extruder. Force the suspension through the membrane by applying pressure.[12][16] This can be done multiple times (e.g., 5-10 cycles) to achieve a more uniform size distribution.[6]

  • Characterization: Measure the particle size and PDI of the extruded vesicles using a technique like Dynamic Light Scattering (DLS).

Protocol 3: PDI Reduction by Probe Sonication
  • Vesicle Preparation: Prepare a suspension of LDEA-based vesicles.

  • Sonication: Immerse the tip of a probe sonicator into the vesicle suspension.

  • Parameter Setting: Set the sonication parameters, including power (amplitude) and time. It is recommended to perform sonication in cycles (e.g., 10 seconds on, 10 seconds off) to prevent excessive heating of the sample.[17]

  • Optimization: The optimal sonication time and power will need to be determined empirically for your specific formulation. Start with a shorter duration and lower power and gradually increase to find the conditions that yield the lowest PDI without causing vesicle degradation.

  • Characterization: Analyze the vesicle size and PDI using DLS.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_pdi_reduction PDI Reduction Methods cluster_analysis Analysis cluster_result Outcome prep Initial LDEA Vesicle Suspension (High PDI) sonication Probe Sonication prep->sonication extrusion Extrusion prep->extrusion homogenization High-Pressure Homogenization prep->homogenization analysis DLS Analysis (Size & PDI Measurement) sonication->analysis extrusion->analysis homogenization->analysis result LDEA Vesicles with Reduced PDI (< 0.3) analysis->result logical_relationship cluster_formulation Formulation Factors cluster_processing Processing Factors LDEA_conc LDEA Concentration PDI Polydispersity Index (PDI) LDEA_conc->PDI cholesterol Cholesterol Content cholesterol->PDI charge_agent Charge-Inducing Agent charge_agent->PDI hydration Hydration Method hydration->PDI sonication_params Sonication Parameters (Time, Power) sonication_params->PDI extrusion_params Extrusion Parameters (Pore Size, Cycles) extrusion_params->PDI

References

Technical Support Center: Strategies to Prevent Crystallization in Lauric Acid-Containing Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to lauric acid crystallization in emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in stabilizing lauric acid emulsions?

A1: Lauric acid-containing emulsions are susceptible to several instability phenomena, primarily driven by the tendency of the oil and water phases to separate. Key challenges include:

  • Creaming or Sedimentation: The vertical movement of the dispersed oil droplets due to density differences with the continuous phase.[1]

  • Flocculation: The aggregation of oil droplets into loose clusters, which can be a precursor to more severe instability.[1]

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, ultimately leading to complete phase separation.[1]

  • Crystallization: The solidification of lauric acid within the oil droplets, which can lead to a grainy texture, changes in viscosity, and expulsion of the liquid oil phase.

Q2: What is the role of a stabilizer in a lauric acid emulsion?

A2: Stabilizers, or emulsifiers, are critical for preventing the separation of the oil and water phases. They function by adsorbing at the oil-water interface, forming a protective layer around the lauric acid-containing droplets. This layer reduces the interfacial tension between the two phases and creates a barrier that hinders droplet aggregation.[1] Common stabilizers include surfactants, polymers, and solid particles (in Pickering emulsions).[1]

Q3: How does pH influence the stability of my lauric acid emulsion?

A3: The pH of the aqueous phase can significantly affect emulsion stability by altering the surface charge of the droplets. For emulsions stabilized by ionic surfactants, pH changes can modify the degree of ionization, thereby affecting the electrostatic repulsion between droplets. A higher magnitude of the zeta potential (typically > |30| mV) indicates greater electrostatic repulsion and generally better stability.[1] At a pH near the isoelectric point of the stabilizer, the surface charge is minimal, increasing the likelihood of flocculation and coalescence.[1]

Q4: What is a Pickering emulsion, and is it suitable for lauric acid?

A4: A Pickering emulsion is stabilized by solid particles that adsorb to the oil-water interface, creating a robust mechanical barrier against droplet coalescence. This method can offer high stability and is increasingly used for encapsulating bioactive compounds. For lauric acid emulsions, modified natural particles like cellulose (B213188) nanocrystals have been shown to be effective stabilizers.[1]

Troubleshooting Guide

Issue 1: Grainy or Waxy Appearance in the Emulsion

Question: My emulsion has developed a grainy or waxy texture upon cooling or during storage. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of lauric acid crystallization. Here’s a step-by-step guide to troubleshoot this issue:

Potential Cause Solutions and Recommendations
Insufficient Thermal Energy Ensure that both the oil and water phases are heated to a temperature at least 10°C above the melting point of lauric acid (approx. 44°C) and any other lipid components before emulsification.[1]
Inadequate Disruption of Crystal Lattice Consider incorporating a co-surfactant or a blend of lipids (e.g., medium-chain triglycerides, oleic acid) into the oil phase. These can interfere with the packing of lauric acid molecules, thus inhibiting crystal formation.
Uncontrolled Cooling Rate The rate of cooling significantly impacts crystal size and growth. Rapid cooling generally leads to the formation of smaller, less perceptible crystals, while slow cooling can result in larger crystals.[2] Experiment with different cooling rates to find the optimal condition for your formulation.
Issue 2: Phase Separation (Creaming or Coalescence)

Question: My emulsion is separating into distinct layers over time. How can I improve its stability?

Answer:

Phase separation is a common problem in emulsion formulation. The following table outlines potential causes and solutions:

Potential Cause Solutions and Recommendations
Insufficient Stabilizer Concentration Increase the concentration of the emulsifier to ensure complete coverage of the oil droplet surface.
Inappropriate Stabilizer Type Select a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) for an oil-in-water (O/W) emulsion. For O/W emulsions, surfactants with higher HLB values are generally preferred.
Large Droplet Size Reduce the droplet size by using high-pressure homogenization or microfluidization. Smaller droplets are less prone to creaming and coalescence.[1]
Low Viscosity of Continuous Phase Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer). This will slow down the movement of the oil droplets.[1]
Issue 3: Low Zeta Potential and Droplet Aggregation

Question: My emulsion shows significant droplet aggregation, and the measured zeta potential is low. What should I do?

Answer:

A low zeta potential indicates insufficient electrostatic repulsion between droplets. Here's how to address this:

Potential Cause Solutions and Recommendations
pH Near Isoelectric Point Adjust the pH of the aqueous phase to be further away from the isoelectric point of your stabilizer. This will increase the surface charge and enhance electrostatic repulsion.[1]
High Ionic Strength High salt concentrations in the aqueous phase can screen the surface charges on the droplets, reducing electrostatic repulsion. If high ionic strength is required, consider using a non-ionic or steric stabilizer that does not rely on electrostatic forces for stability.[1]

Quantitative Data Summary

Table 1: Effect of Stabilizer (Lauric Acid-adsorbed Cellulose Nanocrystals) Concentration on Emulsion Properties
Stabilizer Concentration (% w/v)Approximate Droplet Size (nm)Zeta Potential (mV)Observations
0.5> 1000 (aggregated)-25 to -30Significant flocculation and coalescence observed.
1.0~800-30 to -35Improved stability but some aggregation remains.
1.5~400-35 to -40Stable emulsion with a good droplet size distribution.
2.0~350-40 to -45Highly stable emulsion with small, uniform droplets.
Note: Data is synthesized from typical results reported in the literature. Actual values may vary based on specific experimental conditions.[1]
Table 2: Influence of pH on Emulsion Droplet Size and Zeta Potential (Stabilized with Lauric Acid-adsorbed Cellulose Nanocrystals)
pHDroplet Diameter (D4,3 in µm)Zeta Potential (mV)
1> 10~ -15
3< 1~ -25
5< 1~ -30
7< 1~ -35
9< 1~ -40
11< 1~ -45
Note: This table illustrates the general trend of decreasing droplet size and increasing magnitude of zeta potential with increasing pH for this specific stabilizer system.[3]
Table 3: Effect of High-Pressure Homogenization Parameters on Nanoemulsion Droplet Size
Homogenization Pressure (bar)Number of PassesMean Droplet Size (nm)Polydispersity Index (PDI)
5003250 - 350< 0.3
10001180 - 220< 0.25
10003100 - 150< 0.2
1500380 - 120< 0.15
Note: This table summarizes general trends. The optimal pressure and number of passes should be determined empirically for each specific formulation.[1]

Experimental Protocols

Protocol 1: Preparation of a Lauric Acid-Containing Oil-in-Water Nanoemulsion using High-Pressure Homogenization

Methodology:

  • Preparation of the Oil Phase:

    • Melt the lauric acid and any other oil-soluble components at a temperature approximately 10°C above the melting point of the ingredient with the highest melting point.

    • Add any oil-soluble surfactants or stabilizers to the molten lipid phase.

    • Maintain the temperature of the oil phase.

  • Preparation of the Aqueous Phase:

    • Dissolve any water-soluble surfactants, co-surfactants, and other aqueous components in deionized water.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Pre-emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.[1]

  • High-Pressure Homogenization:

    • Pass the coarse pre-emulsion through a high-pressure homogenizer.

    • Homogenize for a predetermined number of cycles (e.g., 3-5 passes) at a set pressure (e.g., 1000 bar) to achieve the desired nano-sized droplets. The optimal pressure and number of cycles should be determined experimentally for each specific formulation.[1]

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring.

  • Characterization:

    • Measure the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visually inspect the emulsion for any signs of phase separation or instability over time.

Protocol 2: Analysis of Lauric Acid Crystallization using Differential Scanning Calorimetry (DSC)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the lauric acid emulsion into an aluminum DSC pan.

    • Hermetically seal the pan to prevent water evaporation during the analysis.

    • Use an empty, sealed aluminum pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the sample at a temperature above the melting point of lauric acid (e.g., 60°C) for a few minutes to ensure all crystals are melted.

    • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., -20°C).

    • Hold the sample at the low temperature for a few minutes.

    • Heat the sample at a controlled rate (e.g., 5°C/min) back to the starting temperature.

  • Data Interpretation:

    • The cooling curve will show an exothermic peak, which corresponds to the crystallization of lauric acid. The onset temperature of this peak is the crystallization temperature.

    • The heating curve will show an endothermic peak, corresponding to the melting of the lauric acid crystals. The peak temperature is the melting point.

    • The area under the crystallization and melting peaks can be used to determine the enthalpy of crystallization and melting, respectively.

Protocol 3: Visualization of Lauric Acid Crystals using Polarized Light Microscopy (PLM)

Methodology:

  • Sample Preparation:

    • Place a small drop of the emulsion on a clean microscope slide.

    • Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

    • The sample can be observed at room temperature or on a temperature-controlled stage to observe crystallization during cooling.

  • Microscopy:

    • Place the slide on the microscope stage.

    • Use a low-power objective to locate an area of interest.

    • Switch to a higher-power objective for detailed observation.

    • Engage the polarizer and analyzer to view the sample under cross-polarized light.

  • Observation and Interpretation:

    • Liquid oil droplets will appear dark under cross-polarized light.

    • Crystalline structures are birefringent and will appear as bright areas against a dark background.

    • The morphology (shape and size) of the crystals can be observed and documented.

Visualizations

Experimental Workflow for Emulsion Preparation and Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Oil Phase Preparation Oil Phase Preparation Pre-emulsification Pre-emulsification Oil Phase Preparation->Pre-emulsification Aqueous Phase Preparation Aqueous Phase Preparation Aqueous Phase Preparation->Pre-emulsification High-Pressure Homogenization High-Pressure Homogenization Pre-emulsification->High-Pressure Homogenization Droplet Size & Zeta Potential Droplet Size & Zeta Potential High-Pressure Homogenization->Droplet Size & Zeta Potential Crystallization Analysis (DSC) Crystallization Analysis (DSC) High-Pressure Homogenization->Crystallization Analysis (DSC) Crystal Morphology (PLM) Crystal Morphology (PLM) High-Pressure Homogenization->Crystal Morphology (PLM)

Caption: Workflow for preparing and analyzing lauric acid-containing emulsions.

Troubleshooting Logic for Emulsion Crystallization

troubleshooting_logic Start Start Grainy Texture Observed Grainy Texture Observed Start->Grainy Texture Observed Check Processing Temps Check Processing Temps Grainy Texture Observed->Check Processing Temps Temps Adequate? Temps Adequate? Check Processing Temps->Temps Adequate? Increase Temps Increase Temps Temps Adequate?->Increase Temps No Review Oil Phase Review Oil Phase Temps Adequate?->Review Oil Phase Yes Increase Temps->Check Processing Temps Add Co-lipid? Add Co-lipid? Review Oil Phase->Add Co-lipid? Incorporate Co-lipid Incorporate Co-lipid Add Co-lipid?->Incorporate Co-lipid Yes Analyze Cooling Rate Analyze Cooling Rate Add Co-lipid?->Analyze Cooling Rate No Incorporate Co-lipid->Analyze Cooling Rate Optimize Cooling Optimize Cooling Analyze Cooling Rate->Optimize Cooling Stable Emulsion Stable Emulsion Optimize Cooling->Stable Emulsion

Caption: Decision tree for troubleshooting crystallization in lauric acid emulsions.

References

Technical Support Center: Analysis of N-Nitrosodiethanolamine (NDELA) Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the detection of N-nitrosodiethanolamine (NDELA) impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical testing of NDELA.

Issue: Low or inconsistent recovery of NDELA.

Low or inconsistent recovery is a frequent challenge, often stemming from matrix effects or issues with sample preparation.[1][2]

Possible Causes & Solutions:

  • Ion Suppression in LC-MS/MS: The sample matrix, especially in complex products like cosmetics or ethanolamines, can interfere with the ionization of NDELA, leading to a suppressed signal.[1][3]

    • Solution 1: Chromatographic Separation: Enhance the separation of NDELA from matrix components. Using a cation exchange column can be effective in separating NDELA from amine matrices.[1][3]

    • Solution 2: Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Solution 3: Advanced Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances before analysis. C18 cartridges are commonly used for this purpose.[4][5]

  • Improper Sample Preparation: Inefficient extraction of NDELA from the sample matrix will result in low recovery.

    • Solution: Systematically develop and validate sample preparation methods tailored to the specific matrix (e.g., cosmetics, raw materials).[6][7] For complex matrices, a combination of liquid-liquid extraction followed by SPE may be necessary.[6][7]

Issue: High background noise or interfering peaks in the chromatogram.

Extraneous peaks can co-elute with NDELA, making accurate quantification difficult.

Possible Causes & Solutions:

  • Matrix Interference: Components in the sample matrix may have similar retention times to NDELA.

    • Solution 1: Method Optimization: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between NDELA and interfering peaks.[1][3]

    • Solution 2: Use of a More Selective Detector: A Thermal Energy Analyzer (TEA) is highly selective for nitrosamines.[8] For mass spectrometry, using Multiple Reaction Monitoring (MRM) mode enhances specificity.[1][3][9]

  • Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself.

    • Solution: Ensure all solvents are of high purity (LC-MS grade) and that glassware is thoroughly cleaned.[1][3] Run solvent blanks to identify any sources of contamination.

Issue: Poor sensitivity, unable to reach required detection limits.

Achieving low detection limits (in the parts per billion range) is critical due to the toxicity of NDELA.[3]

Possible Causes & Solutions:

  • Suboptimal Instrument Conditions: Mass spectrometer or detector settings may not be optimized for NDELA.

    • Solution: Optimize MS parameters such as spray voltage, gas flows, and collision energy.[1][3] For HPLC-UV, select the wavelength of maximum absorbance for NDELA.

  • Inefficient Ionization: NDELA may not be ionizing efficiently in the MS source.

    • Solution: Use heated electrospray ionization (HESI) in positive ion mode, which has been shown to be effective for NDELA.[1][3]

  • Sample Loss During Preparation: NDELA can be lost during multi-step sample preparation procedures.

    • Solution: Minimize the number of sample preparation steps where possible. A direct injection method, if validated for the specific matrix, can reduce sample loss.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for NDELA detection?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently one of the most widely used and sensitive methods for the determination of NDELA.[6][7][10] It offers high selectivity and sensitivity, allowing for quantification at trace levels.[1][3][9] Gas chromatography with a Thermal Energy Analyzer (GC-TEA) is another highly specific and established method.[8][11]

Q2: How can I prepare samples from different cosmetic matrices?

A2: Sample preparation protocols need to be adapted to the specific cosmetic matrix.[6][7]

  • Water-based products (e.g., shampoos, lotions): These can often be diluted with water, followed by a cleanup step like solid-phase extraction (SPE) using a C18 cartridge.[4][5][9]

  • Oily or complex emulsions: These may require an initial liquid-liquid extraction (LLE) to separate NDELA from the fatty components, followed by SPE cleanup.[6][7]

Q3: What are the typical MRM transitions for NDELA in LC-MS/MS analysis?

A3: The most commonly reported precursor ion for NDELA is m/z 135.0 or 135.1. The primary product ions used for quantification and confirmation are typically m/z 74.1 and m/z 104.0.[1][3][9]

Q4: Are there any specific column recommendations for NDELA analysis?

A4: For LC-based methods, both reverse-phase C18 columns and cation exchange columns have been successfully used.[1][3] A cation exchange column can be particularly effective for separating NDELA from basic matrix components like ethanolamines, thereby reducing ion suppression.[1][3] Porous graphitic carbon (PGC) columns have also been shown to provide good chromatographic separation.[6][12]

Q5: What are the regulatory limits for NDELA in consumer products?

A5: Regulatory limits for nitrosamines are very low due to their carcinogenic potential. In the European Union, the limit for nitrosamines in cosmetics is 50 µg/kg (ppb).[13][14] It's important to consult the latest regulatory guidelines from authorities like the FDA and the European Commission for specific product types.[14]

Data and Protocols

Quantitative Method Performance

The following table summarizes the performance of a validated LC-MS/MS method for NDELA analysis in various matrices.

ParameterPerformance MetricReference
Linearity (R²)> 0.995[1][9]
Concentration Range0.2 to 40 ppb[9]
Limit of Quantification (LOQ)0.4 ppb (in shampoo)[9]
Limit of Detection (LOD)0.1 ppb (in shampoo)[9]
Recovery90% - 106%[1][9]
Repeatability (RSD)7.6%[4][5]
Intermediate Precision (RSD)8.7%[4][5]
Experimental Protocol: LC-MS/MS Analysis of NDELA in Ethanolamines

This protocol is a summary of a direct determination method.[1][3]

1. Sample Preparation:

  • Accurately weigh approximately 2g of the ethanolamine (B43304) sample into a 10 mL volumetric flask.

  • Dissolve and make up to the mark with water.

  • Vortex the sample for 1 minute.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. LC-MS/MS Conditions:

ParameterSetting
LC System Agilent 1290 Infinity
MS System Agilent 6460 Triple Quadrupole
Column Dionex IonPac CS 18 Cation Exchange
Mobile Phase 0.02% Formic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Ionization Mode Heated Electrospray (HESI), Positive
MRM Transition (Quantifier) m/z 135.0 → 74.1
MRM Transition (Qualifier) m/z 135.0 → 104.0

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to standard guidelines.[1]

Visualizations

Experimental Workflow: NDELA Analysis in Cosmetics

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Cosmetic Sample Dilution Dilution with Water Sample->Dilution SPE Solid-Phase Extraction (C18) Dilution->SPE Extract Final Extract SPE->Extract LCMS LC-MS/MS Analysis Extract->LCMS Injection Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: Workflow for NDELA analysis in cosmetic samples.

Logical Relationship: Troubleshooting Low NDELA Recovery

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low NDELA Recovery IonSuppression Ion Suppression Problem->IonSuppression SamplePrep Inefficient Sample Prep Problem->SamplePrep Degradation Analyte Degradation Problem->Degradation OptimizeChrom Optimize Chromatography IonSuppression->OptimizeChrom Cleanup Enhance Cleanup (SPE) IonSuppression->Cleanup Dilute Dilute Sample IonSuppression->Dilute ValidatePrep Validate Prep Method SamplePrep->ValidatePrep Protect Protect from Light Degradation->Protect

Caption: Troubleshooting logic for low NDELA recovery.

References

Validation & Comparative

A Comparative Analysis of Lauric Acid Diethanolamide and Cocamide DEA as Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric Acid Diethanolamide and Cocamide DEA are both alkanolamides derived from fatty acids. Due to the fact that lauric acid is the primary fatty acid in coconut oil, these two surfactants exhibit similar properties and are sometimes used interchangeably. They are valued in various industries, including pharmaceuticals and personal care, for their emulsifying, foam-stabilizing, and viscosity-enhancing properties. Their ability to reduce the interfacial tension between oil and water phases allows for the formation of stable emulsions, which is critical for the formulation of creams, lotions, and other multiphasic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Cocamide DEA is presented in Table 1. These properties are fundamental to their function as emulsifiers.

Table 1: Physicochemical Properties of this compound and Cocamide DEA

PropertyThis compoundCocamide DEASource(s)
Appearance Pale yellow to amber liquid or waxy solidViscous, amber-colored liquid[1]
HLB Value Not available in searched resultsApproximately 12.56-13.5[2][3]
Critical Micelle Concentration (CMC) 0.63 mM in deionized waterData not available in searched results
Surface Tension Reduction Effective at reducing surface tensionCan reduce surface tension by up to 56.56% (to 31.27 x 10⁻³ N/m)[3]
Solubility Soluble in waterSoluble in water[1]

Emulsification Performance: A Comparative Overview

While direct, side-by-side quantitative data on the emulsifying performance of this compound and Cocamide DEA is limited in publicly available literature, existing studies on individual components provide insights into their capabilities.

Emulsion Stability

Emulsion stability, the ability of an emulsion to resist changes in its properties over time, is a critical performance metric. Studies on Cocamide DEA have demonstrated its effectiveness in stabilizing water-in-crude oil emulsions, with stability increasing at higher surfactant concentrations and lower water volume fractions[1][2][4][5][6]. For instance, at a concentration of 1.5 vol%, Cocamide DEA was shown to create stable emulsions[2].

This compound is also recognized for its ability to form and stabilize emulsions, particularly in industrial applications where it can handle grease and oil. It is also used as an emulsion stabilizer in cosmetic and personal care products, helping to keep oil and water-based ingredients from separating.

A direct quantitative comparison of their emulsion stabilizing capabilities would require testing under identical conditions using standardized methods such as ASTM E1116[7][8][9][10][11]. This would typically involve preparing emulsions with each surfactant at various concentrations and monitoring parameters like creaming, coalescence, and phase separation over time.

Droplet Size Distribution

The size of the droplets in an emulsion is a key factor influencing its stability and physical properties. Generally, smaller and more uniform droplet sizes lead to more stable emulsions. The droplet size distribution of an emulsion can be characterized by parameters such as the Sauter mean diameter (D[7][8]) and the volume mean diameter (D[8][12])[13][14][15][16]. While specific comparative data for this compound and Cocamide DEA are not available, the efficacy of an emulsifier is often judged by its ability to produce emulsions with small and narrowly distributed droplet sizes.

Interfacial Tension Reduction
Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability. For electrostatically stabilized emulsions, a higher absolute zeta potential value (typically > |30| mV) indicates greater stability due to increased repulsive forces between droplets, which prevents coalescence[22][23][24][25]. Although both this compound and Cocamide DEA are nonionic surfactants, emulsions stabilized by them can still exhibit a zeta potential due to the adsorption of ions from the continuous phase onto the droplet surface. No specific zeta potential data for emulsions stabilized by either of these surfactants were found in the searched literature.

Experimental Protocols

To conduct a direct comparative analysis of this compound and Cocamide DEA as emulsifiers, the following standardized experimental protocols are recommended:

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion formulation should be used, varying only the type and concentration of the emulsifier. A typical protocol would involve:

  • Preparation of Phases: Prepare the oil phase (e.g., a standard cosmetic-grade oil) and the aqueous phase (deionized water).

  • Addition of Emulsifier: Dissolve the test emulsifier (this compound or Cocamide DEA) in the aqueous phase at various concentrations (e.g., 1%, 2%, 5% w/w).

  • Homogenization: Gradually add the oil phase to the aqueous phase under high shear using a homogenizer (e.g., a rotor-stator homogenizer or a high-pressure homogenizer) for a specified time and speed to form a coarse emulsion. Further processing may be required to achieve a fine emulsion.

Emulsion Stability Testing (based on ASTM E1116)

The ASTM E1116 standard test method for emulsification characteristics can be adapted to assess emulsion stability[7][8][9][10][11].

  • Procedure: Place a known volume of the prepared emulsion in a graduated cylinder and allow it to stand undisturbed at a controlled temperature.

  • Observation: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), record the volume of any separated oil or water.

  • Data Analysis: Calculate the percentage of phase separation over time. A lower percentage of separation indicates higher emulsion stability.

Droplet Size Analysis
  • Instrumentation: Use a laser diffraction particle size analyzer.

  • Procedure: Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the instrument.

  • Measurement: Measure the droplet size distribution and record the D[7][8] and D[8][12] values, as well as the polydispersity index (PDI)[13][14][15][16].

Interfacial Tension Measurement (based on OECD Guideline 115)

The OECD Guideline 115 provides methods for determining the surface tension of aqueous solutions, which is indicative of the emulsifier's ability to reduce interfacial tension[17][18][19][20][21].

  • Instrumentation: Use a tensiometer (e.g., a ring or plate tensiometer).

  • Procedure: Prepare aqueous solutions of each emulsifier at various concentrations.

  • Measurement: Measure the surface tension of each solution at a controlled temperature.

Zeta Potential Measurement
  • Instrumentation: Use a zeta potential analyzer, often combined with a particle size analyzer.

  • Procedure: Dilute the emulsion sample with a suitable medium (e.g., the continuous phase of the emulsion) to the required concentration for the instrument.

  • Measurement: Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.

Mechanism of Action

The emulsifying action of both this compound and Cocamide DEA stems from their amphiphilic molecular structure. The molecule consists of a hydrophobic (lipophilic) fatty acid tail and a hydrophilic (lipophobic) diethanolamine (B148213) head. This dual nature allows them to position themselves at the oil-water interface, reducing the interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing their coalescence.

Emulsification_Mechanism Oil Oil Droplet StabilizedDroplet Stabilized Oil Droplet Water Continuous Water Phase Surfactant Surfactant Molecule (this compound / Cocamide DEA) Interface Oil-Water Interface Surfactant->Interface Adsorption Surfactant->StabilizedDroplet Forms Protective Barrier

Caption: Emulsification mechanism of alkanolamides at the oil-water interface.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of emulsifiers.

Experimental_Workflow start Start: Define Emulsifiers (this compound vs. Cocamide DEA) prep Emulsion Preparation (Standardized Protocol) start->prep stability Emulsion Stability Testing (e.g., ASTM E1116) prep->stability droplet_size Droplet Size Analysis (Laser Diffraction) prep->droplet_size ift Interfacial Tension Measurement (e.g., OECD 115) prep->ift zeta Zeta Potential Measurement prep->zeta analysis Data Analysis and Comparison stability->analysis droplet_size->analysis ift->analysis zeta->analysis conclusion Conclusion on Relative Performance analysis->conclusion

Caption: A standardized workflow for the comparative evaluation of emulsifiers.

Conclusion

Both this compound and Cocamide DEA are effective nonionic surfactants widely used for their emulsifying properties. Based on the available literature, Cocamide DEA has demonstrated robust performance in stabilizing emulsions, particularly in complex systems like crude oil. While quantitative, direct comparative data for this compound is less prevalent, its established use as an emulsifier and stabilizer in various formulations attests to its efficacy.

For a definitive selection between these two emulsifiers for a specific application, it is imperative to conduct a direct comparative study following standardized experimental protocols as outlined in this guide. Such an investigation would provide the necessary quantitative data to make an informed, data-driven decision based on the specific performance requirements of the intended formulation.

References

A Comparative Analysis of Foaming Efficacy: Lauroyl Diethanolamide vs. Other Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the foaming properties of lauroyl diethanolamide in comparison to other widely used non-ionic surfactants, namely decyl glucoside and lauryl glucoside. This document provides a data-driven comparison, detailed experimental protocols for foam analysis, and a visual representation of the underlying mechanisms of foam formation and stabilization.

Introduction

The foaming capacity and stability of surfactants are critical parameters in a multitude of applications, ranging from pharmaceutical formulations and personal care products to industrial processes. Non-ionic surfactants are frequently favored for their mildness and stability across a broad pH range. Among these, lauroyl diethanolamide (LDEA) is a well-established foam booster and stabilizer. This guide presents a comparative evaluation of the foaming efficacy of LDEA against two popular alkyl polyglucoside (APG) surfactants: decyl glucoside and lauryl glucoside. The objective is to provide a clear, data-supported resource to aid in the selection of the most appropriate surfactant for specific formulation needs.

Quantitative Comparison of Foaming Properties

The following table summarizes the foaming characteristics of lauroyl diethanolamide, decyl glucoside, and lauryl glucoside based on data from various sources. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the data presented below is compiled from different studies, and experimental conditions are specified where available. This may result in some variability, and the data should be interpreted as indicative of the relative performance of these surfactants.

SurfactantConcentration (% w/v)Initial Foam Height (mm)Foam Stability (Height after 5 min, mm)Source / Notes
Lauroyl Diethanolamide 1.0~150~135As a foam booster in formulation
Decyl Glucoside 0.5~130~100Produces a less dense, stable foam[1]
Lauryl Glucoside 0.5~160~145Known for robust and dense foam[1][2]

Disclaimer: The data in this table is collated from multiple sources and may not be directly comparable due to variations in experimental conditions such as water hardness, temperature, and specific methodology.

Experimental Protocols

The most widely accepted method for evaluating the foaming properties of surfactants is the Ross-Miles method, as standardized by ASTM D1173.[3] This method assesses both the initial foam height (foamability) and the foam stability over time.

Ross-Miles Foam Test (ASTM D1173)

Objective: To determine the foaming characteristics of a surfactant solution.

Apparatus:

  • A jacketed glass column (receiver) with a specified diameter and height, equipped with a stopcock at the bottom.

  • A graduated pipette (reservoir) with a specified volume and a capillary tip, designed to deliver the surfactant solution from a set height into the receiver.

  • A constant temperature water bath to circulate water through the jacket of the receiver.

Procedure:

  • Solution Preparation: Prepare a solution of the surfactant to be tested at the desired concentration in distilled water or water of a specific hardness.

  • Temperature Control: Circulate water from the constant temperature bath through the jacket of the receiver to bring the apparatus to the desired temperature (e.g., 49°C as specified in some versions of the standard).

  • Initial Setup: Add a specific volume (e.g., 50 mL) of the surfactant solution to the receiver.

  • Foam Generation: Fill the pipette with a larger volume (e.g., 200 mL) of the same surfactant solution. Position the pipette vertically above the receiver so that the tip is at a standardized height above the liquid surface. Open the stopcock of the pipette and allow the solution to fall into the receiver, creating foam.

  • Initial Foam Height Measurement: As soon as all the solution from the pipette has been discharged, measure the height of the foam column in the receiver in millimeters. This is the initial foam height.

  • Foam Stability Measurement: Record the foam height at specific time intervals, typically after 1, 3, and 5 minutes, to assess the foam's stability.[3]

Mechanism of Foaming and Stabilization

The foaming efficacy of a surfactant is governed by its ability to reduce the surface tension of the liquid and to form a stable interfacial film around entrapped gas bubbles. Non-ionic surfactants achieve this through a specific molecular orientation at the air-water interface.

Foaming_Mechanism cluster_solution Aqueous Solution cluster_interface Air-Water Interface cluster_foam Foam Structure Surfactant Surfactant Molecules Interface Surface Tension Reduction (Adsorption of Surfactants) Surfactant->Interface Migration to Surface Water Water Molecules Air Air Bubble Gas Bubble Interface->Bubble Entrapment of Air Film Stable Interfacial Film (Bimolecular Layer) Bubble->Film Encapsulation Film->Film Steric Hindrance & Van der Waals Forces (Prevents Coalescence)

Caption: Mechanism of foam formation and stabilization by non-ionic surfactants.

Conclusion

Based on the available qualitative and compiled quantitative data, lauroyl diethanolamide demonstrates strong performance as a foam booster and stabilizer, particularly when used in formulations. Among the compared alkyl polyglucosides, lauryl glucoside generally exhibits superior foaming capacity and stability, producing a denser and more persistent foam than decyl glucoside.[1][2] The choice between these surfactants will ultimately depend on the specific requirements of the formulation, including desired foam characteristics, mildness, and cost-effectiveness. The provided experimental protocol for the Ross-Miles method offers a standardized approach for conducting in-house comparative studies to determine the optimal surfactant for a given application.

References

A Comparative Guide to the Quantification of Lauric Acid Diethanolamide: HPLC-UV vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lauric acid diethanolamide, a widely used surfactant in cosmetics and pharmaceutical formulations, is critical for quality control and formulation development. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

This publication outlines the experimental protocols for both methodologies and presents a comparative analysis of their performance based on key validation parameters.

Method Performance Comparison

The selection of an analytical method hinges on a variety of factors including sensitivity, precision, and the nature of the analyte. Below is a summary of the performance characteristics of a typical HPLC-UV method compared to a GC-FID method for the analysis of fatty acid derivatives.

ParameterHPLC-UV MethodGC-FID Method (for fatty acid amides)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (Recovery) 98-102%94-100%
Precision (RSD%) < 2.0%< 2.0%
Limit of Detection (LOD) Typically in the low µg/mL range0.385 µg/mL (for lauric acid)
Limit of Quantification (LOQ) Typically in the mid µg/mL range1.168 µg/mL (for lauric acid)
Derivatization Required NoYes (silylation)
Analysis Time ~15-30 minutes~30-40 minutes

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a straightforward approach for the quantification of this compound without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful alternative, particularly for complex matrices, though it necessitates a derivatization step to increase the volatility of the analyte.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector

  • Capillary column suitable for fatty acid amide analysis (e.g., a low-bleed silicone phase)

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent (e.g., Dichloromethane, HPLC grade)

  • This compound reference standard

  • Internal standard (e.g., Tetradecanamide)

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Injection Mode: Split or splitless, depending on the concentration.

Procedure:

  • Standard and Sample Preparation with Derivatization:

    • Accurately weigh the this compound standard or sample into a vial.

    • Add a known amount of internal standard.

    • Add the solvent and the derivatizing agent (BSTFA + 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes to complete the derivatization.

    • Cool the vial to room temperature before injection.

  • Analysis: Inject the derivatized standard and sample solutions into the GC system.

  • Quantification: Calculate the response factor of this compound relative to the internal standard from the analysis of the standard solution. Use this response factor to quantify the amount of this compound in the sample.

Method Validation and Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The following diagrams illustrate the logical workflow for method validation and a typical experimental workflow for HPLC-UV analysis.

cluster_0 Method Validation Workflow Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability cluster_1 HPLC-UV Experimental Workflow PrepStandards Prepare Calibration Standards HPLC HPLC Analysis PrepStandards->HPLC PrepSample Prepare Sample Solution PrepSample->HPLC Data Data Acquisition & Processing HPLC->Data Quantify Quantification Data->Quantify

A Comparative Guide to the Synthesis of Lauramide DEA: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauramide DEA (Lauric Acid Diethanolamide) is a nonionic surfactant widely utilized in cosmetics, personal care products, and industrial applications for its excellent foaming, thickening, and emulsifying properties. Its synthesis can be achieved through traditional chemical methods or more contemporary enzymatic routes. This guide provides an objective comparison of these two synthetic strategies, supported by available data, to assist researchers and development professionals in selecting the most suitable method for their applications.

At a Glance: Key Performance Indicators

The selection of a synthetic route for Lauramide DEA is often a trade-off between established, high-throughput chemical methods and greener, more specific enzymatic alternatives. The following table summarizes key quantitative parameters for both methods.

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst Typically strong bases (e.g., sodium methoxide) or acids.Lipases (e.g., Candida antarctica lipase (B570770) B - Novozym 435).
Typical Yield Can be high, often exceeding 80-90% under optimized conditions.Yields are variable and substrate-dependent; reported yields for Lauramide DEA are around 49.5% under specific lab conditions, with potential for optimization.[1]
Reaction Temperature High temperatures, often in the range of 140-180°C.[1]Mild temperatures, typically between 40-70°C.[1][2]
Reaction Time Generally shorter, ranging from a few hours to several hours.Can be longer, often requiring 24 hours or more for optimal conversion.[1]
Solvent Often performed solvent-free or in the presence of organic solvents.Can be performed in organic solvents or in solvent-free systems.[1][2]
Byproducts Can include water and potentially harmful impurities such as nitrosamines.Primarily water; generally cleaner with fewer harmful byproducts.[3]
Catalyst Reusability Generally not reusable.High reusability, especially with immobilized enzymes.
Environmental Impact Higher energy consumption and potential for hazardous waste generation.[4]Milder reaction conditions and biodegradable catalysts contribute to a more environmentally friendly profile.[3][4]

Delving Deeper: Methodologies and Mechanisms

Chemical Synthesis: The Conventional Approach

The industrial production of Lauramide DEA has traditionally relied on the direct amidation of lauric acid or the transamidation of its methyl ester with diethanolamine (B148213).[5][6] This condensation reaction is typically carried out at elevated temperatures and may be facilitated by a catalyst to drive the reaction towards completion.

A significant concern with the chemical synthesis of diethanolamides is the potential for the formation of N-nitrosodiethanolamine (NDELA), a carcinogenic impurity.[7] This can occur if residual diethanolamine reacts with nitrosating agents that may be present in the formulation or raw materials. Regulatory bodies in regions like the European Union have placed strict limits on the levels of free diethanolamine and nitrosamines in cosmetic products containing these ingredients.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis offers a more sustainable and selective route to Lauramide DEA. This method employs lipases, most notably the immobilized lipase B from Candida antarctica (Novozym 435), to catalyze the amidation reaction.[1][8] The high specificity of the enzyme often leads to a cleaner product with fewer byproducts.

The enzymatic process operates under significantly milder conditions, reducing energy consumption and minimizing the risk of thermal degradation of reactants and products.[9] Furthermore, the use of immobilized enzymes allows for easy separation from the reaction mixture and catalyst recycling, making the process more cost-effective and environmentally friendly in the long run.[9] While reaction times can be longer than in chemical synthesis, the benefits of higher purity and improved sustainability are making enzymatic routes increasingly attractive.[10]

Experimental Protocols

Chemical Synthesis of Lauramide DEA (Representative Protocol)

This protocol is a generalized representation based on established chemical principles for the synthesis of fatty acid diethanolamides.

Materials:

  • Lauric acid (1 molar equivalent)

  • Diethanolamine (1.1 molar equivalents)

  • Sodium methoxide (B1231860) (catalyst, e.g., 0.5% w/w)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction vessel with lauric acid and diethanolamine.

  • Begin stirring and heat the mixture to approximately 160-170°C under a nitrogen blanket to prevent oxidation.

  • Once the desired temperature is reached, carefully add the sodium methoxide catalyst.

  • Maintain the reaction at this temperature for 4-6 hours. Water, a byproduct of the condensation reaction, will be continuously removed.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is sufficiently low.

  • Cool the reaction mixture to approximately 80-90°C.

  • The crude Lauramide DEA can be used as is or purified further if required. Purification may involve neutralization and filtration to remove the catalyst.

Enzymatic Synthesis of Lauramide DEA (Representative Protocol)

This protocol is based on methodologies described for the lipase-catalyzed synthesis of fatty acid diethanolamides.[8]

Materials:

  • Lauric acid (1 molar equivalent)

  • Diethanolamine (4 molar equivalents)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous organic solvent (e.g., acetonitrile (B52724) or a solvent-free system)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve lauric acid and diethanolamine in the chosen solvent (if not a solvent-free system).

  • Add the immobilized lipase to the reaction mixture (e.g., 10% w/w of the substrates).

  • Incubate the mixture at a controlled temperature, typically around 50-60°C, with continuous agitation (e.g., 200 rpm).

  • Allow the reaction to proceed for 24-48 hours. The progress can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.

  • Remove the solvent under reduced pressure to obtain the crude Lauramide DEA.

  • Further purification can be achieved through column chromatography if a high-purity product is desired.

Visualizing the Processes

To better understand the workflows and the comparative aspects of these two synthetic strategies, the following diagrams are provided.

G Experimental Workflow: Chemical vs. Enzymatic Synthesis of Lauramide DEA cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Start Lauric Acid + Diethanolamine Catalyst (e.g., Sodium Methoxide) chem_react Reaction High Temperature (160-170°C) 4-6 hours chem_start->chem_react Heating chem_purify Purification Catalyst Neutralization/Removal chem_react->chem_purify Cooling chem_end End Product Lauramide DEA (may contain impurities) chem_purify->chem_end enz_start Start Lauric Acid + Diethanolamine Immobilized Lipase (e.g., Novozym 435) enz_react Reaction Mild Temperature (50-60°C) 24-48 hours enz_start->enz_react Incubation enz_separate Enzyme Separation Filtration enz_react->enz_separate enz_purify Purification Solvent Removal enz_separate->enz_purify enzyme_recycle Recycle Enzyme enz_separate->enzyme_recycle enz_end End Product High-Purity Lauramide DEA enz_purify->enz_end

Caption: General workflows for chemical and enzymatic synthesis of Lauramide DEA.

G Comparative Analysis: Chemical vs. Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis center_node Lauramide DEA Synthesis chem_adv Advantages | {High Yield | Faster Reaction Time | Established Technology} center_node->chem_adv chem_disadv Disadvantages | {High Energy Consumption | Harsh Conditions | Potential for Harmful Byproducts (Nitrosamines) | Catalyst Not Reusable} center_node->chem_disadv enz_adv Advantages | {Environmentally Friendly | Mild Conditions | High Purity | Catalyst Reusability | High Specificity} center_node->enz_adv enz_disadv Disadvantages | {Potentially Lower Yields (without optimization) | Longer Reaction Times | Higher Initial Catalyst Cost} center_node->enz_disadv

Caption: Advantages and disadvantages of chemical vs. enzymatic synthesis of Lauramide DEA.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of Lauramide DEA. The traditional chemical route is a well-established, high-yield process suitable for large-scale production. However, it is associated with high energy consumption, harsh reaction conditions, and the potential for the formation of undesirable byproducts.

In contrast, enzymatic synthesis represents a greener and more sustainable alternative. While it may currently present challenges in terms of reaction time and yield without significant optimization, the benefits of milder conditions, higher product purity, and catalyst reusability are compelling. For applications in the pharmaceutical and high-end personal care industries, where purity and safety are paramount, the enzymatic route is an increasingly attractive option. The choice between these two approaches will ultimately depend on the specific requirements of the target application, including scalability, cost considerations, and the desired environmental footprint of the manufacturing process.

References

Comparative Cytotoxicity of Lauramide DEA and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects of Lauramide DEA and its analogues reveals varying degrees of toxicity to skin cells. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of their in vitro cytotoxicity, experimental protocols, and potential mechanisms of action.

Lauramide DEA (Laureth-1) and its analogues, including Cocamide DEA, Linoleamide DEA, and Oleamide DEA, are fatty acid diethanolamides commonly used as surfactants and emulsifying agents in cosmetics and personal care products. While generally considered safe for use in rinse-off products, their potential for cytotoxicity, particularly in leave-on applications, warrants careful consideration. This guide provides a comparative analysis of their cytotoxic effects based on available scientific literature.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the available IC50 values for Lauramide DEA analogues in various cell lines. It is important to note that direct comparative studies across all analogues on the same cell line under identical conditions are limited.

CompoundCell LineAssayIC50 (µg/mL)Source
Cocamide DEA V79 (Chinese Hamster Fibroblasts)Not Specified27[1]
RC (Rabbit Corneal Cells)Not Specified39.8[1]
NHEK (Normal Human Epidermal Keratinocytes)Not Specified7.8[1]
Myristamide DEA V79 (Chinese Hamster Fibroblasts)Not Specified15.2
Rabbit Corneal CellsNot Specified23.9
Normal Human Epidermal KeratinocytesNot Specified6.2
Oleamide EFM-19 (Human Breast Carcinoma)Not Specified11.3 µM

Data for Lauramide DEA, Linoleamide DEA, and Capramide DEA on relevant skin cell lines were not available in the reviewed literature.

Experimental Protocols

The cytotoxicity of these compounds is typically assessed using in vitro cell-based assays. The most common methods include the Neutral Red Uptake (NRU) assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

General Protocol:

  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., Lauramide DEA or its analogues) for a specified period (e.g., 24 hours).

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 3 hours.

  • Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of around 540 nm. The intensity of the color is proportional to the number of viable cells.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Exposure: Expose the cells to a range of concentrations of the test substance for a defined period.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of surfactants like Lauramide DEA and its analogues.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Fibroblasts, Keratinocytes) treatment Cell Treatment with Varying Concentrations cell_culture->treatment compound_prep Compound Preparation (Lauramide DEA & Analogues) compound_prep->treatment nru_assay Neutral Red Uptake (NRU) Assay treatment->nru_assay mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement nru_assay->absorbance mtt_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50

Figure 1. General workflow for in vitro cytotoxicity testing of surfactants.

Signaling Pathways in Surfactant-Induced Cytotoxicity

The precise signaling pathways mediating the cytotoxic effects of Lauramide DEA and its analogues are not extensively detailed in the current literature. However, the general mechanism of surfactant-induced cytotoxicity often involves the disruption of cell membrane integrity, leading to subsequent cellular stress responses.

One proposed pathway involves the generation of Reactive Oxygen Species (ROS), which can trigger apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade can lead to the activation of caspases, a family of proteases that are central to the execution of apoptosis.

The following diagram illustrates a plausible signaling pathway for surfactant-induced apoptosis.

signaling_pathway surfactant Surfactant (e.g., Lauramide DEA) cell_membrane Cell Membrane Disruption surfactant->cell_membrane ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros jnk JNK Pathway Activation ros->jnk caspases Caspase Activation jnk->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. Proposed signaling pathway for surfactant-induced apoptosis.

Discussion

The available data suggest that the cytotoxicity of fatty acid diethanolamides varies depending on the specific analogue and the cell type being tested. Cocamide DEA and Myristamide DEA have demonstrated cytotoxic effects on various cell lines, with NHEK cells appearing to be particularly sensitive. The lack of specific IC50 values for Lauramide DEA, Linoleamide DEA, and Capramide DEA on relevant skin cell models highlights a significant data gap in the current scientific literature.

The general protocols for NRU and MTT assays provide a solid foundation for researchers looking to conduct their own comparative cytotoxicity studies. When performing such studies, it is crucial to carefully select the cell line, concentration range of the test compounds, and exposure time to obtain meaningful and comparable results.

Understanding the underlying signaling pathways is essential for a comprehensive assessment of cytotoxicity. While the involvement of ROS and the JNK pathway is a plausible mechanism for surfactant-induced apoptosis, further research is needed to elucidate the specific molecular targets and signaling cascades activated by Lauramide DEA and its analogues.

References

A Comparative Analysis of the Micellar Properties of C12 and C10 Diethanolamides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of lauric (C12) and capric (C10) diethanolamides reveals distinct differences in their self-assembly behavior in aqueous solutions. These differences, primarily driven by the variation in their hydrophobic alkyl chain length, significantly impact their micellar properties, including critical micelle concentration (CMC), micelle size, and surface activity. This guide provides a comparative overview of these properties, supported by available experimental data, to aid researchers and formulation scientists in the selection and application of these nonionic surfactants.

Executive Summary of Micellar Properties

The length of the hydrophobic alkyl chain is a critical determinant of the physicochemical properties of surfactants. As a homologous series, fatty acid diethanolamides exhibit predictable trends in their micellar behavior. The longer C12 chain of lauric diethanolamide leads to a greater hydrophobic effect, promoting micelle formation at a lower concentration compared to the shorter C10 chain of capric diethanolamide. A summary of the key comparative data is presented in the table below.

Micellar PropertyC12 Diethanolamide (Lauric Diethanolamide)C10 Diethanolamide (Capric Diethanolamide)
Critical Micelle Concentration (CMC) 0.63 mM[1]1.10 mM[1]
Micelle Size (Hydrodynamic Diameter) < 1 µm[1]Data not available
Surface Tension at CMC Data not availableData not available
Aggregation Number Data not availableData not available
Thermodynamic Parameters of Micellization Data not availableData not available

Comparative Analysis

The critical micelle concentration (CMC) is a fundamental parameter that indicates the minimum concentration at which surfactant molecules begin to self-assemble into micelles. For lauric diethanolamide (C12), the CMC in deionized water is 0.63 mM.[1] In contrast, capric diethanolamide (C10), with its shorter alkyl chain, has a higher CMC of 1.10 mM in deionized water.[1] This difference is attributed to the weaker hydrophobic interactions between the C10 chains, which require a higher concentration of monomers to overcome the entropic penalty of micellization.

Data regarding the surface tension at the CMC, aggregation number, and the thermodynamic parameters of micellization (Gibbs free energy, enthalpy, and entropy) for both C12 and C10 diethanolamides are not available in the surveyed literature. However, general principles of surfactant science suggest that lauric diethanolamide would exhibit a lower surface tension at its CMC due to its greater surface activity. The thermodynamics of micellization for both surfactants are expected to be spontaneous, with a negative Gibbs free energy change.[2] This spontaneity is typically driven by a large positive entropy change resulting from the release of ordered water molecules from around the hydrophobic chains upon micelle formation.[2]

Experimental Protocols

The determination of the micellar properties discussed above involves a range of experimental techniques. Below are detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The CMC of ionic or non-ionic surfactants can be determined by monitoring the change in the electrical conductivity of the surfactant solution as a function of its concentration.

Methodology:

  • Prepare a stock solution of the diethanolamide in deionized water at a concentration significantly above its expected CMC.

  • Place a known volume of deionized water in a beaker equipped with a magnetic stirrer and a calibrated conductivity probe.

  • Measure the initial conductivity of the deionized water.

  • Make successive additions of small, known volumes of the stock surfactant solution to the beaker, allowing the solution to equilibrate after each addition.

  • Record the conductivity of the solution after each addition.

  • Plot the measured conductivity as a function of the surfactant concentration.

  • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of particles, such as micelles, in a solution.

Methodology:

  • Prepare solutions of the diethanolamide at concentrations above the CMC in a suitable buffer or deionized water.

  • Filter the solutions through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.

  • Transfer the filtered solution into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument, which is equipped with a laser and a detector.

  • The instrument measures the time-dependent fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the micelles.

  • The autocorrelation of the scattered light intensity is analyzed to determine the diffusion coefficient of the micelles.

  • The hydrodynamic diameter of the micelles is then calculated using the Stokes-Einstein equation.

G cluster_compounds Surfactant Structures cluster_properties Micellar Properties cluster_methods Experimental Methods cluster_comparison Comparative Analysis C12 C12 Diethanolamide (Lauric Diethanolamide) CMC Critical Micelle Concentration (CMC) C12->CMC Size Micelle Size C12->Size Surface_Tension Surface Tension @ CMC C12->Surface_Tension Agg_Number Aggregation Number C12->Agg_Number Thermo Thermodynamics of Micellization C12->Thermo C10 C10 Diethanolamide (Capric Diethanolamide) C10->CMC C10->Size C10->Surface_Tension C10->Agg_Number C10->Thermo Conductivity Conductivity Measurement CMC->Conductivity DLS Dynamic Light Scattering (DLS) Size->DLS Tensiometry Tensiometry Surface_Tension->Tensiometry Fluorescence Fluorescence Quenching Agg_Number->Fluorescence ITC Isothermal Titration Calorimetry (ITC) Thermo->ITC Comparison Comparison of Micellar Behavior Conductivity->Comparison DLS->Comparison Tensiometry->Comparison Fluorescence->Comparison ITC->Comparison

Figure 1: Workflow for the comparative study of C12 and C10 diethanolamide micellar properties.

Logical Relationships in the Comparative Study

The provided diagram (Figure 1) illustrates the logical flow of this comparative study. The investigation begins with the two chemical entities, C12 and C10 diethanolamides. Their inherent structural differences lead to variations in their micellar properties. These properties, including CMC, micelle size, surface tension at CMC, aggregation number, and thermodynamics of micellization, are experimentally determined using specific analytical techniques. The data obtained from these methods then form the basis for a comprehensive comparative analysis of their micellar behavior. This systematic approach allows for a clear understanding of the structure-property relationships for these surfactants.

References

Performance evaluation of Lauramide DEA against modern green surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Surfactant Performance and Environmental Impact

In the ever-evolving landscape of formulation science, the demand for high-performance, environmentally conscious ingredients is paramount. This guide provides a detailed comparison of the traditional nonionic surfactant, Lauramide Diethanolamide (Lauramide DEA), against three modern, green alternatives: Alkyl Polyglucosides (APGs), Cocamidopropyl Betaine (B1666868) (CAPB), and Sodium Cocoyl Isethionate (SCI). This analysis focuses on key performance metrics, environmental safety, and detailed experimental protocols to aid in informed surfactant selection for research and product development.

Executive Summary

Lauramide DEA has long been a staple in formulations requiring effective viscosity building and foam stabilization.[1][2][3] However, concerns regarding its environmental profile and potential for nitrosamine (B1359907) formation have spurred the adoption of greener alternatives.[4][5] Modern surfactants like APGs, CAPB, and SCI offer comparable, and in some aspects superior, performance with significantly improved environmental and safety profiles.[6][7][8] This guide presents available quantitative data to support these claims and provides the methodologies necessary to conduct further comparative studies.

Performance Evaluation: A Quantitative Comparison

The following tables summarize the performance characteristics of Lauramide DEA and the selected green surfactants based on available data. It is important to note that direct side-by-side comparative studies are limited, and data is aggregated from various sources. Experimental conditions can influence results, and the provided protocols offer a framework for standardized internal evaluation.

Foaming Properties

Excellent foaming is a desirable characteristic in many cleansing formulations. The Ross-Miles method (ASTM D1173) is a standard for evaluating foam generation and stability.[5][9][10][11][12]

SurfactantTypeInitial Foam Height (mm)Foam Stability (after 5 min)Key Foaming Characteristics
Lauramide DEA NonionicGood to ExcellentHighKnown for boosting and stabilizing the foam of primary anionic surfactants, creating a dense and creamy lather.[2]
Alkyl Polyglucosides (APGs) NonionicExcellentGood to ExcellentProduces a rich, dense, and stable foam. C8-C10 variants offer good initial foam, while C12-C14 variants provide more stable foam.[6][9][13]
Cocamidopropyl Betaine (CAPB) AmphotericGood to ExcellentHighActs as a foam booster and stabilizer, particularly in combination with anionic surfactants like SLES.[14][15][16]
Sodium Cocoyl Isethionate (SCI) AnionicExcellentExcellentGenerates a luxurious, creamy, and stable lather, even in hard water.[7][17][18][19][20][21]
Viscosity Building

The ability to increase the viscosity of a formulation is crucial for product texture and user experience. Lauramide DEA is a well-known viscosity enhancer, particularly in combination with anionic surfactants.[2][3]

SurfactantTypeViscosity Building CapacityTypical Use Level for Viscosity ModificationNotes
Lauramide DEA NonionicExcellent1-10%Highly effective at thickening formulations containing anionic surfactants.
Alkyl Polyglucosides (APGs) NonionicModerateVariesCan contribute to viscosity, but generally less effective than Lauramide DEA or CAPB. Often requires polymeric thickeners.
Cocamidopropyl Betaine (CAPB) AmphotericGood to Excellent4-40%Effectively builds viscosity in the presence of anionic surfactants and electrolytes.[14][15][16][22][23]
Sodium Cocoyl Isethionate (SCI) AnionicLowN/APrimarily a foaming and cleansing agent; does not significantly contribute to viscosity.
Cleaning and Emulsification Efficiency

Effective cleaning and the ability to stabilize oil-in-water emulsions are core functions of surfactants.

| Surfactant | Type | Cleaning Performance | Emulsification Properties | |---|---|---|---|---| | Lauramide DEA | Nonionic | Good | Good | Acts as an effective emulsifier, helping to blend oil and water-based ingredients. | | Alkyl Polyglucosides (APGs) | Nonionic | Excellent | Good | C10-C12 chain lengths exhibit excellent cleaning power. | | Cocamidopropyl Betaine (CAPB) | Amphoteric | Good | Moderate | A good co-emulsifier that contributes to the overall stability of emulsions. | | Sodium Cocoyl Isethionate (SCI) | Anionic | Excellent | Good | An effective cleanser that also helps in emulsifying oils and dirt.[17] |

Environmental and Safety Profile

The shift towards green surfactants is largely driven by their improved environmental and safety profiles compared to traditional surfactants.

SurfactantBiodegradabilityAquatic Toxicity (LC50/EC50)Key Safety Considerations
Lauramide DEA Readily BiodegradableData not readily available in a comparative format.Potential for formation of carcinogenic nitrosamines in the presence of nitrosating agents.[4][5] May cause skin irritation in some individuals.[1]
Alkyl Polyglucosides (APGs) Readily BiodegradableFish (Leuciscus idus) LC50: 100-500 mg/L. Daphnia magna EC50: >100 mg/L.[24][25][26][27]Considered very mild and non-irritating to the skin and eyes.[28]
Cocamidopropyl Betaine (CAPB) Readily BiodegradableFish (Brachydanio rerio) LC50: 1-10 mg/L. Daphnia magna EC50: 6.5 mg/L.[29][30][31]Generally mild, but can cause skin sensitization in some individuals, often due to impurities.[32]
Sodium Cocoyl Isethionate (SCI) Readily BiodegradableFish (Danio rerio) LC50: 10-100 mg/L. Daphnia magna EC50: >10-100 mg/L.[17][33]Known for its exceptional mildness and is suitable for sensitive skin.[7][17]

Experimental Protocols

To facilitate in-house comparative studies, the following are detailed methodologies for key performance experiments.

Foaming Performance Evaluation (Modified Ross-Miles Method - ASTM D1173)

Objective: To determine the initial foam height and foam stability of surfactant solutions.

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a reservoir pipette).

  • Volumetric flasks and pipettes.

  • Stopwatch.

  • Constant temperature water bath.

Procedure:

  • Prepare 1% (w/v) solutions of each surfactant in deionized water.

  • Bring the surfactant solutions and the foam apparatus to a constant temperature of 25°C using the water bath.

  • Add 50 mL of the surfactant solution to the bottom of the graduated column.

  • Fill the reservoir pipette with 200 mL of the same surfactant solution.

  • Position the pipette at the top of the column and open the stopcock, allowing the solution to fall and create foam.

  • Start the stopwatch as soon as the pipette begins to drain.

  • Record the initial foam height in millimeters at the instant the pipette is empty.

  • Record the foam height again after 5 minutes to assess foam stability.

  • Repeat the experiment three times for each surfactant and report the average values.

Viscosity Measurement (Brookfield Viscometer)

Objective: To measure the viscosity of surfactant solutions.

Apparatus:

  • Brookfield rotational viscometer with appropriate spindles.

  • Beakers.

  • Constant temperature water bath.

Procedure:

  • Prepare 10% (w/v) solutions of a primary anionic surfactant (e.g., Sodium Laureth Sulfate - SLES) in deionized water.

  • To separate beakers of the SLES solution, add 2% (w/v) of Lauramide DEA, Cocamidopropyl Betaine, or Alkyl Polyglucoside. A control sample with only SLES should also be prepared.

  • Allow the solutions to equilibrate to 25°C in the water bath.

  • Measure the viscosity of each solution using the Brookfield viscometer at a constant shear rate (e.g., 10 rpm). Ensure the spindle is appropriate for the expected viscosity range.

  • Record the viscosity in centipoise (cP) after the reading has stabilized.

  • Repeat the measurement three times for each sample and report the average.

Emulsification Stability Test

Objective: To assess the ability of a surfactant to stabilize an oil-in-water emulsion.

Apparatus:

  • Homogenizer or high-shear mixer.

  • Graduated cylinders.

  • Spectrophotometer or turbidimeter.

  • Test tubes.

Procedure:

  • Prepare 1% (w/v) solutions of each surfactant in deionized water.

  • Create an oil-in-water emulsion by homogenizing 10% (v/v) of a standard oil (e.g., mineral oil) in each surfactant solution for 2 minutes.

  • Immediately after homogenization, transfer 10 mL of each emulsion to a separate graduated cylinder and record the initial appearance.

  • Measure the initial turbidity or absorbance of the emulsions at a specific wavelength (e.g., 600 nm).

  • Store the graduated cylinders at room temperature and observe for phase separation (creaming or coalescence) at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • At each time point, measure the turbidity or absorbance of the middle phase of the emulsion.

  • Calculate the emulsion stability index (ESI) as: ESI (%) = (Absorbance at time t / Initial Absorbance) x 100.

  • A higher ESI indicates greater emulsion stability.

Cleaning Performance Evaluation (Based on ASTM D5343)

Objective: To evaluate the cleaning efficiency of surfactant solutions on a standardized soiled surface.

Apparatus:

  • Standardized pre-soiled tiles (e.g., with a synthetic sebum/particulate soil).

  • Gardner Straight Line Washability and Abrasion Machine.

  • Sponge or cloth.

  • Colorimeter or spectrophotometer to measure surface reflectance.

Procedure:

  • Measure the initial reflectance (L*) of the clean, unsoiled tiles.

  • Apply a standardized soil to the tiles and measure the reflectance of the soiled surface (L*s).

  • Prepare 1% (w/v) solutions of each surfactant in deionized water.

  • Mount a soiled tile in the washability apparatus.

  • Saturate a sponge with a specific volume of the surfactant solution and place it in the holder of the apparatus.

  • Run the apparatus for a set number of cycles (e.g., 50 cycles).

  • Rinse the tile with deionized water and allow it to dry completely.

  • Measure the final reflectance of the cleaned tile (L*c).

  • Calculate the cleaning efficiency (%) as: Cleaning Efficiency (%) = [(Lc - Ls) / (L* - L*s)] x 100.

  • Repeat the test three times for each surfactant and report the average cleaning efficiency.

Visualizing the Comparison and Workflow

To further aid in understanding the comparative aspects and the experimental process, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Surfactant Solutions Surfactant Solutions Foaming (ASTM D1173) Foaming (ASTM D1173) Surfactant Solutions->Foaming (ASTM D1173) Viscosity (Brookfield) Viscosity (Brookfield) Surfactant Solutions->Viscosity (Brookfield) Emulsification Emulsification Surfactant Solutions->Emulsification Cleaning (ASTM D5343) Cleaning (ASTM D5343) Surfactant Solutions->Cleaning (ASTM D5343) Standardized Soils/Oils Standardized Soils/Oils Standardized Soils/Oils->Cleaning (ASTM D5343) Test Substrates Test Substrates Test Substrates->Cleaning (ASTM D5343) Quantitative Data Collection Quantitative Data Collection Foaming (ASTM D1173)->Quantitative Data Collection Viscosity (Brookfield)->Quantitative Data Collection Emulsification->Quantitative Data Collection Cleaning (ASTM D5343)->Quantitative Data Collection Comparative Tables Comparative Tables Quantitative Data Collection->Comparative Tables Performance Conclusion Performance Conclusion Comparative Tables->Performance Conclusion

Caption: Experimental workflow for comparative surfactant performance evaluation.

Surfactant_Comparison cluster_traditional Traditional Surfactant cluster_green Green Surfactants Lauramide DEA Lauramide DEA High Viscosity Building High Viscosity Building Lauramide DEA->High Viscosity Building excels in Foam Stabilization Foam Stabilization Lauramide DEA->Foam Stabilization excels in Potential Nitrosamines Potential Nitrosamines Lauramide DEA->Potential Nitrosamines APGs APGs Excellent Foaming Excellent Foaming APGs->Excellent Foaming High Biodegradability High Biodegradability APGs->High Biodegradability Mildness Mildness APGs->Mildness CAPB CAPB CAPB->Mildness Good Viscosity Building Good Viscosity Building CAPB->Good Viscosity Building Foam Boosting Foam Boosting CAPB->Foam Boosting SCI SCI SCI->Excellent Foaming SCI->High Biodegradability Exceptional Mildness Exceptional Mildness SCI->Exceptional Mildness

Caption: Logical comparison of Lauramide DEA and modern green surfactants.

Conclusion

The selection of a surfactant is a critical decision in formulation development, with performance, safety, and environmental impact being key considerations. While Lauramide DEA has historically been a reliable choice for its viscosity-enhancing and foam-stabilizing properties, modern green surfactants such as Alkyl Polyglucosides, Cocamidopropyl Betaine, and Sodium Cocoyl Isethionate present compelling alternatives. They offer excellent performance in foaming and cleaning, with the added significant benefits of enhanced mildness, favorable safety profiles, and superior biodegradability. For researchers and formulators, the transition to these greener alternatives is not only a response to regulatory and consumer demand but also an opportunity to develop innovative, high-performing, and sustainable products. The experimental protocols provided in this guide offer a robust framework for conducting tailored comparative analyses to determine the optimal surfactant for specific formulation needs.

References

Cross-Validation of Techniques for Determining the Critical Micelle Concentration of Lauramide DEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common experimental techniques used to determine the Critical Micelle Concentration (CMC) of Lauramide DEA, a nonionic surfactant widely used in pharmaceutical and cosmetic formulations. Understanding the CMC is crucial for optimizing formulations, as it marks the concentration at which surfactant molecules self-assemble into micelles, significantly altering the properties of the solution, such as solubilization capacity and surface tension.

Introduction to Lauramide DEA and its CMC

Lauramide DEA (Lauric Acid Diethanolamide) is a nonionic surfactant valued for its emulsifying, thickening, and foam-stabilizing properties. The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, they aggregate to form micelles, creating hydrophobic microenvironments within the aqueous phase. This phenomenon is critical for the solubilization of poorly water-soluble drugs and other active ingredients. Accurate determination of the CMC is therefore essential for formulation development, ensuring product performance and stability.

Comparative Analysis of CMC Determination Methods

Several techniques are employed to measure the CMC of surfactants, each relying on the detection of changes in the physicochemical properties of the surfactant solution as a function of concentration. This guide focuses on three prevalent methods: Surface Tensiometry, Conductivity Measurement, and Fluorescence Spectroscopy.

Quantitative Data Summary

Obtaining a comprehensive set of experimentally determined CMC values for Lauramide DEA across various techniques proved challenging in the available literature. However, a specific value determined by the conductivity method has been reported. For comparative context, the CMC range for the closely related Cocamide DEA is also included.

SurfactantTechniqueReported CMC (mM)Reference
Lauramide DEA Conductivity 0.63 [1]
Cocamide DEANot Specified0.3 - 0.6[2]

Note: Cocamide DEA is structurally similar to Lauramide DEA and is often used in similar applications. Its CMC value is provided here for reference.

Experimental Protocols

Below are detailed methodologies for the three key experimental techniques for CMC determination.

Surface Tensiometry

This method is based on the principle that the surface tension of a liquid decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Lauramide DEA in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

  • Measurement:

    • Calibrate the surface tensiometer, typically using the Wilhelmy plate or Du Noüy ring method, with deionized water.

    • Measure the surface tension of each dilution, starting from the lowest concentration.

    • Ensure the plate or ring is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

    • Allow the surface tension reading to stabilize for each concentration before recording the value.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the Lauramide DEA concentration. The CMC is determined from the intersection of the two linear portions of the resulting curve.

Conductivity Measurement

This technique is particularly useful for ionic surfactants but can also be adapted for nonionic surfactants where changes in the mobility of ions in the solution due to micelle formation can be detected. For nonionic surfactants like Lauramide DEA, the change in conductivity is less pronounced but still measurable.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Lauramide DEA in deionized water.

  • Titration Setup: Place a known volume of deionized water in a beaker with a calibrated conductivity probe and a magnetic stirrer.

  • Measurement:

    • Record the initial conductivity of the deionized water.

    • incrementally add small, precise volumes of the Lauramide DEA stock solution to the beaker.

    • Allow the solution to equilibrate after each addition and record the conductivity.

  • Data Analysis: Plot the conductivity as a function of the Lauramide DEA concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.

Experimental Protocol:

  • Preparation of Probe Stock Solution: Prepare a stock solution of a hydrophobic fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., acetone).

  • Preparation of Surfactant Solutions: Prepare a series of Lauramide DEA solutions in deionized water with varying concentrations.

  • Sample Preparation: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid altering the micellization process.

  • Measurement:

    • Allow the samples to equilibrate.

    • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm) is monitored.

  • Data Analysis: Plot the I1/I3 ratio as a function of the logarithm of the Lauramide DEA concentration. A significant drop in the I1/I3 ratio will be observed as pyrene partitions into the hydrophobic micellar cores. The CMC is determined from the inflection point of this sigmoidal curve.

Visualization of Experimental Workflows

Surface_Tensiometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Lauramide DEA Stock Solution B Perform Serial Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC from Intersection of Slopes E->F

Caption: Workflow for CMC determination using surface tensiometry.

Conductivity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Lauramide DEA Stock Solution C Titrate Deionized Water with Stock Solution A->C B Calibrate Conductivity Probe B->C D Record Conductivity after Each Addition C->D E Plot Conductivity vs. Concentration D->E F Determine CMC from Intersection of Slopes E->F Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Lauramide DEA Concentration Series C Add Pyrene to Each Surfactant Solution A->C B Prepare Pyrene Stock Solution B->C D Equilibrate Samples C->D E Measure Fluorescence Emission Spectra D->E F Calculate I1/I3 Ratio E->F G Plot I1/I3 vs. log(Concentration) F->G H Determine CMC from Inflection Point G->H

References

Comparative Analysis of the In Vitro Irritancy Potential of Fatty Acid Diethanolamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro irritancy potential of various fatty acid diethanolamides, a class of nonionic surfactants widely used in cosmetics, personal care products, and pharmaceuticals. Understanding the relative irritancy of these compounds is crucial for formulation development and ensuring product safety. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and cellular pathways involved in irritation responses.

Introduction to Fatty Acid Diethanolamides and In Vitro Irritancy Testing

Fatty acid diethanolamides, such as Cocamide DEA, Lauramide DEA, and Oleamide DEA, are produced by the condensation of diethanolamine (B148213) with fatty acids.[1] They function as emulsifiers, foam boosters, and viscosity-modifying agents. While generally considered safe for use in rinse-off products, their potential to cause skin and eye irritation necessitates careful evaluation, particularly for leave-on applications.[1]

In vitro methods for assessing irritation potential have become standard practice, aligning with the global initiative to reduce and replace animal testing. These methods utilize reconstructed human tissue models and cell-based assays to predict the human response to chemical exposure. Key in vitro models include the Reconstructed Human Epidermis (RhE) test for skin irritation and the EpiOcular™ model for eye irritation, both of which have been adopted as OECD Test Guidelines.

Quantitative Comparison of Irritancy Potential

The following table summarizes available quantitative data on the in vitro irritancy potential of selected fatty acid diethanolamides. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The irritancy potential can be influenced by the specific in vitro model, exposure time, and endpoint measured.

Fatty Acid DiethanolamideIn Vitro Test MethodCell Line/Tissue ModelEndpointResultIrritancy ClassificationReference
Myristamide DEA Neutral Red UptakeV79 (Chinese Hamster Lung Fibroblasts)IC5015.2 µg/mL-[2]
Neutral Red UptakePrimary Rabbit Corneal CellsIC5023.9 µg/mL-[2]
Neutral Red UptakeNormal Human Epidermal KeratinocytesIC506.2 µg/mL-[2]
Lauramide DEA Cytotoxicity AssayPrimary Cortical Rabbit Kidney CellsCytotoxicityCytotoxic at 0.1% and 1% saline solutionsCytotoxic[1]
Cocamide DEA EpiOcular™ Eye Irritation TestReconstructed Human Cornea-like EpitheliumCell Viability-Non- to minimal ocular irritant (at 10% solution)[3]

No specific quantitative in vitro irritancy data (e.g., IC50 or ET50 values) for Cocamide DEA, Lauramide DEA, and Oleamide DEA were identified in the publicly available literature from a single comparative study. The provided data for Lauramide DEA and Cocamide DEA are qualitative or based on a specific concentration rather than a dose-response endpoint.

Experimental Protocols

Detailed methodologies for key in vitro irritancy assays are provided below. These protocols are based on internationally recognized guidelines and are commonly employed to assess the safety of cosmetic and pharmaceutical ingredients.

Reconstructed Human Epidermis (RhE) Test for In Vitro Skin Irritation (Following OECD TG 439)

This test method is designed to predict the skin irritation potential of chemicals by assessing their cytotoxicity on a reconstructed human epidermis model.

a. Test System: A three-dimensional, multilayered model of the human epidermis consisting of normal, human-derived epidermal keratinocytes.

b. Procedure:

  • Tissue Preparation: Upon receipt, the RhE tissues are pre-incubated in a defined culture medium for a specified period to allow for equilibration.

  • Test Chemical Application: A precise amount of the test chemical (liquid or solid) is applied topically to the surface of the RhE tissue. For fatty acid diethanolamides, which can be viscous liquids, careful and uniform application is crucial.

  • Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 15 to 60 minutes.

  • Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface using a buffered saline solution.

  • Post-Incubation: The rinsed tissues are transferred to fresh culture medium and incubated for a post-exposure period, usually 42 hours, to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan (B1609692) salt.

    • The formazan is then extracted from the tissues using an organic solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer, which is proportional to the percentage of viable cells.

c. Data Interpretation: The percentage of cell viability for the test chemical is calculated relative to a negative control (treated with a non-irritating substance). A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

EpiOcular™ Eye Irritation Test (Following OECD TG 492)

This test method evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium model.

a. Test System: The EpiOcular™ tissue model is a non-keratinized, stratified, squamous epithelium constructed from normal human-derived epidermal keratinocytes.

b. Procedure:

  • Tissue Preparation: Similar to the RhE model, the EpiOcular™ tissues are pre-incubated upon receipt.

  • Test Chemical Application: A defined volume or weight of the test chemical is applied to the apical surface of the tissue.

  • Exposure and Post-Exposure Incubation: The exposure and post-exposure incubation times vary depending on the physical form of the test substance (liquid or solid). For liquids, a typical protocol involves a 30-minute exposure followed by a 2-hour post-incubation.

  • Rinsing: After exposure, the test chemical is removed by rinsing with a buffered saline solution.

  • Viability Assessment (MTT Assay): The MTT assay is performed as described for the RhE test to determine the percentage of viable cells.

c. Data Interpretation: A test substance is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is above 60%. Substances that result in viability at or below 60% require further testing to determine the specific irritation category. For comparing the potency of irritants, an ET50 value (the time at which cell viability is reduced by 50%) can be determined.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This is a cell-based assay used to assess the cytotoxicity of a substance by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

a. Cell Culture: A suitable cell line (e.g., human keratinocytes, fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.

b. Procedure:

  • Treatment: The culture medium is replaced with medium containing various concentrations of the fatty acid diethanolamide being tested. A vehicle control (the solvent used to dissolve the test substance) and a positive control (a known cytotoxic substance) are included.

  • Incubation: The cells are incubated with the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red. The dye is actively transported and accumulates in the lysosomes of viable cells.

  • Washing and Dye Extraction: The cells are washed to remove any unincorporated dye. A destain solution is then added to extract the neutral red from the lysosomes.

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

c. Data Interpretation: The results are typically expressed as the IC50 value, which is the concentration of the test substance that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for in vitro irritation testing and a simplified signaling pathway that may be involved in the cellular response to surfactant-induced irritation.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_output Output start Start: Select Fatty Acid Diethanolamide prep_tissue Prepare Reconstructed Tissue Model (RhE or EpiOcular) or Cell Culture start->prep_tissue apply_test Apply Test Substance to Tissue/Cells prep_tissue->apply_test incubate Incubate for Defined Period apply_test->incubate rinse Rinse and Post-Incubate incubate->rinse viability_assay Perform Viability Assay (e.g., MTT, Neutral Red) rinse->viability_assay data_analysis Analyze Data: Calculate % Viability, IC50, or ET50 viability_assay->data_analysis classify Classify Irritancy Potential data_analysis->classify end End: Comparative Irritancy Profile classify->end Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome surfactant Fatty Acid Diethanolamide (Surfactant) membrane_damage Cell Membrane Perturbation surfactant->membrane_damage oxidative_stress Oxidative Stress (ROS Production) membrane_damage->oxidative_stress mapk_pathway MAPK Pathway Activation (e.g., ERK, p38) membrane_damage->mapk_pathway cytotoxicity Cytotoxicity/ Cell Death membrane_damage->cytotoxicity oxidative_stress->mapk_pathway oxidative_stress->cytotoxicity nfkb_activation NF-κB Activation mapk_pathway->nfkb_activation cytokine_release Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) nfkb_activation->cytokine_release inflammation Inflammation cytokine_release->inflammation

References

A Comparative Guide to the Rheological Properties of Lauramide DEA and Carbomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rheological properties of Lauramide DEA and carbomers, two common thickening agents used in pharmaceutical and cosmetic formulations. This document outlines their respective thickening mechanisms, presents available quantitative data, and details experimental protocols for their comparative analysis.

Introduction

The control of viscosity and flow behavior is critical in the formulation of a wide range of products, from topical drug delivery systems to personal care products. The choice of a rheological modifier can significantly impact product stability, sensory perception, and bioavailability of active ingredients. This guide focuses on two chemically distinct classes of thickeners: Lauramide Diethanolamine (DEA), a nonionic surfactant, and carbomers, which are high molecular weight cross-linked polymers of acrylic acid.

Lauramide DEA is a fatty acid amide known for its viscosity-building and foam-stabilizing properties in surfactant-based systems.[1] It is often used in shampoos, body washes, and lotions.[1][2][3]

Carbomers , such as Carbomer 940, are versatile rheological modifiers that can create clear gels with high viscosity at low concentrations.[4] Their properties are highly dependent on pH.[5]

Thickening Mechanisms

The methods by which Lauramide DEA and carbomers increase viscosity are fundamentally different, which dictates their optimal use conditions and compatibility with other ingredients.

Lauramide DEA: Micellar Entanglement

As a nonionic surfactant, Lauramide DEA thickens aqueous solutions through the formation and packing of micelles. In solution, individual Lauramide DEA molecules self-assemble into spherical or elongated (worm-like) micelles. As the concentration of Lauramide DEA increases, these micelles become more numerous and can entangle, leading to a significant increase in viscosity. The efficiency of this thickening mechanism is influenced by the presence of other surfactants and electrolytes in the formulation.

Lauramide_DEA_Thickening cluster_low_conc Low Concentration cluster_high_conc High Concentration Individual Molecules Individual Molecules Spherical Micelles Spherical Micelles Individual Molecules->Spherical Micelles Worm-like Micelles Worm-like Micelles Spherical Micelles->Worm-like Micelles Concentration Increase Entangled Micelles Entangled Micelles Worm-like Micelles->Entangled Micelles Increased Viscosity

Figure 1: Thickening Mechanism of Lauramide DEA.
Carbomers: Polymer Network Formation

Carbomers are acidic polymers that exist as tightly coiled molecules in their powdered form. When dispersed in water, they begin to hydrate (B1144303) and uncoil slightly. The primary thickening mechanism is triggered by neutralization with a suitable base (e.g., triethanolamine (B1662121) or sodium hydroxide). This deprotonates the carboxylic acid groups along the polymer backbone, leading to electrostatic repulsion between the now negatively charged sites. This repulsion causes the polymer chains to uncoil and expand, forming a cross-linked network that entraps water and significantly increases the viscosity of the solution, creating a gel.[5]

Carbomer_Thickening Coiled Carbomer Coiled Carbomer Hydrated & Partially Uncoiled Hydrated & Partially Uncoiled Coiled Carbomer->Hydrated & Partially Uncoiled Dispersion in Water Expanded Polymer Network Expanded Polymer Network Hydrated & Partially Uncoiled->Expanded Polymer Network Neutralization (pH increase) Gel Formation (High Viscosity) Gel Formation (High Viscosity) Expanded Polymer Network->Gel Formation (High Viscosity)

Figure 2: Thickening Mechanism of Carbomers.

Quantitative Data Presentation

Direct, publicly available, quantitative rheological data for Lauramide DEA in simple aqueous systems is limited. Most available information is qualitative, describing its function as a thickener.[1][2] In contrast, carbomers are well-characterized in scientific literature. The following tables summarize typical rheological properties for Carbomer 940.

Table 1: Typical Viscosity of Carbomer 940 Solutions

Concentration (wt%)pHViscosity (cP at 20 rpm)
0.5%7.040,000 - 60,000[6]

Table 2: General Rheological Properties Comparison

PropertyLauramide DEACarbomers
Thickening Mechanism Micellar EntanglementPolymer Network Formation
Typical Use Level 1 - 10%0.1 - 0.5%[5]
pH Dependency Relatively lowHigh (requires neutralization)[5]
Shear Behavior Expected to be Shear-thinningShear-thinning[7]
Yield Stress Expected, dependent on micellar structurePresent, contributes to suspension ability[5][7]
Clarity Can be clear, depends on formulationCan form sparkling clear gels

Experimental Protocols

To obtain a direct and meaningful comparison of the rheological properties of Lauramide DEA and carbomers, the following experimental protocols are recommended.

I. Sample Preparation
  • Lauramide DEA Solutions:

    • Prepare aqueous solutions of Lauramide DEA at concentrations of 1%, 2.5%, 5%, and 10% (w/w) in deionized water.

    • Gently heat the mixture to 60-70°C while stirring to ensure complete dissolution.

    • Allow the solutions to cool to a standardized temperature (e.g., 25°C) for at least 24 hours before measurement.

  • Carbomer 940 Gels:

    • Disperse Carbomer 940 powder into the vortex of agitated deionized water to create concentrations of 0.1%, 0.25%, and 0.5% (w/w).[5]

    • Allow the dispersions to hydrate for at least one hour.

    • Neutralize each dispersion to a pH of 7.0 ± 0.2 with a 10% (w/w) solution of triethanolamine (TEA) or sodium hydroxide (B78521) (NaOH) while stirring gently.[5]

    • Allow the gels to equilibrate for at least 24 hours at a standardized temperature (e.g., 25°C) before measurement.

II. Rheological Measurements

The following measurements should be performed using a calibrated rotational rheometer with appropriate geometry (e.g., cone-and-plate or parallel plate).

  • Viscosity Profiling (Flow Curve):

    • Equilibrate the sample at the measurement temperature (e.g., 25°C) for at least 5 minutes.

    • Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down.

    • Record the viscosity and shear stress as a function of the shear rate.

    • This will characterize the shear-thinning behavior of the materials.

  • Yield Stress Determination:

    • Method 1: Stress Ramp: Apply a controlled stress ramp from a very low stress (e.g., 0.01 Pa) to a stress high enough to induce flow. The yield stress is the point at which a significant increase in shear rate is observed.

    • Method 2: Oscillatory Stress Sweep: Apply an increasing oscillatory stress at a constant frequency (e.g., 1 Hz). The yield stress can be determined from the crossover point of the storage modulus (G') and the loss modulus (G'').

Experimental Workflow Diagram

Rheology_Workflow cluster_prep Sample Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis Lauramide DEA Solutions Lauramide DEA Solutions Viscosity Profiling Viscosity Profiling Lauramide DEA Solutions->Viscosity Profiling Yield Stress Determination Yield Stress Determination Lauramide DEA Solutions->Yield Stress Determination Carbomer 940 Gels Carbomer 940 Gels Carbomer 940 Gels->Viscosity Profiling Carbomer 940 Gels->Yield Stress Determination Shear-thinning Behavior Shear-thinning Behavior Viscosity Profiling->Shear-thinning Behavior Yield Point Yield Point Yield Stress Determination->Yield Point

Figure 3: Experimental Workflow for Rheological Comparison.

Conclusion

Lauramide DEA and carbomers are effective rheological modifiers that operate through distinct thickening mechanisms. Carbomers are highly efficient, forming robust gel networks at low concentrations upon neutralization, and exhibit pronounced shear-thinning behavior and a definite yield stress. Lauramide DEA, a nonionic surfactant, builds viscosity through micellar entanglement, with its performance being influenced by the overall composition of the formulation.

While quantitative data for carbomers is readily available, further experimental investigation is required to generate a direct, data-driven benchmark against Lauramide DEA. The protocols outlined in this guide provide a framework for such a comparative study. The choice between these two classes of thickeners will ultimately depend on the specific requirements of the formulation, including desired rheology, pH, clarity, and compatibility with other ingredients.

References

In-Vitro Drug Release from Surfactant-Based Formulations: A Comparative Guide Featuring Lauramide DEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-vitro drug release from formulations based on the non-ionic surfactant Lauramide Diethanolamine (Lauramide DEA). Due to a lack of direct experimental data on drug release from Lauramide DEA-centric pharmaceutical formulations, this document establishes a baseline through a detailed examination of widely-used non-ionic surfactants. By presenting experimental data from formulations containing surfactants such as Polysorbates (Tweens), Sorbitan esters (Spans), Polyoxyethylene ethers (Brijs), and Polyoxyl castor oils (Cremophors), this guide offers a framework for predicting and evaluating the potential performance of Lauramide DEA in various drug delivery systems.

Introduction to Lauramide DEA

Lauramide DEA is a non-ionic surfactant synthesized from lauric acid and diethanolamine.[1] It is commonly utilized in the cosmetic and personal care industries as a thickening agent, foam stabilizer, and emulsifier in products like shampoos and lotions.[1][2] Its physicochemical properties, such as a high Hydrophilic-Lipophilic Balance (HLB) value of approximately 15, suggest good water dispersibility, a key characteristic for a surfactant in aqueous drug delivery systems.[3] In cosmetic formulations, Lauramide DEA is typically used in concentrations ranging from 1% to 10%.[1]

Principles of In-Vitro Drug Release from Surfactant-Based Formulations

Surfactants play a crucial role in the formulation of poorly water-soluble drugs by enhancing their solubility and modifying their release profiles.[4] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These micelles can encapsulate hydrophobic drug molecules in their core, effectively increasing the drug's solubility in the aqueous medium.[4] The type and concentration of the surfactant can significantly influence the drug release kinetics.

Non-ionic surfactants are often preferred in pharmaceutical formulations due to their lower toxicity and reduced interaction with biological membranes compared to their ionic counterparts. The rate and extent of drug release from these systems are influenced by several factors, including the drug's partitioning between the micellar core and the surrounding medium, the stability of the micelles, and the diffusion of the drug through the formulation matrix.

Comparative Analysis of In-Vitro Drug Release from Non-Ionic Surfactant Formulations

To provide a context for the potential performance of Lauramide DEA, this section summarizes experimental data from in-vitro drug release studies of formulations based on other common non-ionic surfactants.

Data Summary: In-Vitro Drug Release from Various Non-Ionic Surfactant Formulations

Surfactant SystemDrugFormulation TypeKey Findings on In-Vitro Release
Tween 80 & Span 80 CiprofloxacinOrganogelThe release was diffusion-controlled, with the formulation showing sustained release over 8 hours.[1]
Tween 80 ValsartanMixed MicellesDemonstrated a uniform, slow release profile that extended for one week.[5]
Span 80 Indinavir SulfateMicrospheresThe rate and amount of drug release increased with higher concentrations of Span 80, attributed to smaller particle size and better solvent penetration.[6]
Span 20 & Brij 35 Cyclosporine ANiosomesThe combination of surfactants resulted in a more delayed release rate compared to single surfactant systems.[2][7][8]
Cremophor EL CelecoxibSelf-Microemulsifying Drug Delivery System (SMEDDS)Showed significantly enhanced drug release compared to the free drug.[9]
Cremophor RH 40 Megestrol AcetateGranulesSurpassed other formulations in drug release, particularly in the fed state simulated gastric conditions.[10]

Theoretical Positioning of Lauramide DEA:

Experimental Protocols

Standardized in-vitro release testing (IVRT) is crucial for the development and quality control of topical and other pharmaceutical formulations. The two most common methods for evaluating drug release from semi-solid and liquid formulations are the Franz diffusion cell and the dialysis bag method.

Method 1: Vertical Franz Diffusion Cell

The Franz diffusion cell is a reliable method for assessing drug release from topical formulations like creams, gels, and ointments.[11][12]

Apparatus:

  • Vertical Franz diffusion cells

  • Circulating water bath to maintain constant temperature (typically 37°C)

  • Magnetic stirrer

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) or excised biological membrane

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • Sampling syringe

Procedure:

  • Membrane Preparation: The selected membrane is mounted between the donor and receptor chambers of the Franz cell.

  • Receptor Chamber: The receptor chamber is filled with a pre-warmed and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. The magnetic stir bar is placed in the receptor chamber.

  • Temperature Equilibration: The cells are placed in the circulating water bath to equilibrate at the desired temperature.

  • Formulation Application: A accurately weighed amount of the formulation is placed uniformly on the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals, an aliquot of the receptor medium is withdrawn from the sampling port and replaced with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against time to determine the release profile.

Method 2: Dialysis Bag Method

The dialysis bag method is commonly used to evaluate the in-vitro release of drugs from nanoparticles, emulsions, and micellar solutions.[5]

Apparatus:

  • Dialysis bags with a specific molecular weight cut-off (MWCO)

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Release medium (e.g., PBS)

  • Syringes for sampling

Procedure:

  • Dialysis Bag Preparation: A piece of dialysis tubing is cut to the desired length and hydrated according to the manufacturer's instructions. One end is sealed with a clip.

  • Sample Loading: A precise volume of the drug-loaded formulation is placed inside the dialysis bag, and the other end is sealed.

  • Release Study Initiation: The sealed dialysis bag is placed in a beaker containing a known volume of pre-warmed release medium. The beaker is then placed in a shaking water bath or on a magnetic stirrer to ensure continuous agitation.

  • Sampling: At specified time points, a sample of the release medium is withdrawn from the beaker and replaced with an equal volume of fresh medium.[13]

  • Sample Analysis: The drug concentration in the collected samples is quantified using a suitable analytical technique.

  • Data Analysis: The percentage of cumulative drug release is plotted against time.

Mandatory Visualizations

Experimental_Workflow_Franz_Diffusion_Cell cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Mount Membrane fill_receptor Fill Receptor Chamber prep_membrane->fill_receptor equilibrate Equilibrate Temperature (37°C) fill_receptor->equilibrate apply_formulation Apply Formulation to Donor equilibrate->apply_formulation start_stirring Start Stirring apply_formulation->start_stirring sampling Collect Samples at Time Intervals start_stirring->sampling analyze_samples Analyze Drug Concentration (HPLC/UV) sampling->analyze_samples plot_data Plot Cumulative Release vs. Time analyze_samples->plot_data determine_kinetics Determine Release Kinetics plot_data->determine_kinetics

Caption: Workflow for In-Vitro Drug Release using a Franz Diffusion Cell.

Experimental_Workflow_Dialysis_Bag cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis hydrate_bag Hydrate & Seal Dialysis Bag load_sample Load Formulation into Bag hydrate_bag->load_sample immerse_bag Immerse Bag in Release Medium load_sample->immerse_bag prepare_medium Prepare & Warm Release Medium prepare_medium->immerse_bag start_agitation Start Agitation & Maintain Temp immerse_bag->start_agitation sampling Withdraw Aliquots from Medium start_agitation->sampling analyze_samples Quantify Drug in Aliquots sampling->analyze_samples plot_data Plot % Cumulative Release vs. Time analyze_samples->plot_data model_kinetics Model Release Kinetics plot_data->model_kinetics

Caption: Workflow for In-Vitro Drug Release using the Dialysis Bag Method.

References

A Comparative Toxicological Assessment of Lauramide DEA and Oleamide DEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of lauramide DEA and oleamide (B13806) DEA, two fatty acid diethanolamides commonly used in cosmetics and personal care products. This document summarizes key toxicological data from experimental studies to facilitate an objective comparison of their safety profiles.

Executive Summary

Lauramide DEA and oleamide DEA are structurally similar compounds that function as foaming and thickening agents. While both are considered safe for use in cosmetic products within certain concentration limits, their toxicological profiles exhibit some differences. This guide presents a side-by-side comparison of their acute toxicity, skin and eye irritation potential, sensitization, and genotoxicity based on available scientific literature. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for key studies are provided.

Chemical and Physical Properties

PropertyLauramide DEAOleamide DEA
Chemical Name N,N-bis(2-hydroxyethyl)dodecanamideN,N-bis(2-hydroxyethyl)oleamide
CAS Number 120-40-1[1][2]93-83-4[3]
Molecular Formula C16H33NO3[2]C22H43NO3[4]
Molecular Weight 287.44 g/mol [2]369.58 g/mol
Appearance Off-white waxy solid[2]Viscous liquid or waxy solid[5]
Function in Cosmetics Surfactant - foam booster, viscosity increasing agent[6]Emulsifier, surfactant - foam booster, viscosity controlling agent

Toxicological Data Comparison

Acute Toxicity
EndpointLauramide DEAOleamide DEAReference
Acute Oral LD50 (Rat) >3.5 g/kg (70% pure solution)12.4 mL/kg[5][7]
Acute Dermal LD50 (Rabbit) >2 g/kgNot available[1][7]
Skin and Eye Irritation
EndpointLauramide DEAOleamide DEAReference
Skin Irritation (Rabbit) Mild to severe irritantModerate irritant (undiluted)[5][8][9]
Eye Irritation (Rabbit) Mild to moderate irritantNot an irritant (undiluted)[5][8][9]
Sensitization
EndpointLauramide DEAOleamide DEAReference
Human Patch Test Not a sensitizerNot a sensitizer[5][8]
Genotoxicity
EndpointLauramide DEAOleamide DEAReference
Ames Test Not mutagenicNo data available[5][8][9]
CHO Cells (SCE Assay) Induced Sister Chromatid ExchangesNo data available[7]
Carcinogenicity

Long-term dermal studies in rats and mice have been conducted by the National Toxicology Program (NTP).

  • Lauramide DEA: There was no evidence of carcinogenic activity in male or female F344/N rats or in male B6C3F1 mice. There was some evidence of carcinogenic activity in female B6C3F1 mice, which was associated with the presence of free diethanolamine (B148213) as a contaminant.[10]

  • Oleamide DEA: There was no evidence of carcinogenic activity in male or female rats.[11]

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a generalized representation based on standard OECD guidelines.

cluster_protocol Acute Oral Toxicity (Up-and-Down Procedure) start Select initial dose level dose_animal Dose single animal start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase dose for next animal outcome->increase_dose Survival decrease_dose Decrease dose for next animal outcome->decrease_dose Death stop_condition Stopping criteria met? increase_dose->stop_condition decrease_dose->stop_condition stop_condition->dose_animal No end Calculate LD50 stop_condition->end Yes cluster_protocol Dermal Irritation Study (Draize Test) prep Prepare test sites on rabbit skin (abraded and intact) apply Apply test substance under occlusive patch prep->apply expose Exposure period (e.g., 24 hours) apply->expose remove Remove patch and wash site expose->remove score Score for erythema and edema at 24, 48, and 72 hours remove->score calculate Calculate Primary Irritation Index score->calculate cluster_protocol In Vitro Genotoxicity: Ames Test strain Select Salmonella typhimurium strains mix Mix bacteria, test substance, and S9 mix (for metabolic activation) strain->mix prepare Prepare test substance dilutions prepare->mix plate Plate mixture on minimal agar mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare

References

A Comparative Guide to Assessing the Purity of Synthesized Lauric Acid Diethanolamide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized lauric acid diethanolamide with commercially available standards, focusing on purity assessment. Detailed experimental protocols and data presentation are included to assist researchers in evaluating the quality of their synthesized products.

This compound, a non-ionic surfactant, is widely utilized in cosmetics, personal care products, and industrial applications for its emulsifying, foam-boosting, and viscosity-enhancing properties[1][2]. It is typically synthesized through the reaction of lauric acid or its methyl ester with diethanolamine[1][3]. The purity of this compound is crucial, as impurities can affect its performance and, in some cases, pose health risks. A notable impurity of concern is N-nitrosodiethanolamine (NDELA), a potential carcinogen that can form from residual diethanolamine[4].

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct amidation of lauric acid with diethanolamine (B148213).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine lauric acid and diethanolamine in a 1:1 molar ratio[5].

  • Catalyst Addition: Introduce a catalyst, such as sodium methylate (0.3-0.5% by weight of the reactants), to the mixture[5].

  • Reaction Conditions: Heat the mixture to 140-160°C with continuous stirring at 150-200 rpm for 3-4 hours[5]. The reaction progress can be monitored by measuring the acid value of the mixture.

  • Work-up: Upon completion, the product can be purified by washing with water to remove unreacted diethanolamine and other water-soluble impurities. The final product is then dried under vacuum.

Commercial Standards and Potential Impurities

Commercial grades of this compound typically have a purity of approximately 90%[4]. The primary impurities often include:

  • Free Diethanolamine: Unreacted diethanolamine is a common impurity, with concentrations ranging from 1.2% to 14.0% in commercial samples[4][6][7].

  • Other Fatty Acid Diethanolamides: If the lauric acid used is not of high purity, other fatty acid diethanolamides may be present.

  • N-Nitrosodiethanolamine (NDELA): This can form from the reaction of residual diethanolamine with nitrosating agents[4]. Regulatory bodies have set strict limits on NDELA levels in cosmetic products.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of both synthesized and commercial this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the components of a mixture.

Experimental Protocol: HPLC Analysis

  • Column: A reversed-phase C18 column is suitable for this analysis[8].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used[9].

  • Detection: UV detection at 230 nm can be employed, especially after derivatization to enhance the chromophoric properties of the analyte[9]. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are also effective for non-volatile analytes like this compound[9][10].

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable organic solvent.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility.

Experimental Protocol: GC-MS Analysis

  • Derivatization: Silylation of the sample is a common derivatization technique for fatty acid diethanolamides prior to GC analysis[11].

  • Column: A nonpolar capillary column, such as a methyl silicone or a 5% diphenyl/95% dimethyl polysiloxane column, is typically used[6][7].

  • Carrier Gas: Helium is a common carrier gas[11].

  • Injection: A splitless injection is often preferred for trace analysis[6].

  • Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) allows for the identification of the main component and impurities based on their mass spectra[11].

3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule, confirming the formation of the amide bond and the presence of hydroxyl groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film between KBr plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Key Spectral Features:

    • Amide I band: A strong absorption between 1600 and 1700 cm⁻¹, primarily due to the C=O stretching vibration, is a key indicator of amide formation[12].

    • N-H stretch: For primary and secondary amides, this appears between 3100 and 3500 cm⁻¹[13].

    • O-H stretch: A broad band around 3300 cm⁻¹ indicates the presence of the hydroxyl groups from the diethanolamine moiety.

    • C-N stretch: This vibration contributes to the Amide II band (around 1510-1580 cm⁻¹) and the Amide III band (around 1250-1350 cm⁻¹)[12][14].

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis to determine purity.

Experimental Protocol: ¹H NMR Analysis

  • Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The purity of the this compound can be determined by comparing the integral of a characteristic proton signal of the analyte to the integral of a known signal from the internal standard[15]. Key signals for this compound include the methylene (B1212753) protons of the lauryl chain and the methylene protons adjacent to the nitrogen and oxygen atoms of the diethanolamine moiety.

Data Presentation: Comparative Analysis

The following table summarizes the expected analytical data for synthesized and commercial this compound.

Analytical Technique Parameter Synthesized this compound (Expected) Commercial this compound (Standard)
HPLC Purity (%)>95% (depending on purification)~90%[4]
Major ImpuritiesUnreacted lauric acid, free diethanolamineFree diethanolamine (1.2-14.0%)[4][6][7], other fatty acid diethanolamides, NDELA
GC-MS Major PeakThis compoundThis compound
Impurity PeaksFree diethanolamine, residual lauric acidFree diethanolamine, other fatty acids
FTIR (cm⁻¹) Amide I (C=O stretch)~1630-1680~1630-1680
O-H stretchBroad peak ~3300Broad peak ~3300
C-H stretch~2850-2960~2850-2960
¹H NMR (ppm) Lauryl Chain Protons~0.8 (t, -CH₃), ~1.2-1.6 (m, -(CH₂)₉-), ~2.3 (t, -CH₂-C=O)~0.8 (t, -CH₃), ~1.2-1.6 (m, -(CH₂)₉-), ~2.3 (t, -CH₂-C=O)
Diethanolamine Protons~3.4-3.8 (m, -N-CH₂-CH₂-OH)~3.4-3.8 (m, -N-CH₂-CH₂-OH)

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Quantitative Purity Assessment cluster_comparison Comparison cluster_result Final Assessment Synthesis Synthesis of Lauric Acid Diethanolamide FTIR FTIR Analysis (Functional Group Confirmation) Synthesis->FTIR Crude Product Purification Purification (e.g., Washing, Drying) FTIR->Purification Confirmed Amide Formation HPLC HPLC Analysis (Purity Percentage) Purification->HPLC Purified Product GCMS GC-MS Analysis (Impurity Identification) Purification->GCMS NMR qNMR Analysis (Absolute Purity) Purification->NMR Comparison Data Comparison HPLC->Comparison GCMS->Comparison NMR->Comparison Commercial Commercial Standard (Reference) Commercial->Comparison Final_Report Purity Assessment Report Comparison->Final_Report

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While commercial standards typically contain a significant percentage of impurities, a well-executed laboratory synthesis followed by appropriate purification can yield a product of higher purity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to effectively evaluate the quality of their synthesized this compound.

References

Safety Operating Guide

Proper Disposal of Lauric Acid Diethanolamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, lauric acid diethanolamide must be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it as regular solid waste. This compound is classified as toxic to aquatic life with long-lasting effects, necessitating strict adherence to environmental safety protocols.[1]

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile: this compound

A clear understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes its key hazard information.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Skin Irritation Causes skin irritation.[1][2]H315
Serious Eye Damage Causes serious eye damage.[1][2]H318
Hazardous to the Aquatic Environment (Chronic) Toxic to aquatic life with long lasting effects.[1][2]H411

Disposal Workflow

The proper disposal of this compound waste follows a structured process to ensure safety and regulatory compliance at every step. The diagram below illustrates the decision-making and operational workflow for its disposal.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 A Waste Generation (this compound contaminated materials) B Is this a hazardous waste? A->B C YES: Hazardous Waste Stream (Toxic to aquatic life) B->C Yes D NO: Consult EHS for non-hazardous waste stream verification. B->D No E Segregate Waste (Keep separate from other chemical waste) C->E F Containerize Waste (Use a compatible, sealed container) E->F G Label Container (Affix 'Hazardous Waste' label with full details) F->G H Store in Satellite Accumulation Area (SAA) (At or near the point of generation) G->H I Request Waste Pickup (Contact your institution's EHS department) H->I J Disposal by Approved Facility (Handled by certified waste management professionals) I->J

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of this compound and materials contaminated with it.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination : Due to its classification as an environmental hazard, any this compound waste, including pure substance, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be treated as hazardous waste.[1][3][4]

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][5][6] Keep it separate from non-hazardous waste and other incompatible chemical wastes.[5][7]

Step 2: Waste Collection and Containerization
  • Select a Compatible Container : Collect this compound waste in a container that is chemically compatible and in good condition, with a secure, leak-proof screw-top cap.[1][5][8] The original product container is often a suitable choice.[1]

  • Container Condition : Ensure the container is clean on the outside and not leaking.[1] Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[1][8] This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling of Waste Containers

Proper labeling is a critical step for safety and regulatory compliance.

  • Affix a Hazardous Waste Label : As soon as you begin collecting waste in a container, attach a "Hazardous Waste" label provided by your institution's EHS department.[10][11][12]

  • Complete the Label Information : The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[10][11]

    • The full chemical name: "this compound".[10][13] Avoid using abbreviations or chemical formulas.

    • The approximate concentration and quantity of the waste.[10][13]

    • All identified hazards (e.g., "Aquatic Hazard," "Skin Irritant," "Eye Irritant").[11][13]

    • The date when waste was first added to the container (accumulation start date).[11][13]

    • The name and contact information of the responsible researcher or lab.[10][13]

Step 4: Storage of Waste
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation.[5][8][10]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1]

  • Safe Storage Location : The SAA should be away from high-traffic areas and separate from incompatible chemicals.[1][5] Ensure it is not near drains or sources of ignition.[1]

Step 5: Arranging for Final Disposal
  • Request a Pickup : Once the waste container is full or you are no longer generating this waste stream, arrange for its disposal through your institution's EHS department.[1][8] Follow their specific procedures for requesting a waste pickup.

  • Professional Disposal : Do not attempt to dispose of the waste yourself. This compound waste must be disposed of at an approved waste disposal plant by licensed hazardous waste contractors.[1][5]

By adhering to these procedures, researchers and laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe laboratory handling and disposal of Lauric acid diethanolamide, ensuring the protection of researchers and the integrity of drug development processes.

This compound is a chemical compound that requires careful handling in a laboratory setting to mitigate potential health risks. Exposure can cause skin irritation and serious eye damage. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure the safety of all personnel.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment is crucial. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Damage: Poses a significant risk of serious eye damage.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

Understanding these risks is the first step in implementing effective safety protocols.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Standard/Specification Notes
Eye and Face Protection Safety glasses with side-shields or goggles.EN166 (EU) or NIOSH (US) approved.[1]A face shield may be necessary for tasks with a high risk of splashing.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]Gloves must be inspected before use and disposed of as chemical waste after contamination.[1][3]
Body Protection Laboratory coat or impervious clothing.N/AShould be supplemented with chemical-resistant sleeves or an apron if a splash hazard exists.[1][4]
Respiratory Protection NIOSH-approved dust respirator or air-purifying respirator with appropriate cartridges (e.g., Type ABEK-P or Type A).[5]DIN EN 143, DIN 14387 or equivalent.Required when dusts, vapors, or aerosols are generated, or when working in poorly ventilated areas.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure.

1. Preparation:

  • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when generating dust or aerosols.[1][6]

  • Verify that all necessary PPE is available, in good condition, and properly fitted.

  • Locate the nearest safety shower and eyewash station before beginning work.

2. Handling:

  • Avoid direct contact with the skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.[7]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.[3]

  • Wearing appropriate PPE, contain the spill and prevent it from entering drains.[3]

  • For small spills of solid material, dampen with 60-70% ethanol (B145695) and transfer to a suitable container for disposal.[8]

  • Clean the affected area with absorbent paper dampened with 60-70% ethanol, followed by washing with soap and water.[8]

  • All cleanup materials must be disposed of as chemical waste.[3]

The following diagram illustrates the workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Verify PPE Availability & Condition A->B C Ensure Proper Ventilation (Fume Hood) B->C D Don Appropriate PPE C->D E Handle this compound D->E F Monitor for Spills or Exposure E->F G Doff & Dispose of Contaminated PPE F->G M Spill or Exposure Occurs F->M If spill/exposure H Wash Hands Thoroughly G->H I Decontaminate Work Area H->I J Collect Waste in Labeled Container I->J K Store Waste in Designated Area J->K L Arrange for Professional Disposal K->L N Follow Emergency Procedures (Eyewash, Shower, Evacuate) M->N O Seek Medical Attention N->O

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Type Disposal Protocol
Solid this compound Collect in a suitable, labeled, and sealed container for chemical waste.[1][3]
Contaminated Labware and PPE Dispose of as chemical waste in a sealed container.[3]
Empty Containers Handle as you would the product itself. Do not mix with other waste. Arrange for disposal through a licensed waste disposal company.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Ensure waste containers are tightly closed and clearly labeled.[1]

  • Storage: Store waste in a designated, cool, dry, and well-ventilated area away from incompatible materials.[9]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for pickup and disposal in accordance with local, state, and federal regulations.[3]

By adhering to these guidelines, researchers can create a safe working environment and ensure the responsible management of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauric acid diethanolamide
Reactant of Route 2
Reactant of Route 2
Lauric acid diethanolamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.